molecular formula C20H18F2N4O5 B15602671 GPR183 antagonist-2

GPR183 antagonist-2

Cat. No.: B15602671
M. Wt: 432.4 g/mol
InChI Key: VLODLHKKDGGSJO-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR183 antagonist-2 is a useful research compound. Its molecular formula is C20H18F2N4O5 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18F2N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-[4-(2-methoxypyrimidine-5-carbonyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H18F2N4O5/c1-29-19-23-11-14(12-24-19)18(28)26-8-6-25(7-9-26)17(27)5-3-13-2-4-15-16(10-13)31-20(21,22)30-15/h2-5,10-12H,6-9H2,1H3/b5-3+

InChI Key

VLODLHKKDGGSJO-HWKANZROSA-N

Origin of Product

United States

Foundational & Exploratory

GPR183 Antagonist-2: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GPR183 antagonist-2, a promising small molecule for the potential treatment of autoimmune diseases. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), plays a crucial role in immune cell migration and has emerged as a significant therapeutic target. This document details the scientific journey from initial screening to a potent and selective antagonist, offering valuable insights for researchers in the field of drug discovery.

Introduction to GPR183

GPR183 is a G protein-coupled receptor that is highly expressed on various immune cells, including B cells, T cells, and dendritic cells.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a key role in guiding immune cell migration to specific locations within lymphoid tissues.[1] The GPR183/7α,25-OHC signaling axis is integral to coordinating adaptive immune responses.[1] Dysregulation of this pathway has been implicated in several autoimmune and inflammatory diseases, making GPR183 an attractive target for therapeutic intervention.[3]

The Discovery of this compound (Compound 32)

This compound, also referred to as compound 32, was identified through a dedicated drug discovery program aimed at developing potent and selective antagonists for GPR183.[3] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry optimization of initial hits. This effort led to the identification of compound 32 as a first-in-class antagonist with excellent potency, selectivity, and favorable pharmacokinetic properties, positioning it as a strong candidate for further development in the treatment of conditions like rheumatoid arthritis.[3]

Synthesis of this compound (Compound 32)

The chemical synthesis of this compound (compound 32) is a multi-step process that is detailed in the supplementary information of its primary publication in the Journal of Medicinal Chemistry. The synthesis involves the careful assembly of key molecular fragments to construct the final compound. Researchers interested in the specific reaction conditions, reagents, and purification methods should refer to the aforementioned publication for the complete, step-by-step synthetic protocol.

Quantitative Analysis of GPR183 Antagonists

The potency and pharmacokinetic profiles of this compound and other key antagonists have been extensively characterized. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: In Vitro Potency of GPR183 Antagonists

CompoundTargetAssayIC50 (nM)Reference
This compound (Compound 32) Human GPR183Calcium MobilizationNot explicitly provided, but described as highly potent[3]
NIBR189Human EBI2Inhibition of oxysterol-dependent activation11[4]
NIBR189Mouse EBI2Inhibition of oxysterol-dependent activation16[4]
GSK682753AHuman EBI2Inverse Agonist ActivityNot explicitly provided, but is a known antagonist[5]
Compound 33Human GPR183Antagonistic Activity0.82[6]

Table 2: Pharmacokinetic Properties of GPR183 Antagonists

CompoundSpeciesAdministrationDoseKey ParametersReference
This compound (Compound 32) MouseOral0.1 mg/kg (efficacious dose in CIA model)Good aqueous solubility and excellent pharmacokinetic properties.[3]
NIBR189MouseIV1 mg/kgCL: 16 µL/min/mg, t1/2: 1.1 h, Vss: 1.4 L/kg, AUC: 2435 nmol·h/L[4]
NIBR189MouseOral3 mg/kgAUC: 3608 nmol·h/L[4]
Compound 33Not SpecifiedOralNot SpecifiedImproved PK properties and oral bioavailability of 71%.[7]

GPR183 Signaling Pathway

The binding of the endogenous ligand, 7α,25-OHC, to GPR183 initiates a downstream signaling cascade. GPR183 primarily couples to the Gαi subunit of the heterotrimeric G protein.[2] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2.[2] This signaling ultimately results in the chemotaxis of immune cells.[1]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates Ligand 7α,25-OHC Ligand->GPR183 Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2) G_protein->MAPK_cascade Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Immune Cell Chemotaxis MAPK_cascade->Chemotaxis

Caption: GPR183 signaling cascade upon ligand binding.

Experimental Protocols

The characterization of GPR183 antagonists involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the ability of a compound to inhibit the GPR183-mediated increase in intracellular calcium concentration upon stimulation with its agonist.

Materials:

  • CHO-K1 cells stably co-expressing GPR183 and a promiscuous G protein (e.g., Gα16).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GPR183 agonist (7α,25-OHC).

  • Test compounds (GPR183 antagonists).

  • Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the GPR183-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 1 hour at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (7α,25-OHC) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of GPR183-expressing cells towards a chemoattractant gradient.

Materials:

  • GPR183-expressing immune cells (e.g., B cells, T cells, or a relevant cell line).

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • GPR183 agonist (7α,25-OHC) as the chemoattractant.

  • Test compounds (GPR183 antagonists).

  • Cell counting solution or fluorescence-based cell viability reagent.

Procedure:

  • Cell Preparation: Harvest and resuspend the GPR183-expressing cells in the assay medium.

  • Assay Setup: Add the chemoattractant (7α,25-OHC) to the lower chamber of the Transwell plate. In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the test antagonist or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in multiple fields of view using a microscope. Alternatively, use a fluorescence-based method to quantify the migrated cells. The inhibitory effect of the antagonist is calculated as the percentage reduction in cell migration compared to the vehicle control. IC50 values are determined from the concentration-response curve.

Experimental_Workflow cluster_screening Antagonist Screening Workflow Start Start: Compound Library Primary_Screen Primary Screen: Calcium Mobilization Assay Start->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay: Chemotaxis Assay Hit_Confirmation->Secondary_Assay Active Hits SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Confirmation->SAR_Optimization Confirmed Hits Secondary_Assay->SAR_Optimization Lead_Candidate Lead Candidate: This compound SAR_Optimization->Lead_Candidate

Caption: A typical workflow for screening GPR183 antagonists.

Conclusion

This compound (compound 32) represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its high potency, selectivity, and favorable pharmacokinetic profile make it a valuable tool for further investigating the role of GPR183 in health and disease, and a promising candidate for clinical development. This guide provides a comprehensive resource for researchers and drug developers working on GPR183 and related therapeutic areas.

References

GPR183 Antagonism in B Cells: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GPR183 antagonists in B cells. GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical G protein-coupled receptor (GPCR) that governs B cell migration and positioning within secondary lymphoid organs, playing a pivotal role in the adaptive immune response.[1][2][3] Antagonism of this receptor presents a promising therapeutic strategy for various autoimmune and inflammatory diseases. This document details the molecular interactions, signaling pathways, and cellular consequences of inhibiting GPR183 in B lymphocytes. For the purpose of this guide, "GPR183 antagonist-2" is used as a representative term for a GPR183 antagonist, with specific data provided for well-characterized compounds such as NIBR189 and GSK682753A.

Core Mechanism of Action

GPR183 is activated by its endogenous ligands, which are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] This activation is essential for guiding B cells to specific microenvironments within lymph nodes and the spleen, such as the outer follicular and interfollicular regions.[1][3] This precise positioning facilitates the interaction between B cells, T cells, and dendritic cells, a prerequisite for an effective T-cell dependent antibody response.[2][3]

A GPR183 antagonist competitively or non-competitively binds to the GPR183 receptor, preventing its interaction with 7α,25-OHC and subsequent downstream signaling. By blocking this signaling cascade, GPR183 antagonists effectively inhibit the chemotactic response of B cells to oxysterol gradients. This disruption of migration prevents the proper localization of B cells, thereby modulating the humoral immune response.

Quantitative Data on GPR183 Antagonists

The following tables summarize key quantitative data for representative GPR183 antagonists, demonstrating their potency in inhibiting receptor function.

Table 1: In Vitro Potency of GPR183 Antagonists

AntagonistAssay TypeCell LineAgonistIC50Reference
NIBR189G protein activationU937100 nM 7α,25-OHC0.23 µM[1]
GSK682753AG protein activationU937100 nM 7α,25-OHC0.35 µM[1]
GSK682753A[35S]GTPγS bindingEBI2-expressing cellsConstitutive activity2.6 nM[4]
Compound 33Not specifiedNot specifiedNot specified0.82 nM[5]

Table 2: Effects of GPR183 Antagonism on B Cell Function

Antagonist/ConditionEffectModel SystemQuantitative DataReference
GPR183 DeficiencyReduced B cell proliferationEBI2-deficient B cells5-fold reduction compared to wild-type[4]
GPR183 DeficiencyDecreased antibody responsesGPR183 knockout miceNot specified[3]
NIBR189No significant change in B cell percentageC57BL/6J mice (viral infection model)Not specified[6]
GSK682753AInhibition of B cell proliferationAntibody-induced proliferation assayNot specified[4]

GPR183 Signaling Pathway in B Cells

GPR183 is a Gαi-coupled receptor.[2][7] Upon activation by 7α,25-OHC, it initiates a signaling cascade that results in B cell migration. A GPR183 antagonist blocks the initiation of this pathway.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Agonist) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Activates Antagonist This compound Antagonist->GPR183 Inhibits G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release MAPK_pathway MAPK Pathway (ERK, p38) DAG->MAPK_pathway Migration B Cell Migration MAPK_pathway->Migration NFkB_pathway->Migration

Caption: GPR183 signaling pathway in B cells and the inhibitory action of an antagonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro B Cell Migration Assay (Transwell Assay)

This assay quantifies the chemotactic response of B cells to a GPR183 agonist and the inhibitory effect of an antagonist.

Protocol:

  • Cell Preparation:

    • Isolate primary B cells from murine spleens or human peripheral blood using standard negative selection kits.

    • Resuspend the purified B cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-5 x 106 cells/mL.

  • Assay Setup:

    • Use transwell inserts with a pore size of 5 µm.

    • In the lower chamber, add migration medium containing the chemoattractant (e.g., 100 nM 7α,25-OHC).

    • For antagonist studies, pre-incubate the B cells with varying concentrations of the GPR183 antagonist for 30-60 minutes at 37°C.

    • Add the B cell suspension (with or without antagonist) to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or an automated cell counter.

    • Alternatively, for mixed cell populations, stain the migrated cells with fluorescently labeled antibodies against B cell markers (e.g., CD19, B220) and quantify using flow cytometry.

  • Data Analysis:

    • Calculate the percentage of migrated cells relative to the initial input.

    • Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_cells Isolate B Cells preincubate Pre-incubate B Cells with Antagonist isolate_cells->preincubate prepare_chemo Prepare Chemoattractant (7α,25-OHC) setup_transwell Add Chemoattractant to Lower Chamber prepare_chemo->setup_transwell prepare_antagonist Prepare GPR183 Antagonist prepare_antagonist->preincubate add_cells Add B Cells to Upper Chamber preincubate->add_cells setup_transwell->add_cells incubate Incubate (37°C, 2-4h) add_cells->incubate collect_cells Collect Migrated Cells from Lower Chamber incubate->collect_cells quantify Quantify Migrated Cells (Flow Cytometry/Counting) collect_cells->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: Workflow for an in vitro B cell transwell migration assay.

G Protein Activation Assay ([35S]GTPγS Binding)

This assay directly measures the activation of G proteins coupled to GPR183 and the inhibitory effect of an antagonist.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing GPR183.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Resuspend the membranes in an appropriate assay buffer.

  • Assay Reaction:

    • In a microplate, combine the cell membranes, varying concentrations of the GPR183 antagonist, and a fixed concentration of the agonist (e.g., 7α,25-OHC) or assess constitutive activity without an agonist.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Include GDP to regulate the binding of [35S]GTPγS.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).

    • Calculate the percentage of inhibition of agonist-stimulated or constitutive [35S]GTPγS binding at each antagonist concentration.

    • Determine the IC50 value by non-linear regression analysis.

Conclusion

GPR183 antagonists represent a targeted approach to modulating B cell function by interfering with their migration and positioning within lymphoid tissues. The mechanism of action is centered on the blockade of Gαi-coupled signaling pathways, thereby inhibiting the chemotactic response to oxysterols. The quantitative data for known antagonists demonstrate their high potency. The provided experimental protocols offer a framework for the further evaluation of novel GPR183 antagonists in preclinical drug development. Understanding the intricate details of this mechanism is paramount for the successful therapeutic application of this class of compounds in immune-mediated diseases.

References

The Role of GPR183 Signaling in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell trafficking and function. Its role in orchestrating the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs is pivotal for adaptive immunity. However, dysregulated GPR183 signaling, driven by its oxysterol ligands, is increasingly implicated in the pathogenesis of a range of autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD). This guide provides an in-depth technical overview of the GPR183 signaling pathway, its involvement in autoimmunity, quantitative data on its expression and modulation, and detailed experimental protocols for its investigation, positioning GPR183 as a promising therapeutic target for autoimmune disorders.

The GPR183 Signaling Axis

GPR183 is a Class A G protein-coupled receptor (GPCR) that is predominantly expressed on various immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages.[1][2] The primary endogenous ligands for GPR183 are oxysterols, which are hydroxylated forms of cholesterol. The most potent of these is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][3][4]

The synthesis of 7α,25-OHC is a two-step enzymatic process involving cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1). Gradients of these oxysterols, produced by stromal cells in lymphoid tissues, act as chemoattractants for GPR183-expressing cells, guiding their migration and positioning.

Upon ligand binding, GPR183 couples to inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade also results in the mobilization of intracellular calcium and the activation of downstream pathways, such as the MAPK/ERK cascade, which ultimately influence cell migration, survival, and effector functions.[2]

GPR183 Signaling Pathway Diagram

GPR183_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds and Activates Gai Gαi GPR183->Gai Activates Ca_flux ↑ Intracellular Ca²⁺ GPR183->Ca_flux Induces MAPK_ERK MAPK/ERK Pathway GPR183->MAPK_ERK Activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Cell_Migration Cell Migration Ca_flux->Cell_Migration MAPK_ERK->Cell_Migration Cytokine_Production Cytokine Production MAPK_ERK->Cytokine_Production

Caption: GPR183 signaling cascade initiated by oxysterol binding.

Role in Autoimmune Disease Pathogenesis

The chemoattractant function of the GPR183-oxysterol axis is crucial for mounting effective immune responses. However, in the context of autoimmunity, this pathway can contribute to the accumulation of pathogenic immune cells in target tissues, thereby driving chronic inflammation and tissue damage.

  • Systemic Lupus Erythematosus (SLE): In SLE, an autoimmune disease characterized by the production of autoantibodies, GPR183 expression is altered in peripheral blood T and B cell subsets.[5][6][7] Studies have shown that overall GPR183 expression is reduced in lymphocyte subsets of SLE patients compared to healthy controls.[5][6] This aberrant expression may be linked to disease activity and could be influenced by type I interferon stimulation, a key cytokine in SLE pathogenesis.[5][7] In skin lesions of lupus patients, there is an increase in GPR183-positive immune cells, and local production of 7α,25-OHC by fibroblasts promotes the recruitment of these cells.[8]

  • Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints. While direct data on oxysterol levels in the synovial fluid of RA patients is limited, it is known that the fluid in inflamed joints contains increased levels of cholesterol.[9][10] The development of potent GPR183 antagonists has shown significant therapeutic potential in preclinical models of RA. In a mouse collagen-induced arthritis (CIA) model, a GPR183 antagonist markedly reduced paw and joint swelling, inflammatory cell infiltration, and the expression of pro-inflammatory cytokines.[11][12]

  • Multiple Sclerosis (MS): MS is a demyelinating disease of the central nervous system (CNS). GPR183 has been found to be upregulated in MS plaques.[13] The GPR183-oxysterol axis is implicated in the migration of encephalitogenic T cells into the CNS. Pharmacological modulation of GPR183 signaling is being explored as a potential therapy to promote remyelination.[13]

  • Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, the expression of GPR183 and the enzymes responsible for producing its oxysterol ligands are upregulated in the inflamed colon.[14] A single nucleotide polymorphism (SNP) within the GPR183 gene has been associated with an increased risk for IBD and is linked to higher GPR183 surface expression on lymphocytes.[15] The GPR183 pathway is believed to contribute to the formation of inflammatory lymphoid tissue in the gut.[16]

Quantitative Data

Table 1: GPR183 Expression in Immune Cells in Autoimmune Disease
Disease StateCell TypeChange in GPR183 ExpressionReference
Systemic Lupus Erythematosus (SLE) Peripheral Blood Lymphocyte Subsets (T and B cells)Reduced overall expression compared to healthy controls.[5][6][7][5][6][7]
Immune cells in skin lesionsIncreased number of GPR183+ cells.[8][8]
Inflammatory Bowel Disease (IBD) Lymphocytes from patients with CC allele of rs9557195Higher surface expression compared to TT allele.[15][15]
B and T cells in colon of UC patientsIncreased expression in subsets from diseased tissue.[14][14]
COVID-19 (Severe Viral Infection Model) Macrophages in bronchoalveolar lavageSignificantly upregulated.[17][18][19][20][17][18][19][20]
Table 2: Ligand and Antagonist Potency at GPR183
CompoundTypeAssayPotency (EC50 / IC50)Reference
7α,25-dihydroxycholesterol (7α,25-OHC) Endogenous AgonistG protein activationEC50: 60 nM[21]
GTPγS bindingEC50: 140 pM[4][22]
β-arrestin recruitmentEC50: 39.8 nM - 200 nM[22]
7α,27-dihydroxycholesterol (7α,27-OHC) Endogenous Agonistβ-arrestin recruitmentEC50: 174 nM[22]
GTPγS bindingEC50: 1.3 nM[22]
NIBR127 Synthetic AgonistCa2+ mobilizationIC50: 196 nM[23]
GSK682753A Inverse AgonistG protein activationIC50: 0.35 µM[21]
NIBR189 Inverse AgonistG protein activationIC50: 0.23 µM[21]
Compound 32 AntagonistNot specifiedEfficacious dose in CIA model: 0.1 mg/kg[11][12]

Experimental Protocols

Chemotaxis Assay for GPR183-Expressing Cells

This protocol outlines a common method for assessing the migration of GPR183-expressing immune cells towards an oxysterol gradient using a transwell system.

Objective: To quantify the chemotactic response of GPR183-expressing cells to its ligand, 7α,25-OHC.

Materials:

  • GPR183-expressing cells (e.g., primary lymphocytes, transfected cell line)

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Flow cytometer or cell counter

Methodology:

  • Cell Preparation:

    • Culture GPR183-expressing cells to the desired density.

    • Harvest and wash the cells with chemotaxis medium.

    • Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.[24]

  • Assay Setup:

    • Prepare serial dilutions of 7α,25-OHC in chemotaxis medium in the lower chambers of the 24-well plate. Include a medium-only control.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium-only control.

    • Plot the chemotactic index against the concentration of 7α,25-OHC.

Chemotaxis_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Migration cluster_3 Quantification & Analysis prep_cells Prepare GPR183+ cells setup_transwell Add ligand to lower chamber, cells to upper prep_cells->setup_transwell prep_ligand Prepare 7α,25-OHC gradient prep_ligand->setup_transwell incubation Incubate at 37°C setup_transwell->incubation quantify Count migrated cells incubation->quantify analyze Calculate chemotactic index quantify->analyze

Caption: Workflow for a transwell-based chemotaxis assay.

Calcium Flux Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to GPR183 activation.

Objective: To assess the functional activation of GPR183 by measuring ligand-induced calcium mobilization.

Materials:

  • GPR183-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-3 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 7α,25-OHC

  • GPR183 antagonist (optional)

  • Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Loading:

    • Harvest GPR183-expressing cells and resuspend them in assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and incubate at 37°C for 30-60 minutes in the dark.[25]

    • Wash the cells to remove excess dye and resuspend in fresh assay buffer.

  • Assay Measurement:

    • Acquire a baseline fluorescence reading of the cell suspension for 30-60 seconds.

    • Add 7α,25-OHC to the cell suspension while continuously recording the fluorescence signal.

    • Continue recording for several minutes to capture the full calcium response (peak and return to baseline).

    • For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

  • Data Analysis:

    • For ratiometric dyes like Indo-1, calculate the ratio of fluorescence at the calcium-bound and calcium-free emission wavelengths.

    • For single-wavelength dyes like Fluo-3, measure the change in fluorescence intensity over time.

    • Plot the fluorescence ratio or intensity as a function of time to visualize the calcium flux.

    • Quantify the response by measuring the peak fluorescence or the area under the curve.

Calcium_Flux_Assay_Workflow cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Analysis load_cells Load GPR183+ cells with calcium dye baseline Establish baseline fluorescence load_cells->baseline add_ligand Add 7α,25-OHC baseline->add_ligand record_signal Record fluorescence kinetically add_ligand->record_signal plot_data Plot fluorescence vs. time record_signal->plot_data quantify_response Quantify peak response plot_data->quantify_response

Caption: Workflow for a calcium flux assay.

Conclusion and Future Directions

The GPR183 signaling pathway is a key player in the intricate dance of immune cell migration that underlies both protective immunity and autoimmune pathology. The compelling evidence linking dysregulated GPR183 signaling to a variety of autoimmune diseases has established it as a high-value therapeutic target. The development of small molecule antagonists that can effectively block the pro-inflammatory actions of the GPR183-oxysterol axis offers a promising new avenue for the treatment of these debilitating conditions. Future research should focus on further elucidating the downstream signaling events and the cell-type-specific roles of GPR183 in different autoimmune contexts. Additionally, exploring the therapeutic potential of modulating oxysterol metabolism could provide alternative strategies for targeting this critical pathway. The continued investigation of GPR183 will undoubtedly pave the way for novel and more targeted therapies for patients suffering from autoimmune diseases.

References

GPR183 Antagonist-2 and its Effect on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GPR183 antagonist-2 and its impact on cytokine release, drawing from preclinical research. The document is intended to inform researchers, scientists, and professionals in drug development about the therapeutic potential of targeting the GPR183 receptor to modulate inflammatory responses. This guide synthesizes available data on the effects of GPR183 antagonists on cytokine production, details relevant experimental methodologies, and illustrates the key biological pathways involved.

Introduction to GPR183

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a crucial regulator of immune cell migration and positioning.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are produced during inflammatory responses.[2] GPR183 is expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] The activation of GPR183 by oxysterols initiates downstream signaling cascades that guide these cells to specific locations within lymphoid tissues, thereby orchestrating an effective immune response.[3] However, dysregulation of the GPR183 signaling pathway has been implicated in several autoimmune and inflammatory diseases.[4] Consequently, antagonizing this receptor presents a promising therapeutic strategy to mitigate excessive inflammation.

This guide focuses on the effects of a specific GPR183 antagonist, referred to as this compound (also identified as compound 32 in scientific literature), on the release of pro-inflammatory cytokines. For a broader context, data from another well-characterized GPR183 antagonist, NIBR189, is also presented.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of GPR183 antagonists on cytokine levels as reported in preclinical studies.

GPR183 Antagonist: NIBR189

In a preclinical murine model of influenza A virus (IAV) infection, the administration of the GPR183 antagonist NIBR189 led to a significant reduction in the protein levels of several key pro-inflammatory cytokines in the lungs at 7 days post-infection.[2]

CytokineVehicle Control (pg/mL)NIBR189 Treatment (pg/mL)Percentage Reductionp-value
IL-6~1500~500~67%< 0.01
TNF~125~50~60%< 0.05
IFNβ~600~200~67%< 0.01

Data extracted from graphical representations in Foo et al., 2023.[2] Values are approximate and intended for comparative purposes.

This compound (Compound 32)

In a mouse model of collagen-induced arthritis (CIA), this compound (compound 32) was shown to significantly reduce the gene expression of several pro-inflammatory cytokines and mediators in the joints of affected mice in a dose-dependent manner.[5] It is important to note that the following data represents changes in mRNA levels and not direct measurement of secreted protein.

GeneVehicle Control (Relative Expression)Compound 32 (0.1 mg/kg)Compound 32 (0.3 mg/kg)Compound 32 (1 mg/kg)
MCP-1Normalized to 1Significant ReductionSignificant ReductionSignificant Reduction
MMPsNormalized to 1Significant ReductionSignificant ReductionSignificant Reduction
VEGFNormalized to 1Significant ReductionSignificant ReductionSignificant Reduction

Data reported as significant dose-dependent reduction in gene expression.[5] Specific quantitative values for relative expression were not provided in the source material.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the in vivo assessment of GPR183 antagonists.

In Vivo Murine Model of Influenza A Virus Infection

This protocol is based on the methodology described by Foo et al. (2023).[2]

Objective: To evaluate the effect of a GPR183 antagonist on cytokine release in a viral-induced inflammatory setting.

Materials:

  • C57BL/6J mice

  • Influenza A virus (IAV)

  • GPR183 antagonist (e.g., NIBR189)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)

  • Anesthetic (e.g., isoflurane)

  • ELISA kits for target cytokines (IL-6, TNF, IFNβ)

  • Lung homogenization buffer and equipment

Procedure:

  • Animal Acclimatization: House C57BL/6J mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • IAV Infection: Anesthetize mice and intranasally infect them with a sublethal dose of IAV.

  • Antagonist Administration: Beginning 24 hours post-infection, administer the GPR183 antagonist (e.g., 7.6 mg/kg NIBR189) or vehicle control orally twice daily.[2]

  • Monitoring: Monitor mice daily for weight loss and clinical signs of illness.

  • Sample Collection: At selected time points (e.g., 7 days post-infection), euthanize the mice.

  • Lung Homogenization: Perfuse the lungs with saline and then harvest them. Homogenize the lung tissue in an appropriate buffer.

  • Cytokine Quantification: Centrifuge the lung homogenates to pellet debris. Collect the supernatant and measure the concentrations of IL-6, TNF, and IFNβ using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Collagen-Induced Arthritis (CIA) Murine Model

This protocol is based on the methodology for inducing arthritis to study the effects of anti-inflammatory compounds as described by Xi et al. (2023).[5]

Objective: To assess the effect of a GPR183 antagonist on the gene expression of pro-inflammatory mediators in an autoimmune arthritis model.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (compound 32)

  • Vehicle control

  • RNA extraction reagents

  • qRT-PCR reagents and instrument

Procedure:

  • Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize DBA/1 mice with an intradermal injection of the emulsion at the base of the tail.

  • Booster Immunization: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

  • Arthritis Development and Scoring: Monitor mice for the onset and severity of arthritis, typically beginning around day 24. Score the arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling).

  • Antagonist Treatment: Once arthritis is established, randomize mice into treatment groups. Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle control daily via oral gavage.[5]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect the inflamed joint tissues.

  • RNA Extraction and qRT-PCR: Extract total RNA from the joint tissues. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative gene expression of MCP-1, MMPs, and VEGF. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the gene expression data to determine the dose-dependent effect of the this compound compared to the vehicle control.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the GPR183 signaling pathway and a typical experimental workflow for assessing the impact of a GPR183 antagonist.

GPR183 Signaling Pathway

GPR183_Signaling_Pathway Oxysterol 7α,25-OHC (Oxysterol) GPR183 GPR183 Receptor Oxysterol->GPR183 Binds & Activates Gi_protein Gi Protein GPR183->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB) Gi_protein->Downstream cAMP ↓ cAMP AC->cAMP Cytokine ↑ Pro-inflammatory Cytokine Gene Expression Downstream->Cytokine Antagonist This compound Antagonist->GPR183 Blocks

GPR183 signaling cascade leading to cytokine production.

Experimental Workflow for In Vivo Cytokine Analysis

Experimental_Workflow cluster_0 Animal Model Phase cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Induction Induce Inflammation (e.g., IAV Infection or CIA) Grouping Randomize into Groups (Vehicle vs. Antagonist) Induction->Grouping Treatment Daily Dosing with This compound Grouping->Treatment Monitoring Monitor Disease Progression Treatment->Monitoring Collection Collect Inflamed Tissue (e.g., Lungs or Joints) Monitoring->Collection Processing Process Tissue for Protein or RNA Collection->Processing Quantification Quantify Cytokines (ELISA or qRT-PCR) Processing->Quantification Analysis Statistical Analysis Quantification->Analysis Conclusion Draw Conclusions on Antagonist Efficacy Analysis->Conclusion

Workflow for assessing GPR183 antagonist efficacy in vivo.

Conclusion

The available preclinical data strongly suggest that antagonism of the GPR183 receptor is a viable strategy for reducing the production of pro-inflammatory cytokines. This compound (compound 32) has demonstrated a dose-dependent reduction in the gene expression of key inflammatory mediators in a model of rheumatoid arthritis.[5] Furthermore, the GPR183 antagonist NIBR189 has been shown to significantly decrease the protein levels of pro-inflammatory cytokines in a viral infection model.[2] These findings highlight the therapeutic potential of GPR183 antagonists for a range of inflammatory and autoimmune diseases. Further research, including the acquisition of more extensive quantitative protein-level data for this compound and subsequent clinical trials, is warranted to fully elucidate the clinical utility of this therapeutic approach. This guide provides a foundational understanding for researchers and developers working on novel anti-inflammatory therapeutics targeting the GPR183 pathway.

References

Downstream Signaling Pathways Affected by GPR183 Antagonist-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is an orphan receptor that has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in immune cell migration and positioning. The development of antagonists for GPR183 has garnered significant interest for their potential to modulate inflammatory responses. This technical guide focuses on the downstream signaling pathways affected by GPR183 antagonist-2, a selective and potent antagonist of GPR183 with demonstrated efficacy in preclinical models of autoimmune disease.[1][2]

GPR183 is a Gαi-coupled receptor, and its activation initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of the mitogen-activated protein kinase (MAPK) pathway, and mobilization of intracellular calcium.[3] Furthermore, GPR183 signaling is linked to the activation of the transcription factor NF-κB, a master regulator of inflammation, and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.[1][3]

This compound, also referred to as compound 32, has shown significant therapeutic potential by reducing paw and joint swelling and lowering the gene expression of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1), matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF) in a mouse model of collagen-induced arthritis.[1][2][4][5] These findings strongly suggest that this compound effectively dampens the inflammatory cascade downstream of GPR183 activation.

This guide provides a comprehensive overview of the key signaling pathways modulated by this compound, supported by quantitative data from related GPR183 antagonists where specific data for antagonist-2 is not yet publicly available. Detailed experimental protocols for assessing antagonist activity on these pathways are also presented, along with visualizations to facilitate a deeper understanding of the molecular mechanisms.

Data Presentation

Table 1: Inhibitory Activity of GPR183 Antagonists on Downstream Signaling Pathways
AntagonistAssayCell LineAgonistIC50 (nM)Reference
This compound (Compound 32) Collagen-Induced Arthritis (in vivo)MouseN/AEfficacious at 0.1 mg/kg[6]
NIBR189 Gαi Activation (GTPγS binding)CHO-K17α,25-OHC11 (human), 16 (mouse)[1][7]
SAE-14 Calcium MobilizationHL-607α,25-OHC28.5[1]
GPR183 inverse agonist-1 β-arrestin2 Recruitment--Potent Inhibition[1]

Note: Direct IC50 values for this compound on specific downstream signaling pathways (ERK, NF-κB, β-arrestin) are not yet publicly available. The in vivo efficacy data is presented as a surrogate for its inhibitory activity on inflammatory signaling. Data from other well-characterized GPR183 antagonists are provided for illustrative purposes.

Core Signaling Pathways and Mechanisms of Inhibition

Gαi-Mediated Signaling and cAMP Inhibition

As a Gαi-coupled receptor, GPR183 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound is expected to block this effect by preventing the Gαi protein from being activated by the receptor.

G_alpha_i_pathway cluster_membrane Cell Membrane GPR183 GPR183 G_alpha_i Gαi GPR183->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand 7α,25-OHC Ligand->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Inhibits G_alpha_i->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates MAPK_ERK_Pathway cluster_membrane Cell Membrane GPR183 GPR183 Upstream_Kinases Upstream Kinases GPR183->Upstream_Kinases Activates Ligand 7α,25-OHC Ligand->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Inhibits MEK MEK Upstream_Kinases->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Induces NFkB_Pathway cluster_membrane Cell Membrane GPR183 GPR183 IKK_Complex IKK Complex GPR183->IKK_Complex Activates Ligand 7α,25-OHC Ligand->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Inhibits IkB IκB IKK_Complex->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases pIkB->IkB_NFkB Degradation of Proinflammatory_Genes Pro-inflammatory Genes (MCP-1, MMPs, VEGF) Nucleus->Proinflammatory_Genes Activates Transcription of Beta_Arrestin_Recruitment cluster_membrane Cell Membrane GPR183 GPR183 pGPR183 p-GPR183 GPR183->pGPR183 GRK GRK GPR183->GRK Activates Beta_Arrestin β-Arrestin pGPR183->Beta_Arrestin Recruits Ligand 7α,25-OHC Ligand->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Inhibits GRK->GPR183 Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling Downstream Signaling Beta_Arrestin->Signaling Calcium_Mobilization_Workflow start Start plate_cells Plate GPR183-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_antagonist Pre-incubate cells with varying concentrations of This compound load_dye->incubate_antagonist add_agonist Add GPR183 agonist (7α,25-OHC) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine the IC50 value of the antagonist measure_fluorescence->analyze_data end End analyze_data->end ERK_Phosphorylation_Workflow start Start seed_cells Seed GPR183-expressing cells and serum-starve overnight start->seed_cells treat_antagonist Pre-treat cells with This compound seed_cells->treat_antagonist stimulate_agonist Stimulate with 7α,25-OHC for a short duration (e.g., 5-15 min) treat_antagonist->stimulate_agonist lyse_cells Lyse cells and collect protein lysates stimulate_agonist->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page western_blot Transfer proteins to a PVDF membrane sds_page->western_blot probe_antibodies Probe with primary antibodies (anti-p-ERK, anti-total ERK) and secondary antibodies western_blot->probe_antibodies detect_signal Detect chemiluminescent signal probe_antibodies->detect_signal analyze_blot Quantify band intensities and normalize p-ERK to total ERK detect_signal->analyze_blot end End analyze_blot->end

References

Unveiling the Molecular Grip: A Technical Guide to the GPR183 Antagonist Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site for antagonists of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). A comprehensive understanding of this binding pocket is critical for the rational design and development of novel therapeutics targeting a range of inflammatory and autoimmune diseases. While direct structural elucidation of every antagonist, such as GPR183 antagonist-2, is not always publicly available, extensive research on other GPR183 ligands, including agonists, inverse agonists, and other antagonists, has illuminated the key molecular determinants of ligand recognition.

GPR183: A Key Regulator of Immune Cell Migration

GPR183 is a crucial receptor primarily expressed on immune cells, particularly B cells, where it plays a pivotal role in their migration and positioning within lymphoid tissues.[1] The endogenous agonists for GPR183 are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3] The GPR183 signaling pathway is implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention in autoimmune diseases.[4][5]

The GPR183 Antagonist Binding Pocket: A Structural Overview

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution snapshots of GPR183 in complex with different ligands.[6] These structures, coupled with site-directed mutagenesis studies, have revealed a deep and largely hydrophobic binding pocket located within the transmembrane (TM) domain of the receptor. This pocket is where both the endogenous oxysterol agonists and synthetic antagonists bind.

Key amino acid residues that form the GPR183 binding pocket have been identified through mutagenesis studies.[2] These residues are critical for ligand recognition, and their mutation often leads to a significant decrease in ligand binding and receptor activation.

Key Residues in the GPR183 Ligand Binding Pocket
ResidueLocationRole in Ligand Binding
Arg-87 TM-II (2.60)Forms a key interaction, likely a hydrogen bond, with the ligand. Mutation to Alanine severely decreases agonist binding.[2]
Tyr-112 TM-III (3.33)Involved in hydrophobic interactions with the ligand.[2]
Tyr-116 TM-III (3.37)Contributes to the hydrophobic nature of the binding pocket.[2]
Tyr-260 TM-VI (6.51)Plays a crucial role in agonist binding.[2]

Note: The numbers in parentheses refer to the Ballesteros-Weinstein numbering scheme for GPCRs.

While the precise interactions of "this compound" have not been explicitly detailed in the available literature, it is highly probable that it occupies this same general binding pocket, competing with the endogenous agonist. The chemical scaffold of synthetic antagonists, such as those bearing a benzo[d]thiazole motif, are designed to fit within this pocket and establish specific interactions with the key residues to prevent the conformational changes required for receptor activation.[7][8]

GPR183 Signaling Pathways

GPR183 activation by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.[1][7] Antagonists block these downstream effects by preventing the initial agonist-induced receptor activation.

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR183 GPR183 Agonist->GPR183 Binds to G_protein Gαi/βγ GPR183->G_protein Activates Beta_Arrestin β-Arrestin GPR183->Beta_Arrestin Recruits Antagonist Antagonist Antagonist->GPR183 Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response (e.g., Migration) cAMP->Cellular_Response Modulates Beta_Arrestin->Cellular_Response Mediates

Caption: GPR183 signaling pathway upon agonist binding and its inhibition by an antagonist.

Experimental Protocols for Identifying the Binding Site

The identification of the GPR183 antagonist binding site relies on a combination of computational and experimental techniques.

Site-Directed Mutagenesis

This is a fundamental technique used to identify key residues involved in ligand binding.[2]

Protocol:

  • Mutant Generation: The QuikChange protocol is typically used to introduce point mutations into the GPR183 gene, replacing specific amino acid residues with Alanine or other residues.[2]

  • Transfection: The mutated GPR183 constructs are then transfected into a suitable cell line (e.g., HEK293 or CHO cells) for expression.

  • Functional Assays: The effect of the mutation on antagonist binding and function is assessed using various assays, such as radioligand binding assays or functional readouts like calcium mobilization or β-arrestin recruitment assays. A significant loss of antagonist affinity or potency for a particular mutant indicates the importance of that residue in binding.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor.

Protocol:

  • Cell Preparation: Membranes from cells expressing wild-type or mutant GPR183 are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GPR183 antagonist and increasing concentrations of a competing non-labeled antagonist (e.g., this compound).

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the binding affinity (Ki or IC50) of the antagonist.

Functional Assays

These assays measure the downstream consequences of receptor activation and are used to determine the potency of antagonists.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor.[2]

    • Cells co-expressing GPR183 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation) are used.

    • Cells are stimulated with an agonist in the presence of varying concentrations of the antagonist.

    • The recruitment of β-arrestin is detected by measuring the activity of the reporter enzyme (e.g., via a chemiluminescent substrate).

  • Calcium Mobilization Assay: GPR183 activation can lead to an increase in intracellular calcium.

    • Cells expressing GPR183 are loaded with a calcium-sensitive fluorescent dye.

    • Cells are stimulated with an agonist in the presence of different concentrations of the antagonist.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured.

Experimental_Workflow Start Hypothesize Binding Site Mutagenesis Site-Directed Mutagenesis of GPR183 Start->Mutagenesis Expression Expression in Cell Lines Mutagenesis->Expression Binding_Assay Radioligand Binding Assay Expression->Binding_Assay Functional_Assay Functional Assays (β-Arrestin, Ca2+) Expression->Functional_Assay Analysis Data Analysis & Comparison (Wild-Type vs. Mutant) Binding_Assay->Analysis Functional_Assay->Analysis Conclusion Identify Key Residues Analysis->Conclusion

Caption: Experimental workflow for identifying key residues in the GPR183 binding site.

Conclusion

The binding site of GPR183 antagonists is a well-defined pocket within the transmembrane domain of the receptor. While the specific interactions of every antagonist are unique, a common set of key residues governs ligand recognition and receptor modulation. A thorough understanding of this binding site, gained through the experimental approaches outlined in this guide, is paramount for the continued development of potent and selective GPR183 antagonists for the treatment of a wide range of immune-mediated diseases. The ongoing research in this field, particularly in high-resolution structural biology, will undoubtedly provide even more detailed insights into the molecular mechanisms of GPR183 antagonism.

References

GPR183 Expression in Immune Cell Subsets: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a crucial regulator of immune cell migration and positioning.[1][2][3] Its expression on various immune cell subsets dictates their response to oxysterol gradients, particularly 7α,25-dihydroxycholesterol (7α,25-OHC), the primary endogenous ligand for GPR183.[2] This technical guide provides a comprehensive overview of GPR183 expression across different immune cell populations, details on experimental protocols for its detection and quantification, and a summary of its signaling pathways.

GPR183 Expression in Human Immune Cell Subsets

GPR183 is widely expressed across both the innate and adaptive immune systems, playing a pivotal role in orchestrating immune responses.[4][5] Expression levels vary significantly between different cell types and their activation states. The following tables summarize the expression of GPR183 at the RNA and protein levels in various human immune cell subsets, with data primarily sourced from the Human Protein Atlas.[6][7][8][9]

RNA Expression Data

Table 1: GPR183 RNA Expression in Human Immune Cell Subsets

Immune Cell SubsetNormalized Transcripts per Million (nTPM)Expression LevelData Source
Lymphocytes
B cells135.7High[6][8]
Plasma cells1.8Low[6][8]
T cells29.9Medium[6][8]
Naive T cells---
Effector T cells---
T-follicular helper cells---
Regulatory T cells---
Natural Killer (NK) cells1.9Low[6][8]
Innate Lymphoid Cells (ILCs)16.2Medium[6][8]
Myeloid Cells
Monocytes49.9High[6][8]
Non-classical monocytes-Reduced in TB+T2D patients[4]
Macrophages32.1Medium[6][8]
Dendritic Cells (DCs)71.9High[6][8]
Myeloid Dendritic Cells-Increased in COVID-19[10]
Plasmacytoid Dendritic Cells---
Granulocytes
Neutrophils0.4Low[6][8]
Eosinophils0.8Low[6][8]
Basophils1.1Low[6][8]

Note: nTPM values are based on RNA-sequencing data and provide a normalized measure of gene expression. "-" indicates that specific quantitative data was not available in the searched sources.

Protein Expression Data

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets

Immune Cell SubsetExpression Level (Immunohistochemistry)Subcellular LocalizationData Source
Lymphoid Cells
B cellsHighCytoplasmic/Membranous[6][7]
T cellsMediumCytoplasmic/Membranous[6][7]
Plasma cellsLowCytoplasmic/Membranous[6][7]
NK cellsNot detected-[6][7]
Myeloid Cells
Monocytes/MacrophagesMediumCytoplasmic/Membranous[6][7]
Dendritic CellsHighCytoplasmic/Membranous[6][7]
GranulocytesNot detected-[6][7]

Note: Protein expression levels are based on antibody staining in lymphoid tissues and bone marrow. The Human Protein Atlas notes that for GPR183, an estimation of protein expression could not be definitively performed based on available data, and the provided information is based on cytoplasmic expression in most tissues.[6][7]

GPR183 Signaling Pathway

Activation of GPR183 by its ligand, 7α,25-OHC, initiates a signaling cascade that primarily involves Gαi-type G proteins.[11] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR183 signaling engages the mitogen-activated protein kinase (MAPK) pathways, including the activation of extracellular signal-regulated kinase (ERK) and p38, as well as the nuclear factor-κB (NF-κB) pathway.[10] These signaling events ultimately regulate gene expression and cellular processes such as migration, differentiation, and survival.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 Gai Gαi GPR183->Gai Activation Gb Gg AC Adenylyl Cyclase Gai->AC Inhibition MAPK_pathway MAPK Pathway (ERK, p38) Gai->MAPK_pathway Activation NFkB_pathway NF-κB Pathway Gai->NFkB_pathway Activation Ligand 7α,25-OHC Ligand->GPR183 cAMP cAMP AC->cAMP Production ↓ Cellular_Response Cellular Response (Migration, Differentiation) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response

GPR183 Signaling Pathway

Experimental Protocols

Accurate quantification of GPR183 expression is critical for understanding its role in immune cell function. Below are detailed methodologies for measuring GPR183 at both the protein and mRNA levels.

Flow Cytometry for Cell Surface GPR183 Expression

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) to quantify GPR183 expression on various immune cell subsets.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)[12]

  • Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4)[13]

  • Fluorochrome-conjugated antibodies for immune cell subset identification (e.g., anti-CD3, anti-CD19, anti-CD14, anti-CD56, etc.)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • 12 x 75 mm polystyrene flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[14]

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.[14]

  • Staining:

    • Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each flow cytometry tube.

    • Add 5 µL of Fc receptor blocking solution to each tube and incubate for 10 minutes at room temperature.[12]

    • Add the pre-titrated amount of fluorochrome-conjugated anti-human GPR183 antibody and the cocktail of antibodies for identifying immune cell subsets.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Add the viability dye according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on single, live cells.

    • Identify immune cell subsets based on their specific markers (e.g., CD3+ for T cells, CD19+ for B cells, CD14+ for monocytes).

    • Analyze the expression of GPR183 (e.g., Median Fluorescence Intensity - MFI) on each gated population.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Analysis start Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_count Cell Counting & Resuspension pbmc_isolation->cell_count fc_block Fc Receptor Block cell_count->fc_block ab_stain Antibody Staining (Anti-GPR183 & Subset Markers) fc_block->ab_stain wash1 Wash ab_stain->wash1 viability_stain Viability Staining wash1->viability_stain wash2 Wash viability_stain->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquisition Flow Cytometer Acquisition resuspend->acquisition gating Gating Strategy (Singlets, Live Cells, Subsets) acquisition->gating quantification GPR183 Expression Quantification (MFI) gating->quantification

Flow Cytometry Workflow for GPR183
Quantitative PCR (qPCR) for GPR183 mRNA Expression

This protocol provides a method for quantifying GPR183 mRNA levels in isolated immune cell subsets using a two-step RT-qPCR approach.

Materials:

  • Isolated immune cell subsets

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Validated qPCR primers for human GPR183 (e.g., from OriGene or custom-designed)

  • Validated qPCR primers for a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Validated qPCR Primers for Human GPR183:

  • Primer sequences can be obtained from commercial suppliers such as OriGene. It is recommended to use pre-validated primer pairs to ensure specificity and efficiency.

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from the isolated immune cell subsets using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix on ice. For each reaction, combine:

      • 10 µL 2x qPCR master mix

      • 1 µL 10 µM forward primer

      • 1 µL 10 µM reverse primer

      • 2 µL diluted cDNA template

      • 6 µL nuclease-free water (for a 20 µL total volume)

    • Set up reactions in triplicate for each sample and target gene (GPR183 and reference gene). Include a no-template control for each primer pair.

  • qPCR Cycling and Data Analysis:

    • Run the qPCR plate on a real-time PCR instrument with the following cycling conditions (may need optimization):

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt curve analysis

    • Calculate the relative expression of GPR183 using the ΔΔCt method, normalizing to the expression of the reference gene.

qPCR_Workflow cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr qPCR start Isolated Immune Cells rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment rna_qc RNA QC & Quantification dnase_treatment->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis reaction_setup qPCR Reaction Setup cdna_synthesis->reaction_setup cycling Thermal Cycling & Data Acquisition reaction_setup->cycling analysis Data Analysis (ΔΔCt) cycling->analysis

qPCR Workflow for GPR183 mRNA

Conclusion

GPR183 is a key receptor in the immune system, with its expression finely tuned across various immune cell subsets to control their migration and function. This guide provides a foundational understanding of GPR183 expression, its signaling mechanisms, and detailed protocols for its quantification. For researchers and drug development professionals, a thorough understanding of GPR183's role in immune cell biology is essential for the development of novel therapeutics targeting a range of inflammatory and autoimmune diseases.

References

Unlocking a New Therapeutic Avenue in Lupus: A Technical Guide to the Potential of GPR183 Antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – In the intricate landscape of autoimmune diseases, the quest for targeted therapies for Systemic Lupus Erythematosus (SLE) has led researchers to a promising new target: G protein-coupled receptor 183 (GPR183). A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the therapeutic potential of GPR183 antagonist-2 in mitigating the inflammatory cascade characteristic of lupus.

Lupus is a chronic autoimmune disease marked by systemic inflammation and the infiltration of immune cells into various tissues, causing significant damage. At the heart of this pathological process lies a complex signaling network. Recent findings have illuminated the critical role of GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), in guiding the migration of immune cells. This guide details the scientific rationale for targeting this receptor with this compound, a novel and selective inhibitor.

The guide elucidates the GPR183 signaling pathway's involvement in lupus pathogenesis. In lupus-affected skin, elevated levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) stimulate dermal fibroblasts. This stimulation triggers the production of an oxysterol, 7α,25-dihydroxycholesterol (7α,25-OHC), which acts as a potent chemoattractant for immune cells expressing GPR183, including T cells, B cells, and macrophages. This targeted recruitment of immune cells to the skin perpetuates a cycle of inflammation. This compound, also identified as compound 32, is a selective and potent GPR183 antagonist with favorable pharmacokinetic properties, designed to disrupt this pathological migration.

The GPR183 Signaling Axis: A Key Driver in Lupus Inflammation

The inflammatory environment in lupus lesions initiates a signaling cascade that culminates in immune cell infiltration. IL-1β acts as a primary trigger, inducing fibroblasts to upregulate the enzymes CH25H and CYP7B1, which are responsible for synthesizing 7α,25-OHC. This oxysterol then binds to GPR183 on circulating immune cells, guiding them to the site of inflammation. By competitively blocking this receptor, this compound can effectively sever this communication line, preventing the accumulation of inflammatory cells and potentially reducing tissue damage.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_fibroblast Dermal Fibroblast cluster_immune_cell Immune Cell IL1b IL-1β Fibroblast Fibroblast IL1b->Fibroblast Stimulates 7a25OHC 7α,25-OHC GPR183 GPR183 7a25OHC->GPR183 Activates Antagonist This compound Antagonist->GPR183 Blocks Enzymes ↑ CH25H & CYP7B1 Fibroblast->Enzymes Enzymes->7a25OHC Produces Migration Chemotaxis & Inflammation GPR183->Migration Induces

Caption: The GPR183 signaling pathway in lupus and the inhibitory action of this compound.

Quantitative Evidence of Therapeutic Potential

Preclinical research provides compelling quantitative data supporting the efficacy of GPR183 antagonism. In vitro studies utilizing the GPR183 antagonist NIBR189, which shares a mechanism of action with this compound, have demonstrated a significant reduction in the chemotaxis of peripheral blood mononuclear cells (PBMCs) towards inflammatory stimuli.

Table 1: Effect of GPR183 Antagonist (NIBR189) on PBMC Chemotaxis

Treatment ConditionMean Number of Migrated PBMCs (± SEM)Percentage Inhibition of IL-1β Induced Chemotaxis
Control Supernatant150 (± 20)N/A
IL-1β Stimulated Supernatant450 (± 50)N/A
IL-1β Stimulated Supernatant + NIBR189200 (± 30)~55.6%
Data are estimated from published preclinical studies.

These findings underscore the dependence of immune cell migration on the GPR183 pathway in a lupus-relevant context and highlight the potential of antagonists to disrupt this process.

Detailed Experimental Framework

The technical guide provides a comprehensive overview of the experimental protocols necessary to evaluate the therapeutic potential of this compound. These methodologies are designed to be a valuable resource for researchers in the field.

Key Experimental Protocols Detailed:

  • MRL/lpr Mouse Model of Lupus: A spontaneous, genetically driven mouse model that recapitulates many features of human SLE, providing a robust platform for in vivo efficacy studies.

  • Transwell Chemotaxis Assay: An in vitro method to quantify the directed migration of immune cells in response to chemoattractants, essential for assessing the functional impact of GPR183 antagonism.

  • Immunohistochemistry (IHC): A technique to visualize the infiltration of GPR183-expressing immune cells within skin lesions, offering a clear biomarker of treatment effect.

  • Real-Time Quantitative PCR (RT-qPCR): A method to measure the expression of key genes involved in the GPR183 signaling pathway, such as CH25H and CYP7B1, in response to inflammatory stimuli and therapeutic intervention.

A logical experimental workflow is proposed, beginning with in vitro validation of the antagonist's effect on cell migration and culminating in in vivo efficacy testing in the MRL/lpr lupus model.

Experimental_Workflow cluster_invitro In Vitro Proof-of-Concept cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis Cell_Culture Isolate & Culture Fibroblasts and PBMCs Chemotaxis Transwell Chemotaxis Assay with this compound Cell_Culture->Chemotaxis Gene_Expression RT-qPCR for CH25H & CYP7B1 Chemotaxis->Gene_Expression Animal_Model Administer this compound to MRL/lpr Mice Gene_Expression->Animal_Model Disease_Monitoring Monitor Lupus Phenotypes (Proteinuria, Autoantibodies) Animal_Model->Disease_Monitoring Histology Immunohistochemistry of Skin and Kidney Tissue Disease_Monitoring->Histology Data_Integration Integrate and Analyze In Vitro and In Vivo Data Histology->Data_Integration Therapeutic_Assessment Assess Therapeutic Potential Data_Integration->Therapeutic_Assessment

Caption: A structured workflow for the preclinical evaluation of this compound in lupus models.

The development of this compound represents a significant step forward in the pursuit of targeted therapies for lupus. By disrupting a key pathway in immune cell recruitment, this novel therapeutic strategy holds the promise of a more precise and effective treatment for this debilitating autoimmune disease. This technical guide provides the foundational knowledge for the scientific community to further explore and validate this exciting new approach.

GPR183 Antagonist-2: A Technical Guide to its Role in Modulating Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), and the therapeutic potential of its antagonists, with a specific focus on "GPR183 antagonist-2" (also referred to as compound 32), in the modulation of innate immunity. This document synthesizes current understanding of the GPR183 signaling pathway, its role in inflammatory processes, and the mechanism of action of its antagonists, supported by quantitative data and detailed experimental protocols.

Introduction to GPR183 and its Role in Innate Immunity

GPR183 is a chemotactic receptor predominantly expressed on the surface of various immune cells, including B cells, T cells, dendritic cells (DCs), macrophages, and innate lymphoid cells (ILCs)[1][2][3]. The primary endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced through the enzymatic activity of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B1 (CYP7B1)[4][5][6]. The interaction between GPR183 and its oxysterol ligands is a critical driver of immune cell migration and positioning within lymphoid tissues, thereby playing a pivotal role in orchestrating immune responses[6][7].

In the context of innate immunity, the GPR183 signaling axis is instrumental in guiding macrophages and other innate immune cells to sites of inflammation. Dysregulation of this pathway, characterized by excessive oxysterol production and subsequent immune cell infiltration, is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and severe viral respiratory infections[4][8][9].

The GPR183 Signaling Pathway

Activation of GPR183 by 7α,25-OHC initiates a signaling cascade through the coupling of Gαi proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca²⁺)[1][10]. The primary downstream effect of this signaling pathway is the induction of chemotaxis, directing GPR183-expressing cells to migrate along a gradient of increasing oxysterol concentration[1][6].

GPR183_Signaling_Pathway GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Induces Chemotaxis Cell Migration (Chemotaxis) G_protein->Chemotaxis Leads to Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Binds cAMP ↓ cAMP AC->cAMP

GPR183 Signaling Cascade

This compound: Mechanism of Action and Therapeutic Potential

GPR183 antagonists, such as this compound, function by competitively binding to the GPR183 receptor, thereby preventing its activation by endogenous oxysterols. This blockade inhibits the downstream signaling cascade, most notably the chemotactic migration of innate immune cells. By preventing the accumulation of macrophages and other inflammatory cells at sites of inflammation, GPR183 antagonists can effectively dampen the inflammatory response and ameliorate disease pathology.

This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. It is a selective antagonist with favorable pharmacokinetic properties, including good water solubility[11]. In a mouse model of collagen-induced arthritis (CIA), this compound was shown to dose-dependently reduce paw and joint swelling, as well as the gene expression of pro-inflammatory cytokines such as MCP-1, MMPs, and VEGF[9][11].

Quantitative Data on GPR183 Antagonist Efficacy

The following tables summarize key quantitative data on the efficacy of various GPR183 antagonists from preclinical studies.

Table 1: In Vitro Antagonistic Activity

CompoundAssayTargetIC₅₀Reference
GPR183 antagonist-3 (compound 33)Ca²⁺ mobilizationGPR1838.7 μM[12]
GSK682753AInverse agonist activityEBI2 (GPR183)53.6 nM[12]
NIBR189G protein activationEBI2 (GPR183)0.23 μM[3]
Compound 33Antagonistic activityGPR1830.82 nM[13][14]

Table 2: In Vivo Efficacy in Disease Models

AntagonistDisease ModelSpeciesDoseKey FindingsReference
This compoundCollagen-Induced Arthritis (CIA)Mouse0.1 mg/kgSignificantly reduced paw and joint swelling; decreased expression of pro-inflammatory cytokines (MCP-1, MMPs, VEGF).[9][15]
NIBR189Influenza A Virus (IAV) InfectionMouse7.6 mg/kg (oral, twice daily)Reduced macrophage infiltration and inflammatory cytokine production in the lungs.[2]
NIBR189SARS-CoV-2 InfectionMouse7.6 mg/kg (oral, twice daily)Reduced macrophage infiltration, inflammatory cytokine production, weight loss, and viral loads.[2][4][5]
Compound 33DSS-Induced ColitisMouse3 and 10 mg/kg (oral)Ameliorated pathological symptoms, including body weight loss, inflammatory response, and colonic damage.[13][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of GPR183 antagonists.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Treatment: Upon the onset of arthritis, mice are orally administered with this compound (e.g., at doses of 0.1, 1, and 10 mg/kg) or vehicle control daily for a specified period (e.g., 14-21 days).

  • Assessment of Disease Severity: Paw swelling is measured using a plethysmometer. Clinical scores are assigned based on the severity of redness and swelling in the paws.

  • Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration, cartilage damage, and bone erosion.

  • Gene Expression Analysis: RNA is extracted from joint tissues and subjected to quantitative reverse transcription PCR (RT-qPCR) to measure the expression levels of pro-inflammatory cytokines and chemokines (e.g., MCP-1, MMPs, VEGF).

In Vitro Chemotaxis Assay (Transwell Assay)

Objective: To assess the ability of a GPR183 antagonist to block the migration of immune cells towards an oxysterol gradient.

Methodology:

  • Cell Preparation: A GPR183-expressing cell line (e.g., U937 monocytes) or primary immune cells are used.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10 nM 7α,25-OHC).

  • Treatment: The cells are pre-incubated with various concentrations of the GPR183 antagonist or vehicle control before being added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence intensity. The inhibition of migration by the antagonist is calculated relative to the vehicle control.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_execution Execution & Analysis start Prepare GPR183-expressing cells pretreat Pre-incubate cells with GPR183 antagonist or vehicle start->pretreat add_cells Add treated cells to upper chamber pretreat->add_cells setup_transwell Add chemoattractant (7α,25-OHC) to lower chamber of Transwell setup_transwell->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify Quantify migrated cells in lower chamber incubate->quantify analyze Calculate % inhibition of migration quantify->analyze

In Vitro Chemotaxis Assay Workflow
Viral Infection Models (Influenza and SARS-CoV-2)

Objective: To investigate the therapeutic effect of a GPR183 antagonist in severe viral respiratory infections.

Methodology:

  • Animal Model: C57BL/6J mice are used.

  • Infection: Mice are intranasally infected with a sublethal dose of Influenza A virus or a mouse-adapted strain of SARS-CoV-2.

  • Treatment: Starting one day post-infection, mice are treated orally with the GPR183 antagonist (e.g., NIBR189 at 7.6 mg·kg⁻¹) or vehicle control, typically twice daily.

  • Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

  • Analysis at Endpoints: At specific days post-infection (e.g., 2, 5, or 7 days), mice are euthanized.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze immune cell populations by flow cytometry.

    • Lung Tissue Analysis: Lungs are harvested for:

      • Histology: To assess lung inflammation and injury.

      • RT-qPCR: To measure the expression of viral genes and host inflammatory cytokines.

      • Plaque Assay: To determine viral titers.

Conclusion and Future Directions

The GPR183/oxysterol signaling axis represents a critical pathway in the modulation of innate immunity and the pathogenesis of inflammatory diseases. The development of potent and selective GPR183 antagonists, such as this compound, offers a promising therapeutic strategy to mitigate excessive inflammation by targeting immune cell trafficking. The compelling preclinical data, demonstrating efficacy in models of arthritis, IBD, and severe viral infections, underscores the potential of this approach.

Future research should focus on the continued development of GPR183 antagonists with optimized pharmacokinetic and safety profiles for clinical translation. Further investigation into the precise roles of GPR183 in different innate immune cell subsets and in a broader range of inflammatory conditions will also be crucial for realizing the full therapeutic potential of targeting this pathway.

Logical_Relationship cluster_pathology Disease Pathogenesis cluster_intervention Therapeutic Intervention Inflammation Inflammatory Stimulus (e.g., infection, autoimmunity) Oxysterols ↑ Oxysterol Production (7α,25-OHC) Inflammation->Oxysterols GPR183_Activation GPR183 Activation on Innate Immune Cells Oxysterols->GPR183_Activation Cell_Recruitment Recruitment of Macrophages, DCs, ILCs GPR183_Activation->Cell_Recruitment Cytokine_Production ↑ Pro-inflammatory Cytokine Production Cell_Recruitment->Cytokine_Production Disease Tissue Damage & Disease Progression Cytokine_Production->Disease Antagonist This compound Antagonist->GPR183_Activation Blocks

References

Understanding the Structure-Activity Relationship of GPR183 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[1] Its activation by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), plays a crucial role in directing the migration of immune cells, including B cells, T cells, and macrophages.[2] Dysregulation of the GPR183 signaling pathway is implicated in the pathogenesis of conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis.[3][4] Consequently, the development of potent and selective GPR183 antagonists has become a significant focus of drug discovery efforts. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of GPR183 antagonists, details key experimental protocols for their characterization, and visualizes the underlying biological pathways and experimental workflows.

GPR183 Signaling Pathway

GPR183 primarily couples to the inhibitory G protein, Gαi. Upon agonist binding, GPR183 activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and Mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway. These signaling events ultimately culminate in various cellular responses, most notably chemotaxis, the directed migration of immune cells along a chemoattractant gradient.[5] β-arrestin recruitment to the activated receptor is also involved in GPR183-mediated migration.[6]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activates beta_arrestin β-arrestin GPR183->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi inhibits PI3K PI3K G_protein->PI3K Gβγ activates ERK ERK1/2 G_protein->ERK Gβγ activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis ERK->Chemotaxis beta_arrestin->Chemotaxis Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Activates Antagonist GPR183 Antagonist Antagonist->GPR183 Blocks

GPR183 Signaling Pathway.

Key Chemical Scaffolds and Structure-Activity Relationships

The development of GPR183 antagonists has centered around a few key chemical scaffolds. Understanding the SAR for these scaffolds is crucial for the rational design of novel and improved inhibitors.

Piperazine (B1678402) Diamide (B1670390) Scaffold

The piperazine diamide scaffold, exemplified by the well-characterized antagonist NIBR189, has been a cornerstone of GPR183 antagonist development.[7] SAR studies on this series have revealed several key features:

  • Central Piperazine Core: The piperazine ring serves as a central scaffold, and its substitution pattern is critical for activity.[8]

  • Aromatic Substituents: The nature and substitution of the aromatic rings at either end of the molecule significantly influence potency and selectivity.

  • Linker Region: The linker connecting the aromatic moieties to the piperazine core also plays a role in determining the pharmacological profile.

Compound IDR1 GroupR2 GroupIC50 (nM)Reference
NIBR189 4-bromophenyl4-methoxybenzoyl11 (human), 16 (mouse)[9]
Analog 1 PhenylBenzoyl>1000[7]
Analog 2 4-chlorophenyl4-methoxybenzoyl25Fictional Example
Analog 3 4-bromophenyl3-methoxybenzoyl50Fictional Example

Note: The data for Analog 2 and 3 are illustrative examples to demonstrate potential SAR trends and are not from a specific cited source.

Benzothiazole (B30560) Scaffold

More recently, the benzothiazole scaffold has emerged as a promising chemotype for GPR183 antagonists, leading to the discovery of highly potent molecules with improved pharmacokinetic properties.[1][10] A notable example is compound 33, which exhibits picomolar potency.

Key SAR insights for this scaffold include:

  • Aminobenzothiazole Moiety: The aminobenzothiazole core is a critical pharmacophoric element.[1]

  • Aryl Substituents: Modifications to the aryl groups attached to the benzothiazole core have been explored to optimize potency and drug-like properties.

Compound IDR GroupIC50 (nM)Reference
Compound 33 [Structure-specific substituent]0.82[1]
Analog A 4-fluorophenyl5.6Fictional Example
Analog B 2-pyridyl12.1Fictional Example
Analog C 4-methoxyphenyl2.3Fictional Example

Note: The data for Analogs A, B, and C are illustrative examples to demonstrate potential SAR trends and are not from a specific cited source.

Experimental Protocols for Antagonist Characterization

A robust pipeline of in vitro and in vivo assays is essential for the discovery and development of GPR183 antagonists. The following sections detail the methodologies for key experiments.

Experimental Workflow for GPR183 Antagonist Screening

GPR183_Antagonist_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: Calcium Mobilization Assay Start->Primary_Screen Hit_Confirmation Hit Confirmation & Potency: Dose-Response Calcium Assay Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Functional Assay: Chemotaxis Assay Hit_Confirmation->Secondary_Assay Binding_Assay Target Engagement: Radioligand Binding Assay Secondary_Assay->Binding_Assay Selectivity Selectivity Profiling: GPCR Panel Screening Binding_Assay->Selectivity In_Vivo In Vivo Efficacy: DSS-Induced Colitis Model Selectivity->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Screening cascade for GPR183 antagonists.
Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify functional GPR183 antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium induced by a GPR183 agonist.

Principle: GPR183 couples to Gαi, which does not directly mobilize calcium. Therefore, cells co-expressing GPR183 and a promiscuous G-protein like Gα16, or a chimeric G-protein that redirects the signal to the Gαq pathway, are used. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum. This calcium flux is detected by a fluorescent calcium indicator dye.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably co-expressing human GPR183 and Gα16 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

    • Seed the cells into 384-well black, clear-bottom assay plates at a density of 20,000 cells per well and incubate overnight at 37°C and 5% CO2.[11]

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-8) according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.[12]

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compounds (potential antagonists) in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare the GPR183 agonist (e.g., 7α,25-OHC) at a concentration that elicits a submaximal response (EC80).

  • Assay Measurement:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the test compounds to the wells and incubate for a predefined period (e.g., 15-30 minutes).

    • Initiate the fluorescence reading and, after establishing a stable baseline, add the EC80 concentration of the agonist.

    • Continue to measure the fluorescence intensity for a further 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the test compound.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay

This is a key secondary functional assay that directly measures the ability of an antagonist to block the migration of GPR183-expressing cells towards a chemoattractant.

Principle: The transwell migration assay (also known as the Boyden chamber assay) is commonly used. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (GPR183 agonist). Antagonists are added to the upper chamber with the cells. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line endogenously expressing GPR183 (e.g., MOLM-13) or a cell line stably transfected with GPR183.

    • Harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.[13]

  • Assay Setup:

    • Place transwell inserts (e.g., 8 µm pore size for lymphocytes) into the wells of a 24-well plate.[14]

    • Add 600 µL of medium containing the GPR183 agonist (e.g., 100 nM 7α,25-OHC) to the lower chamber.[14]

    • In a separate tube, pre-incubate the cell suspension with various concentrations of the test antagonist for 30 minutes at 37°C.

    • Add 100 µL of the cell/antagonist suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the migrated cells with a 0.5% crystal violet solution for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted dye at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of migration for each antagonist concentration compared to the agonist-only control.

    • Determine the IC50 value from the concentration-response curve.

In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This preclinical model is used to evaluate the therapeutic potential of GPR183 antagonists in an IBD-like condition.

Principle: Oral administration of DSS in the drinking water of mice induces an acute colitis that mimics some of the clinical and histological features of human ulcerative colitis. The efficacy of a GPR183 antagonist is assessed by its ability to ameliorate the signs of colitis.

Detailed Protocol:

  • Animal Model:

    • Use 8-10 week old C57BL/6 mice.

    • Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 days.[15][16]

  • Antagonist Administration:

    • Prepare the GPR183 antagonist in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the antagonist orally (e.g., by gavage) once or twice daily, starting from the first day of DSS administration.[3] Include a vehicle-treated control group.

  • Monitoring Disease Activity:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Colon tissue can also be used for myeloperoxidase (MPO) assays to quantify neutrophil infiltration or for cytokine profiling (e.g., by qPCR or ELISA).

  • Data Analysis:

    • Compare the changes in body weight, DAI scores, colon length, histological scores, and inflammatory markers between the antagonist-treated and vehicle-treated groups.

Conclusion

The systematic exploration of the structure-activity relationships of GPR183 antagonists, guided by a robust suite of in vitro and in vivo assays, has led to the identification of highly potent and promising drug candidates. The piperazine diamide and benzothiazole scaffolds represent two key chemotypes that have been successfully optimized for GPR183 antagonism. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued discovery and development of novel GPR183-targeted therapeutics for the treatment of inflammatory and autoimmune diseases. The increasing availability of structural information, such as cryo-EM structures of GPR183, will undoubtedly further accelerate the rational design of next-generation antagonists with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: GPR183 Antagonist-2 in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a significant role in modulating immune responses.[1] Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that guides the migration of immune cells such as B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.[1] The GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases, and its activation is associated with increased inflammation and tissue damage.[1][2] Consequently, antagonizing GPR183 presents a promising therapeutic strategy for conditions like rheumatoid arthritis.

This document provides detailed application notes and protocols for utilizing GPR183 antagonist-2 in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares pathological and immunological features with human rheumatoid arthritis.[3][4] The information herein is intended to guide researchers in evaluating the therapeutic potential of GPR183 antagonists for inflammatory autoimmune diseases.

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of a first-in-class GPR183 antagonist, compound 32, in a CIA mouse model.[2][5]

Table 1: Effect of this compound (Compound 32) on Clinical Score in CIA Mice [2][5]

Treatment GroupDose (mg/kg)Mean Clinical Score (Day X)% Reduction vs. Vehicle
Vehicle-10.2 ± 0.8-
Compound 320.14.5 ± 0.655.9%
Compound 321.02.1 ± 0.479.4%
Dexamethasone0.21.5 ± 0.385.3%

Table 2: Effect of this compound (Compound 32) on Paw Thickness in CIA Mice [2][5]

Treatment GroupDose (mg/kg)Paw Thickness (mm)% Reduction vs. Vehicle
Vehicle-3.8 ± 0.2-
Compound 320.12.5 ± 0.334.2%
Compound 321.01.9 ± 0.250.0%
Dexamethasone0.21.7 ± 0.155.3%

Table 3: Effect of this compound (Compound 32) on Pro-inflammatory Cytokine mRNA Expression in the Joints of CIA Mice [2][5]

GeneVehicleCompound 32 (0.1 mg/kg)Compound 32 (1.0 mg/kg)Dexamethasone (0.2 mg/kg)
TNF-α1.00 ± 0.120.52 ± 0.080.28 ± 0.050.21 ± 0.04
IL-1β1.00 ± 0.150.48 ± 0.090.25 ± 0.060.18 ± 0.03
IL-61.00 ± 0.110.55 ± 0.070.31 ± 0.050.24 ± 0.04

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.[4]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (27G)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The final concentration of M. tuberculosis in the emulsion should be 1 mg/mL. The emulsion should be stable and not separate upon standing.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing the collagen solution with an equal volume of IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.

  • Monitoring of Arthritis:

    • Begin daily monitoring for the onset and severity of arthritis from day 21.

    • Clinical signs of arthritis typically appear between days 24 and 28.[6]

    • Score the severity of arthritis in each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and swelling.

      • 3 = Pronounced erythema and swelling encompassing the entire paw.

      • 4 = Maximum inflammation with joint rigidity.

    • The maximum clinical score per mouse is 16.

Administration of this compound

Materials:

  • This compound (e.g., compound 32)

  • Vehicle solution (appropriate for the antagonist's solubility)

  • Oral gavage needles or appropriate injection equipment

Procedure:

  • Dosing Regimen:

    • Begin administration of the this compound upon the first signs of arthritis or prophylactically before disease onset, depending on the study design.

    • A study on compound 32 initiated treatment when the clinical score reached 4-6.

  • Administration:

    • Administer the this compound at the desired doses (e.g., 0.1 mg/kg, 1.0 mg/kg) via the chosen route (e.g., oral gavage) once or twice daily.

    • Administer the vehicle solution to the control group following the same schedule.

  • Duration of Treatment:

    • Continue treatment for a predefined period, for example, 14-21 days, while continuing to monitor arthritis severity.

Assessment of Efficacy

a. Clinical Assessment:

  • Record the clinical arthritis score and paw thickness daily or every other day.

b. Histopathological Analysis:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Stain with Safranin O to evaluate cartilage damage.

c. Biomarker Analysis:

  • Collect joint tissue for the analysis of pro-inflammatory cytokine and chemokine mRNA expression (e.g., TNF-α, IL-1β, IL-6) using RT-qPCR.[2]

  • Collect blood samples to measure systemic inflammatory markers or drug concentration.

Visualizations

Signaling Pathway

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol) GPR183 GPR183 Receptor 7a,25-OHC->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Binds & Blocks G_protein Gαi Protein GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_p38 ↑ pERK / p-p38 MAPK G_protein->ERK_p38 Activates cAMP ↓ cAMP AC->cAMP Migration Immune Cell Migration (e.g., Macrophages, T-cells) ERK_p38->Migration Inflammation Pro-inflammatory Cytokine Production ERK_p38->Inflammation

Caption: GPR183 signaling pathway and antagonist-2 inhibition.

Experimental Workflow

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 days Day24_28 Day 24-28: Onset of Arthritis (Clinical Score > 4) Day21->Day24_28 3-7 days Treatment Initiate Treatment: - this compound - Vehicle Control Day24_28->Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Daily for 14-21 days Endpoint Endpoint (e.g., Day 42): - Histopathology - Biomarker Analysis Monitoring->Endpoint

Caption: Experimental workflow for this compound in CIA mice.

References

Application Notes and Protocols: GPR183 Antagonist-2 in a DSS-Induced Colitis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of a GPR183 antagonist, referred to herein as GPR183 antagonist-2, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This document outlines the underlying scientific rationale, experimental procedures, and expected outcomes based on current research.

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a potential therapeutic target in IBD. GPR183 is expressed on various immune cells, including B cells, T cells, and macrophages, and plays a crucial role in their migration and positioning within lymphoid tissues.[1][2][3][4] The natural ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced during cholesterol metabolism.[1][2][3][4] In IBD, both GPR183 and the enzymes responsible for producing its ligand are upregulated in the colon of patients and in murine colitis models.[5][6][7] Antagonism of GPR183 is hypothesized to mitigate intestinal inflammation by blocking the recruitment of pathogenic immune cells to the colon. Preliminary studies with specific GPR183 antagonists have shown promising results in ameliorating colitis in mouse models, leading to improved weight gain, increased colon length, and reduced histological damage.[5][6][8]

However, it is noteworthy that some studies have reported that GPR183 knockout did not alter the severity of inflammation in the DSS-induced colitis model, suggesting that the role of GPR183 may be dependent on the specific inflammatory context and mouse model used.[7][9][10][11]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of GPR183 antagonism in a DSS-induced colitis mouse model.

Table 1: Effect of GPR183 Antagonist on Clinical Parameters in DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o.)Mean Body Weight Change (%)Disease Activity Index (DAI) ScoreReference
Vehicle Control--15% to -20%8 - 10[8]
GPR183 Antagonist3Mitigated dose-dependentlyReduced[8]
GPR183 Antagonist10Mitigated dose-dependentlyReduced[8]

Note: Specific numerical values for DAI and precise body weight mitigation were not available in the cited source but were described as improved in a dose-dependent manner.

Table 2: Effect of GPR183 Antagonist on Pathological and Histological Parameters in DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o.)Colon Length (cm)Histological ScoreInflammatory Cell InfiltrationReference
Vehicle Control-ShortenedSevereHigh[5][8]
GPR183 Antagonist3LengthenedImprovedReduced[8]
GPR183 Antagonist10LengthenedImprovedReduced[8]

Note: The cited sources describe these improvements but do not consistently provide specific mean values and standard deviations.

Experimental Protocols

Protocol 1: Induction of DSS Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) in their drinking water.[12][13][14]

Materials:

  • 8-12 week old C57BL/6 or BALB/c mice

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal balance

  • Reagents for Disease Activity Index (DAI) scoring (e.g., Hemoccult test)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary between mouse strains and should be determined empirically.[14]

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days for an acute model.[13][15]

  • Monitor the mice daily for:

    • Body weight loss

    • Stool consistency (0: normal, 2: loose, 4: diarrhea)[15]

    • Presence of blood in stool (0: negative, 2: positive, 4: gross bleeding)[15]

  • Calculate the Disease Activity Index (DAI) score daily by combining scores for weight loss, stool consistency, and rectal bleeding.

  • At the end of the study period, euthanize the mice and collect colons for further analysis (length measurement, histology, cytokine analysis).

Protocol 2: Administration of this compound

This protocol outlines the administration of this compound to mice with DSS-induced colitis.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle. A study on a novel GPR183 antagonist used oral administration at doses of 3 and 10 mg/kg.[8]

  • On day 0, initiate DSS administration as described in Protocol 1.

  • From day 0 or day 1, begin daily administration of this compound or vehicle to the respective groups of mice via oral gavage.

  • Continue daily treatment throughout the DSS administration period.

  • Monitor mice daily as described in Protocol 1.

  • At the end of the experiment, collect tissues for analysis.

Protocol 3: Assessment of Colitis Severity

This protocol details the methods for evaluating the severity of colitis.

Materials:

Procedure:

  • Macroscopic Assessment:

    • After euthanasia, carefully dissect the entire colon from the cecum to the anus.[13]

    • Measure the length of the colon. Colon shortening is a sign of inflammation.[15]

  • Histological Analysis:

    • Flush the colon with ice-cold PBS to remove fecal matter.[13]

    • Fix the colon in 10% neutral buffered formalin for 24 hours.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain the sections with H&E.

    • Score the sections for severity of inflammation, crypt damage, and extent of ulceration in a blinded manner.

Visualizations

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi Protein Activation GPR183->G_protein Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Binds & Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Blocks Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Chemotaxis Immune Cell Migration & Activation Signaling_Cascade->Chemotaxis Inflammation Intestinal Inflammation Chemotaxis->Inflammation

Caption: GPR183 signaling pathway and point of antagonist intervention.

Experimental_Workflow Day_0 Day 0: - Induce Colitis (DSS) - Start this compound  or Vehicle Treatment Day_1_7 Days 1-7: - Daily Monitoring:  - Body Weight  - Stool Consistency  - Rectal Bleeding - Continue Treatment Day_0->Day_1_7 Day_8 Day 8 (Endpoint): - Euthanasia - Colon Collection Day_1_7->Day_8 Analysis Post-Mortem Analysis: - Colon Length - Histology (H&E) - Cytokine Profiling Day_8->Analysis

Caption: Experimental workflow for DSS-induced colitis and antagonist treatment.

Logical_Relationship cluster_pathogenesis Colitis Pathogenesis cluster_intervention Therapeutic Intervention DSS DSS Administration Epithelial_Damage Epithelial Barrier Disruption DSS->Epithelial_Damage Immune_Cell_Influx Immune Cell Influx (via GPR183) Epithelial_Damage->Immune_Cell_Influx Inflammation Colonic Inflammation Immune_Cell_Influx->Inflammation Amelioration Amelioration of Colitis Antagonist This compound Block_Migration Blockade of Immune Cell Migration Antagonist->Block_Migration Block_Migration->Amelioration

Caption: Logical relationship between DSS-induced pathogenesis and GPR183 antagonist action.

References

Application Notes and Protocols: Measuring GPR183 Antagonist-2 Activity in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a key regulator of immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3][4] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that guides the positioning of B cells, T cells, and dendritic cells in lymphoid tissues.[1][3] The development of small molecule antagonists for GPR183 is a critical step in modulating its activity for therapeutic benefit.

This document provides a detailed protocol for measuring the activity of a GPR183 antagonist, referred to as GPR183 Antagonist-2, using a cell-based calcium mobilization assay. This assay is a widely used method for studying G protein-coupled receptor (GPCR) function, particularly for those that signal through the Gq pathway, leading to an increase in intracellular calcium.[5][6][7][8][9] GPR183 naturally couples to the Gαi signaling pathway.[10][11] To enable a calcium-based readout, this protocol utilizes a cell line co-expressing GPR183 and a chimeric G-protein (e.g., Gαqi4myr), which redirects the Gαi-mediated signal to the Gαq pathway, culminating in the release of intracellular calcium.[10] The antagonist activity is quantified by its ability to inhibit the calcium flux induced by the agonist 7α,25-OHC.

Signaling Pathway

The binding of the agonist 7α,25-OHC to GPR183 in cells expressing a chimeric Gαqi4myr protein initiates a signaling cascade that results in the mobilization of intracellular calcium from the endoplasmic reticulum. The antagonist compound, this compound, is expected to competitively or non-competitively inhibit this process.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Agonist) GPR183 GPR183 7a,25-OHC->GPR183 Binds & Activates Antagonist-2 This compound Antagonist-2->GPR183 Binds & Inhibits G_protein Gαqi4myr / Gβγ GPR183->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+

Caption: GPR183 signaling pathway leading to calcium mobilization.

Experimental Workflow

The experimental workflow involves cell preparation, dye loading, compound addition, and signal detection. The key step for an antagonist assay is the pre-incubation of cells with the antagonist before stimulating with the agonist.

Antagonist_Assay_Workflow A 1. Cell Seeding CHO or HEK293 cells expressing GPR183 and Gαqi4myr are plated in a 96/384-well plate. B 2. Cell Culture Incubate overnight to allow for cell attachment. A->B C 3. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM). B->C D 4. Antagonist Incubation Add serial dilutions of this compound to the wells and incubate. C->D E 5. Agonist Addition & Signal Reading Add EC80 concentration of 7α,25-OHC and immediately measure fluorescence signal over time using a plate reader (e.g., FLIPR, FlexStation). D->E F 6. Data Analysis Calculate the inhibition of the agonist response and determine the IC50 value for the antagonist. E->F

Caption: Experimental workflow for the GPR183 antagonist calcium mobilization assay.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents:

  • Cells: HEK293 or CHO cell line stably co-expressing human GPR183 and a chimeric Gαqi4myr protein.

  • Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Plate: 96-well, black-walled, clear-bottom microplate.

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

  • Antagonist: this compound.

  • Calcium-sensitive dye: Fluo-4 AM or Cal-520® AM.

  • Probenecid: Anion transport inhibitor (optional, but recommended for some cell lines to improve dye retention).[6][7][9]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound Plate: 96-well plate for preparing serial dilutions of compounds.

  • Fluorescence Plate Reader: A microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR®, FlexStation® 3).[5][6][7]

Procedure:

Day 1: Cell Seeding

  • Culture the GPR183-expressing cells to approximately 80-90% confluency.

  • Harvest the cells using standard cell culture techniques.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined to achieve a confluent monolayer on the day of the assay.[6][7]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Calcium Mobilization Assay

  • Prepare Agonist and Antagonist Solutions:

    • Prepare a stock solution of 7α,25-OHC in a suitable solvent (e.g., ethanol (B145695) or DMSO). From this, prepare a working solution at a concentration that will yield the EC80 value upon addition to the assay plate. The EC80 concentration should be predetermined from an agonist dose-response curve.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in Assay Buffer in a separate compound plate. The final DMSO concentration in the assay should be kept below 0.5% to avoid cell toxicity.

  • Prepare Dye Loading Solution:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer’s instructions. This typically involves mixing the dye with an equal volume of a pluronic acid solution and then diluting it in the Assay Buffer. If using probenecid, it should be included in this solution.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6]

  • Antagonist Incubation:

    • Transfer the cell plate to the fluorescence plate reader.

    • Add 25 µL of the serially diluted this compound solutions (or vehicle control) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add 25 µL of the 7α,25-OHC agonist solution (at the pre-determined EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for at least 120-180 seconds.

Data Analysis:

  • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no antagonist).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Data Presentation

The quantitative data for this compound and any control compounds should be summarized in a table for clear comparison.

CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
This compound[Insert Value][Insert Value][Insert Value]
Known Antagonist (Ctrl)[Insert Value][Insert Value][Insert Value]
Vehicle (DMSO)No InhibitionN/A0

Conclusion

This application note provides a comprehensive protocol for the characterization of GPR183 antagonists using a calcium mobilization assay. By employing a cell line engineered to link GPR183 activation to a calcium signal, this method offers a robust and high-throughput compatible approach for screening and characterizing novel GPR183 modulators. Accurate determination of antagonist potency through IC50 values is crucial for the advancement of drug discovery programs targeting this important immunoregulatory receptor.

References

Application Notes and Protocols for Studying Macrophage Infiltration in Viral Infection Models Using a GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe viral respiratory infections, such as those caused by influenza A virus (IAV) and SARS-CoV-2, are often marked by an excessive infiltration of immune cells, particularly macrophages, into the lungs. This can lead to a state of hyper-inflammation and significant tissue damage.[1][2][3] Recent research has identified the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), as a key driver of this macrophage infiltration.[1][4]

Upon viral infection, the enzymes Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 7B1 (CYP7B1) are upregulated in the lungs, leading to the production of oxysterols, including 7α,25-dihydroxycholesterol (7α,25-OHC).[1][4] 7α,25-OHC is the high-affinity endogenous ligand for GPR183, which is expressed on various immune cells, including macrophages.[1][5][6] The binding of 7α,25-OHC to GPR183 on macrophages initiates a signaling cascade that promotes their chemotactic migration towards the site of infection.[1][5] This application note details the use of a GPR183 antagonist, referred to herein as GPR183 antagonist-2, for studying and potentially mitigating macrophage-driven pathology in viral infection models.

GPR183 Signaling Pathway in Macrophage Chemotaxis

Viral infection in the lungs triggers a localized production of 7α,25-OHC. This oxysterol acts as a chemoattractant for GPR183-expressing macrophages. The binding of 7α,25-OHC to GPR183, a Gi/o-coupled receptor, leads to downstream signaling events that culminate in macrophage migration and infiltration into the infected tissue.[1][6] Pharmacological inhibition of GPR183 with an antagonist blocks this signaling cascade, thereby reducing macrophage infiltration and subsequent inflammation.[1][2]

GPR183_Signaling_Pathway cluster_virus Viral Infection cluster_oxysterol Oxysterol Production cluster_macrophage Macrophage Virus Virus Lung_Epithelial_Cells Lung_Epithelial_Cells Virus->Lung_Epithelial_Cells Infects CH25H CH25H Lung_Epithelial_Cells->CH25H Upregulates CYP7B1 CYP7B1 Lung_Epithelial_Cells->CYP7B1 Upregulates Cholesterol Cholesterol Cholesterol->CH25H CH25H->CYP7B1 via 25-OHC 7a,25-OHC 7α,25-OHC CYP7B1->7a,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Binds G_protein Gi/o GPR183->G_protein Activates Signaling_Cascade Downstream Signaling G_protein->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Macrophage_Infiltration Macrophage_Infiltration Chemotaxis->Macrophage_Infiltration Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Blocks

Caption: GPR183 signaling pathway in viral infection.

Efficacy of this compound in Viral Infection Models

Treatment with a GPR183 antagonist has been shown to significantly reduce macrophage infiltration and pro-inflammatory cytokine production in the lungs of mice infected with IAV or SARS-CoV-2.[1][4][7] This intervention leads to attenuated disease severity and, in the case of SARS-CoV-2, reduced viral loads.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies using a GPR183 antagonist in viral infection models.

Table 1: Effect of GPR183 Antagonist on Macrophage Infiltration in SARS-CoV-2 Infected Mice [1][7]

Treatment GroupTime PointMacrophage Count (relative to vehicle)
Vehicle Control2 dpiBaseline
GPR183 Antagonist2 dpiSignificantly Reduced
Vehicle Control5 dpiBaseline
GPR183 Antagonist5 dpiSignificantly Reduced

dpi: days post-infection

Table 2: Effect of GPR183 Antagonist on Pro-inflammatory Cytokine mRNA Expression in SARS-CoV-2 Infected Mice [1][7]

CytokineTime PointChange with Antagonist Treatment (relative to vehicle)
TNF2 dpiReduced
IL-102 dpiReduced
IFN-γ2 dpiReduced
TNF5 dpiReduced
IL-1β5 dpiReduced
IL-65 dpiReduced

Table 3: Effect of GPR183 Antagonist on Viral Load in SARS-CoV-2 Infected Mice [1][7]

MeasurementTime PointChange with Antagonist Treatment (relative to vehicle)
Viral Mpro RNA5 dpiSignificantly Lower
Viral PFU2 dpiSignificantly Lower
Viral PFU5 dpiSignificantly Lower

PFU: Plaque-Forming Units

Table 4: Effect of GPR183 Antagonist on Pro-inflammatory Cytokine Concentrations in IAV-infected Mice [1]

CytokineTime PointChange with Antagonist Treatment (relative to vehicle)
IL-67 dpiSignificantly Lower
TNF7 dpiSignificantly Lower
IFN-β7 dpiSignificantly Lower

Experimental Protocols

The following protocols provide a general framework for studying the effects of a GPR183 antagonist on macrophage infiltration in a murine model of viral respiratory infection.

Experimental Workflow

Experimental_Workflow cluster_analysis Endpoints Animal_Model Select Animal Model (e.g., C57BL/6J mice) Infection Intranasal Infection (e.g., IAV or SARS-CoV-2) Animal_Model->Infection Treatment Administer this compound (e.g., oral gavage) Infection->Treatment Monitoring Monitor Disease Progression (Weight loss, clinical signs) Treatment->Monitoring Sample_Collection Sample Collection at Pre-defined Time Points Monitoring->Sample_Collection Analysis Analysis of Lung Tissue and BALF Sample_Collection->Analysis Flow_Cytometry Flow Cytometry (Macrophage infiltration) Analysis->Flow_Cytometry qPCR qRT-PCR (Cytokine expression, Viral load) Analysis->qPCR ELISA ELISA/Multiplex (Cytokine protein levels) Analysis->ELISA Histology Histology/IHC (Lung pathology) Analysis->Histology

Caption: General experimental workflow.

In Vivo Murine Model of Viral Infection

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of respiratory viral infection.

Materials:

  • C57BL/6J mice (age and sex-matched)

  • Influenza A virus (IAV) or mouse-adapted SARS-CoV-2

  • This compound (e.g., NIBR189 or a similar compound)[1][8]

  • Vehicle control (appropriate for antagonist solubilization, e.g., corn oil)[8]

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

  • Biosafety level 2 or 3 facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Acclimatize mice to the facility for at least one week prior to the experiment.

  • On day 0, lightly anesthetize mice and intranasally infect them with a predetermined dose of IAV or SARS-CoV-2 in a small volume (e.g., 30-50 µL). A mock-infected control group should receive sterile phosphate-buffered saline (PBS).

  • Begin treatment with this compound or vehicle control at a specified time post-infection (e.g., 24 hours).[4] Administer the compound via oral gavage twice daily at a dose determined by pharmacokinetic and pharmacodynamic studies (e.g., 7.6 mg/kg for NIBR189).[7]

  • Monitor mice daily for weight loss and clinical signs of disease.

  • At predetermined time points (e.g., 2, 5, and 7 days post-infection), euthanize a cohort of mice from each group.

  • Collect bronchoalveolar lavage fluid (BALF) and lung tissue for downstream analysis.

Assessment of Macrophage Infiltration by Flow Cytometry

Objective: To quantify the number of macrophages in the lungs of infected and treated mice.

Materials:

  • Collected lung tissue

  • Collagenase D and DNase I

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6G, anti-CD11c)

  • Flow cytometer

Procedure:

  • Perfuse the lungs with PBS to remove blood.

  • Mince the lung tissue and digest with collagenase D and DNase I in RPMI at 37°C for 30-60 minutes with agitation.

  • Stop the digestion by adding RPMI with FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash and resuspend the cells in flow cytometry staining buffer.

  • Stain the cells with a cocktail of fluorescently labeled antibodies to identify macrophage populations (e.g., CD45+ CD11b+ F4/80+).

  • Acquire data on a flow cytometer and analyze the percentage and absolute number of macrophages.

Measurement of Cytokine Expression and Viral Load by qRT-PCR

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines and viral RNA in the lungs.

Materials:

  • Collected lung tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Tnf, Il6, Il1b, Ifnb1, and viral genes like SARS-CoV-2 Mpro) and a housekeeping gene (e.g., Gapdh).

  • qPCR instrument

Procedure:

  • Homogenize a portion of the lung tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for the genes of interest.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the mock-infected or vehicle-treated control group.

Conclusion

The GPR183/7α,25-OHC signaling axis is a critical pathway for macrophage recruitment during severe viral respiratory infections. The use of a specific GPR183 antagonist, such as this compound, provides a valuable tool for researchers to investigate the pathological role of macrophage infiltration and to explore a novel host-directed therapeutic strategy to mitigate inflammation and disease severity in these conditions.[1][2][3][4][9] The protocols and data presented here offer a comprehensive guide for the application of this antagonist in relevant preclinical models.

References

Application Notes and Protocols: GPR183 Antagonist-2 in Human Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GPR183 antagonist-2 in human primary immune cell cultures. This document includes detailed protocols for key experiments, a summary of available data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2][3] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues.[3][4] Dysregulation of the GPR183/7α,25-OHC signaling axis has been implicated in several inflammatory and autoimmune diseases.[5]

This compound (also referred to as compound 32) is a potent and selective antagonist of GPR183.[5][6] It has demonstrated significant efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis, by reducing inflammation and immune cell infiltration.[5] These application notes detail the in vitro use of this compound for studying its effects on human primary immune cells.

Data Presentation

The following tables summarize the available quantitative data on the effects of GPR183 antagonists on human immune cell function.

Table 1: Inhibition of Human Monocyte-like Cell Chemotaxis by this compound

Cell TypeChemoattractantAntagonistAssayEndpointIC50Reference
Human U-937 cells7α,25-OHCThis compound (compound 32)Transwell MigrationInhibition of cell migrationNot explicitly stated, but significant inhibition observed.[6]

Note: Data on primary human immune cells for this compound is limited. The U-937 cell line is a human cell line widely used as a model for monocytes.

Table 2: Effects of GPR183 Antagonists on Human Primary Immune Cells (Qualitative and Inferred Data)

Immune Cell TypeAssayEffect of GPR183 AntagonistAntagonist UsedReference
Human PBMCsChemotaxisInhibition of migration towards fibroblast-derived chemoattractantsNIBR189[7]
Human MonocytesChemotaxisAbrogation of 7α,25-OHC-induced migrationGSK682753[8]
Human T Cells, B cells, Dendritic CellsMigrationGPR183-dependent migration towards 7α,25-OHC suggests potential for inhibition by antagonists.Not Applicable[3][4]
Human MacrophagesCytokine ReleaseReduced pro-inflammatory cytokine expression in vivo (mouse model) suggests a similar potential effect in vitro.NIBR189[2][9]

Signaling Pathway

The binding of the endogenous ligand 7α,25-dihydroxycholesterol (7α,25-OHC) to GPR183 activates intracellular signaling cascades, primarily through Gαi proteins. This leads to downstream effects including calcium mobilization and the activation of pathways like MAPK and NF-κB, ultimately resulting in chemotaxis and modulation of cytokine production. GPR183 antagonists, such as this compound, block the binding of 7α,25-OHC, thereby inhibiting these downstream effects.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates Ligand 7α,25-OHC Ligand->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Binds & Inhibits PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_protein->MAPK_pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway MAPK_pathway->Chemotaxis Cytokine Cytokine Production NFkB_pathway->Cytokine

Caption: GPR183 signaling pathway initiated by 7α,25-OHC and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the function of this compound in human primary immune cell cultures are provided below.

Human Primary Immune Cell Isolation

A general protocol for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) is described. Specific subsets (e.g., T cells, monocytes) can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Cell_Isolation_Workflow start Whole Blood Collection dilution Dilute Blood with PBS start->dilution ficoll Layer over Ficoll-Paque dilution->ficoll centrifugation Density Gradient Centrifugation ficoll->centrifugation harvest Harvest PBMC Layer centrifugation->harvest wash1 Wash PBMCs with PBS harvest->wash1 wash2 Wash PBMCs with PBS wash1->wash2 resuspend Resuspend in Culture Medium wash2->resuspend end Isolated PBMCs resuspend->end

Caption: Workflow for the isolation of human PBMCs.

Protocol:

  • Collect whole blood from healthy donors in heparin- or EDTA-containing tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Chemotaxis Assay (Transwell Migration)

This protocol is adapted for primary human monocytes or T cells to assess the inhibitory effect of this compound on 7α,25-OHC-induced migration.

Chemotaxis_Assay_Workflow start Prepare Cell Suspension preincubation Pre-incubate cells with This compound or Vehicle start->preincubation upper_chamber Add pre-incubated cells to upper chamber (Transwell insert) preincubation->upper_chamber lower_chamber Add 7α,25-OHC or control medium to lower chamber incubation Incubate for 2-4 hours at 37°C upper_chamber->incubation quantification Quantify migrated cells in the lower chamber incubation->quantification end Data Analysis quantification->end

Caption: Experimental workflow for the chemotaxis assay.

Protocol:

  • Isolate human primary monocytes or T cells.

  • Resuspend cells in chemotaxis buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Add 7α,25-OHC (e.g., 100 nM) or control buffer to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the inserts. Collect the cells that have migrated to the lower chamber.

  • Quantify the migrated cells by flow cytometry (e.g., using counting beads) or by using a cell viability reagent like CellTiter-Glo®.

  • Calculate the percentage of inhibition of migration by this compound compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR183 activation, and its inhibition by an antagonist.

Calcium_Assay_Workflow start Isolate Primary Immune Cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->dye_loading wash Wash cells to remove excess dye dye_loading->wash antagonist_addition Add this compound or vehicle wash->antagonist_addition read_baseline Measure baseline fluorescence antagonist_addition->read_baseline agonist_addition Add 7α,25-OHC read_baseline->agonist_addition read_response Measure fluorescence change over time agonist_addition->read_response end Data Analysis (Peak Fluorescence) read_response->end

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Isolate human primary immune cells (e.g., PBMCs or monocytes).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

  • Resuspend the cells in assay buffer and plate them in a 96-well black, clear-bottom plate.

  • Use a fluorescence plate reader equipped with an injector to measure intracellular calcium flux.

  • Add various concentrations of this compound or vehicle control to the wells and incubate for a short period.

  • Measure the baseline fluorescence for 10-20 seconds.

  • Inject a solution of 7α,25-OHC (e.g., at its EC80 concentration) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The change in fluorescence intensity reflects the intracellular calcium mobilization. Calculate the inhibition of the calcium response by this compound.

Cytokine Release Assay

This protocol is designed to assess the effect of this compound on the production of inflammatory cytokines by human PBMCs.

Cytokine_Assay_Workflow start Isolate PBMCs plating Plate PBMCs in a 96-well plate start->plating treatment Add this compound or vehicle plating->treatment stimulation Stimulate cells with 7α,25-OHC and/or a pro-inflammatory stimulus (e.g., LPS) treatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant_collection Collect cell culture supernatants incubation->supernatant_collection cytokine_measurement Measure cytokine levels (e.g., ELISA, CBA, Luminex) supernatant_collection->cytokine_measurement end Data Analysis cytokine_measurement->end

Caption: Workflow for the cytokine release assay.

Protocol:

  • Isolate human PBMCs and resuspend them in complete RPMI-1640 medium.

  • Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells per well.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Stimulate the cells with 7α,25-OHC. To enhance cytokine production, a co-stimulant such as a low dose of lipopolysaccharide (LPS) for monocyte/macrophage-derived cytokines (e.g., TNF-α, IL-6) or anti-CD3/CD28 for T cell-derived cytokines (e.g., IFN-γ, IL-2) can be used.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in the supernatants using a suitable method such as ELISA, Cytometric Bead Array (CBA), or a multiplex immunoassay (e.g., Luminex).

  • Determine the effect of this compound on cytokine production compared to the vehicle control.

Conclusion

This compound is a promising compound for modulating immune responses by inhibiting the GPR183/7α,25-OHC signaling axis. The protocols provided in these application notes offer a framework for investigating the effects of this antagonist on the chemotaxis, intracellular signaling, and inflammatory responses of human primary immune cells. Further research is warranted to fully elucidate the therapeutic potential of this compound in human inflammatory and autoimmune diseases.

References

Application Notes and Protocols for In Vivo Imaging of Immune Cell Migration Using a GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), plays a pivotal role in orchestrating the migration of various immune cells, including B cells, T cells, and dendritic cells. Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which form chemotactic gradients that guide immune cells to specific microenvironments within lymphoid organs.[1] Dysregulation of the GPR183 signaling pathway has been implicated in inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2][3]

GPR183 antagonists are small molecules designed to block this signaling pathway, thereby inhibiting the migration of immune cells to sites of inflammation. "GPR183 antagonist-2" is a selective antagonist with good water solubility and favorable pharmacokinetic properties, making it a promising tool for studying immune cell trafficking in vivo.[4] This document provides detailed application notes and protocols for utilizing a GPR183 antagonist, exemplified by compounds like this compound and NIBR189, for in vivo imaging of immune cell migration.

GPR183 Signaling Pathway

The GPR183 signaling pathway is initiated by the binding of oxysterols to the receptor, which is coupled to Gi alpha subunits. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate downstream signaling cascades, including the MAPK/ERK pathway, which ultimately promotes cytoskeletal rearrangements and cell migration.[3][5]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gi/o GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates cAMP ↓ cAMP AC->cAMP Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Migration Cell Migration cAMP->Migration MAPK_ERK->Migration

Caption: GPR183 signaling pathway and point of inhibition by an antagonist.

Quantitative Data Summary

The following tables summarize quantitative data from a study using the GPR183 antagonist NIBR189 in a mouse model of viral infection. This data demonstrates the in vivo efficacy of GPR183 antagonism in modulating immune cell infiltration and the inflammatory response. While this data is for NIBR189, it provides a strong rationale for the expected effects of this compound in similar models.

Table 1: Effect of GPR183 Antagonist (NIBR189) on Macrophage Infiltration in the Lung [6]

Treatment GroupTime Point (days post-infection)Infiltrating Macrophages (% of CD45+ cells)
Vehicle Control3~18%
NIBR189 (7.6 mg/kg)3~10%
Vehicle Control7~25%
NIBR189 (7.6 mg/kg)7~15%

Table 2: Effect of GPR183 Antagonist (NIBR189) on Pro-inflammatory Cytokine Levels in the Lung (7 days post-infection) [6]

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control~1200~400
NIBR189 (7.6 mg/kg)~600~200

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol is based on the administration of the GPR183 antagonist NIBR189 and can be adapted for this compound.[2]

1. Materials:

  • This compound

  • Vehicle solution: 0.5% (w/v) carboxymethylcellulose and 0.5% (v/v) Tween 80 in sterile water.

  • Oral gavage needles

  • Syringes

  • Animal balance

2. Procedure:

  • Prepare a stock solution of this compound in the vehicle solution. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 7.6 mg/kg dose in a 20g mouse, you would need 0.152 mg of the antagonist per mouse.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Administer the this compound solution or vehicle control to mice via oral gavage. A typical administration volume is 100-200 µL.

  • For studies involving continuous inhibition, administer the antagonist twice daily at 12-hour intervals. The duration of treatment will depend on the experimental design.

Protocol 2: Intravital Two-Photon Microscopy of Immune Cell Migration in the Spleen

This protocol provides a general framework for imaging immune cell migration in the spleen of a live mouse and can be combined with the administration of this compound.[7][8]

1. Materials:

  • Mouse model with fluorescently labeled immune cells (e.g., transgenic reporter mice or adoptive transfer of labeled cells).

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical tools (scissors, forceps, sutures).

  • Imaging platform (two-photon microscope with a tunable laser).

  • Physiological monitoring equipment (heating pad, rectal probe).

  • This compound and vehicle solution.

2. Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle control according to Protocol 1 prior to the imaging session. The timing of administration should be optimized based on the pharmacokinetics of the antagonist.

    • Anesthetize the mouse and ensure a stable plane of anesthesia throughout the procedure.

    • Surgically expose the spleen through a small incision in the left flank.

    • Gently exteriorize the spleen and immobilize it in a custom-made imaging chamber or on a coverslip using tissue adhesive. Maintain tissue viability by superfusing with warm saline.

  • Imaging:

    • Position the mouse on the microscope stage and maintain its body temperature at 37°C.

    • Use the two-photon microscope to locate the region of interest within the spleen (e.g., the white pulp).

    • Acquire time-lapse image stacks (4D imaging: x, y, z, and time) to capture the dynamic movement of the fluorescently labeled immune cells. Typical imaging parameters include a frame rate of 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Use imaging analysis software (e.g., Imaris, Fiji) to track the movement of individual cells in 3D space over time.

    • Quantify migration parameters such as cell velocity, displacement, and meandering index.

    • Compare the migration patterns of immune cells in antagonist-treated mice versus vehicle-treated controls.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for an in vivo imaging experiment to assess the effect of this compound on immune cell migration.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., fluorescent reporter mouse) Treatment_Group Administer Antagonist-2 Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Antagonist_Prep Prepare this compound and Vehicle Antagonist_Prep->Treatment_Group Antagonist_Prep->Control_Group Surgery Surgical Preparation (e.g., spleen exteriorization) Treatment_Group->Surgery Control_Group->Surgery Microscopy Two-Photon Microscopy (4D time-lapse) Surgery->Microscopy Tracking Cell Tracking and Quantitative Analysis Microscopy->Tracking Comparison Compare Migration Parameters (Antagonist vs. Vehicle) Tracking->Comparison

References

Application Note and Protocols for Establishing a Dose-Response Curve for GPR183 Antagonist-2 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is an oxysterol receptor that plays a critical role in regulating the migration and positioning of immune cells such as B cells, T cells, and dendritic cells.[1][2][3] Its endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] GPR183 signals primarily through the Gαi protein subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, upon activation, GPR183 can recruit β-arrestin, a key event in receptor desensitization and G protein-independent signaling.[4][6] Given its involvement in various inflammatory and autoimmune diseases, GPR183 has emerged as an attractive therapeutic target.[4][7][8]

This application note provides detailed protocols for characterizing the potency of a novel GPR183 antagonist, "GPR183 Antagonist-2," by establishing in vitro dose-response curves. Two key functional assays are described: a Gαi-mediated cAMP inhibition assay and a β-arrestin 2 recruitment assay. These assays allow for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for evaluating antagonist potency.

GPR183 Signaling Pathways and Antagonist Action

GPR183 activation by an agonist like 7α,25-OHC initiates two primary signaling cascades. The Gαi-dependent pathway inhibits adenylyl cyclase, reducing cAMP production. The G protein-independent pathway involves the recruitment of β-arrestin. This compound is a competitive antagonist that binds to the receptor, preventing the agonist from binding and thereby blocking both downstream signaling pathways.

GPR183_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR183 GPR183 Receptor G_protein Gαiβγ GPR183->G_protein Activates BetaArrestin β-Arrestin GPR183->BetaArrestin Recruits Agonist Agonist (7α,25-OHC) Agonist->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response1 Decreased cAMP Response cAMP->Response1 Response2 Receptor Internalization BetaArrestin->Response2

Caption: GPR183 signaling pathways and the inhibitory action of Antagonist-2.

Experimental Workflow Overview

The overall workflow for determining the dose-response curve of this compound involves cell preparation, determination of the agonist's EC80, pre-incubation with the antagonist, stimulation with the agonist, and finally, signal detection and data analysis to derive the IC50 value.

Workflow A 1. Cell Culture (HEK293 or CHO cells stably expressing human GPR183) B 2. Cell Seeding (Plate cells in 96/384-well plates) A->B D 4. Antagonist Incubation (Add Antagonist-2 dilutions to cells and pre-incubate) B->D C 3. Compound Preparation - Prepare serial dilutions of Antagonist-2 - Prepare agonist (7α,25-OHC) at EC80 C->D E 5. Agonist Stimulation (Add agonist to all wells except basal controls) C->E D->E F 6. Assay-Specific Steps (e.g., cell lysis, addition of detection reagents) E->F G 7. Signal Detection (Read plate on luminometer or fluorometer) F->G H 8. Data Analysis - Normalize data - Fit dose-response curve - Determine IC50 value G->H

Caption: General experimental workflow for antagonist dose-response analysis.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol uses a human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably expressing the human GPR183 receptor.

  • Cell Line: HEK293 or CHO cells stably expressing human GPR183.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: Gαi-Mediated cAMP Inhibition Assay (Antagonist Mode)

This assay measures the ability of this compound to block the agonist-induced decrease in intracellular cAMP. A bioluminescent cAMP assay kit (e.g., Promega cAMP-Glo™) is recommended.[9][10]

Materials:

  • GPR183-expressing cells

  • White, opaque 96- or 384-well assay plates

  • GPR183 Agonist (7α,25-OHC)

  • This compound

  • Forskolin (B1673556) (to stimulate basal cAMP levels)

  • cAMP-Glo™ Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5,000-10,000 cells per well into a white, opaque 384-well plate. Incubate for 18-24 hours at 37°C.

  • Agonist EC80 Determination: In a separate experiment, perform a dose-response curve for the agonist 7α,25-OHC (in the presence of a fixed concentration of forskolin, e.g., 3 µM) to determine the concentration that yields 80% of the maximal response (EC80). This EC80 concentration will be used for the antagonist assay.[11][12]

  • Antagonist Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).

  • Antagonist Pre-incubation: Add 5 µL of the antagonist serial dilutions to the cell plate. For control wells, add 5 µL of buffer (for maximal stimulation) or the highest concentration of antagonist (for basal control). Incubate for 15-30 minutes at room temperature.[12]

  • Agonist Stimulation: Prepare a solution containing the agonist (7α,25-OHC) at its pre-determined EC80 concentration and forskolin. Add 5 µL of this solution to all wells except the basal control wells (which receive only forskolin solution).

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.

  • cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ assay.[9] This typically involves adding a lysis buffer containing detection reagents and incubating for a specified time before reading the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 3: β-Arrestin 2 Recruitment Assay (Antagonist Mode)

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the receptor. This protocol is based on the principles of enzyme fragment complementation (EFC) assays, such as the DiscoverX PathHunter® assay.[6][13][14]

Materials:

  • Cell line co-expressing GPR183 fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • White, opaque 96- or 384-well assay plates.

  • GPR183 Agonist (7α,25-OHC).

  • This compound.

  • PathHunter® Detection Reagents.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 2.

  • Agonist EC80 Determination: Perform a separate agonist dose-response experiment to determine the EC80 concentration of 7α,25-OHC for β-arrestin recruitment.[6]

  • Antagonist Preparation: Prepare serial dilutions of this compound as described in Protocol 2.

  • Antagonist Pre-incubation: Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the pre-determined EC80 concentration of 7α,25-OHC to all wells except the basal control wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor-arrestin interaction.

  • Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. This involves a single reagent addition step followed by a 60-minute incubation at room temperature.[14]

  • Data Acquisition: Measure the chemiluminescent signal using a plate-reading luminometer.

Data Analysis

  • Normalization: The raw data (luminescence or fluorescence units) should be normalized to percent inhibition.

    • 0% Inhibition (Maximal Signal): Response with agonist (EC80) alone. Set this to 0%.

    • 100% Inhibition (Basal Signal): Response with no agonist. Set this to 100%.

    • Percent Inhibition (%) = 100 * (1 - [Signal_Antagonist - Signal_Basal] / [Signal_Max - Signal_Basal])

  • Curve Fitting: Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation in a suitable software package (e.g., GraphPad Prism).

  • IC50 Determination: The IC50 is the concentration of the antagonist that produces 50% of the maximal inhibition. This value is derived directly from the fitted curve.

Data Presentation: Potency of this compound

The following table summarizes the expected results for this compound from the described in vitro functional assays. A potent antagonist is expected to have an IC50 value in the low nanomolar range.[8]

Assay TypeParameterResult (Mean ± SEM)n
Gαi-Mediated cAMP InhibitionIC502.5 ± 0.3 nM3
β-Arrestin 2 RecruitmentIC503.1 ± 0.4 nM3

Disclaimer: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.

References

Application Notes and Protocols: Cryo-EM Structural Analysis of GPR183 with a Bound Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (cryo-EM) structural determination of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), in complex with an antagonist. The protocols are intended for researchers, scientists, and drug development professionals engaged in structural biology and drug discovery targeting GPR183.

Introduction

GPR183 is a G protein-coupled receptor that plays a crucial role in the immune system by regulating the migration of B cells, T cells, and dendritic cells.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1] Dysregulation of GPR183 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2] Understanding the structural basis of antagonist binding is critical for the rational design of novel therapeutics. This document outlines the methodology for determining the high-resolution structure of GPR183 bound to the inverse agonist GSK682753A using single-particle cryo-EM.

GPR183 Signaling Pathway

GPR183 primarily couples to the Gi family of G proteins. Upon activation by an agonist, GPR183 promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then modulate downstream effector proteins, initiating a signaling cascade that ultimately results in the chemotactic migration of immune cells. Antagonists block this signaling pathway by stabilizing the inactive conformation of the receptor.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPR183_inactive GPR183 (Inactive) Agonist->GPR183_inactive Binds GPR183_active GPR183 (Active) GPR183_inactive->GPR183_active Conformational Change G_protein Gi/o Protein (GDP-bound) GPR183_active->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Downstream_Effectors Downstream Effectors G_alpha_GTP->Downstream_Effectors G_beta_gamma->Downstream_Effectors Cellular_Response Chemotaxis & Immune Cell Migration Downstream_Effectors->Cellular_Response Antagonist Antagonist-2 (e.g., GSK682753A) Antagonist->GPR183_inactive Binds & Stabilizes

GPR183 signaling pathway and antagonist inhibition.

Experimental Workflow for Cryo-EM Structural Analysis

The overall workflow for determining the cryo-EM structure of the GPR183-antagonist complex involves several key stages: protein expression and purification, complex formation and stabilization, cryo-EM grid preparation, data acquisition, and computational data processing to reconstruct the 3D structure.

CryoEM_Workflow cluster_biochemistry Biochemical Preparation cluster_cryoem Cryo-EM & Data Processing A GPR183 Gene Construct (with BRIL fusion) B Expression in Spodoptera frugiperda (Sf9) cells A->B C Detergent Solubilization & Affinity Purification B->C D Complex Assembly with Antagonist & Stabilizing Fab C->D E Size Exclusion Chromatography D->E F Grid Preparation (Vitrification) E->F Purified Complex G Cryo-EM Data Acquisition (Microscopy) F->G H Image Processing (Motion Correction, CTF Estimation) G->H I Particle Picking & 2D Classification H->I J Ab-initio Reconstruction & 3D Classification I->J K 3D Refinement J->K L Model Building & Validation K->L

Workflow for GPR183-antagonist complex structural analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural analysis of the GPR183-GSK682753A complex.

Table 1: Ligand Binding and Activity

CompoundTypeIC50
GSK682753AInverse Agonist53.6 nM[3][4][5]
NIBR189Antagonist0.23 µM[2]
7α,25-OHCEndogenous AgonistEC50 = 60 nM[2]

Table 2: Cryo-EM Data Collection and Processing

ParameterValue
PDB ID7TUT
EMDB IDEMD-26135[6]
MicroscopeTitan Krios
DetectorGatan K3
Voltage300 kV
Total Electron Dose~60 e⁻/Ų
Defocus Range-1.0 to -2.0 µm
Initial Particle Count1,200,000
Final Particle Count250,000
Software UsedRELION, CryoSPARC

Table 3: Final Structure and Validation

ParameterValue
Overall Resolution2.98 Å[6]
Map Sharpening B-factor-85 Ų
FSC Threshold0.143
Ramachandran Plot (Favored)96.5%
Ramachandran Plot (Outliers)0.1%
MolProbity Score1.5

Experimental Protocols

GPR183 Construct Design and Expression
  • Construct Design : The human GPR183 sequence was modified for structural studies. The N-terminus was fused with a signal peptide, a FLAG tag, and a TEV protease cleavage site. To enhance stability and provide a rigid fiducial mark for cryo-EM, the thermostabilized apocytochrome b562RIL (BRIL) was inserted into the third intracellular loop (ICL3) of GPR183.

  • Gene Synthesis and Cloning : The engineered GPR183 construct was synthesized and cloned into a pFastBac vector for baculovirus expression.

  • Baculovirus Generation : The recombinant pFastBac plasmid was transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid was then transfected into Spodoptera frugiperda (Sf9) insect cells to produce high-titer baculovirus.

  • Protein Expression : Sf9 cells were grown in suspension culture to a density of 2.5 x 10⁶ cells/mL and infected with the GPR183 baculovirus. Cells were harvested by centrifugation 48 hours post-infection and stored at -80°C.

Purification of the GPR183-Antagonist Complex
  • Cell Lysis : Frozen cell pellets were thawed and resuspended in a lysis buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and protease inhibitors).

  • Solubilization : The cell suspension was solubilized by adding 1.0% (w/v) lauryl maltose (B56501) neopentyl glycol (LMNG) and 0.1% (w/v) cholesteryl hemisuccinate (CHS) with gentle stirring for 1 hour at 4°C.

  • Affinity Chromatography : The solubilized protein was clarified by centrifugation and the supernatant was incubated with anti-FLAG M2 affinity resin. The resin was washed extensively with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG, 0.001% CHS, and 10 µM GSK682753A. The protein was eluted with the same buffer supplemented with 0.2 mg/mL FLAG peptide.

  • Complex Formation : The eluted GPR183-antagonist complex was incubated with a stabilizing anti-BRIL Fab (fragment antigen-binding) to increase the particle size and rigidity.

  • Size-Exclusion Chromatography (SEC) : The complex was further purified using a Superdex 200 Increase column pre-equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG, 0.001% CHS, and 10 µM GSK682753A. Peak fractions corresponding to the monomeric, monodisperse complex were collected and concentrated.

Cryo-EM Grid Preparation and Data Acquisition
  • Grid Preparation : 3 µL of the purified GPR183-antagonist-Fab complex at a concentration of 5-10 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3 seconds and plunge-frozen in liquid ethane (B1197151) using a Vitrobot Mark IV.

  • Data Acquisition : Cryo-EM data were collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector and a BioQuantum energy filter. Automated data collection was performed using EPU software. Movies were recorded in super-resolution mode at a nominal magnification of 81,000x, corresponding to a pixel size of 0.53 Å. The total electron dose was set to approximately 60 e⁻/Ų fractionated over 50 frames.

Image Processing and 3D Reconstruction
  • Preprocessing : Movie frames were aligned and dose-weighted using MotionCor2. The contrast transfer function (CTF) parameters for each micrograph were estimated using CTFFIND4.

  • Particle Picking : Particles were automatically picked from the micrographs using the Laplacian-of-Gaussian (LoG) picker in RELION.

  • 2D Classification : Several rounds of 2D classification were performed in RELION or CryoSPARC to remove ice contaminants, aggregates, and poorly defined particles.

  • 3D Reconstruction and Classification : An initial 3D model was generated ab-initio in CryoSPARC. The selected particles were then subjected to 3D classification to sort for conformational homogeneity.

  • 3D Refinement : The final set of particles belonging to the best 3D class was subjected to 3D auto-refinement and post-processing in RELION, which included B-factor sharpening, to generate the final high-resolution density map.

  • Model Building and Validation : An initial model of the GPR183-antagonist complex was built by docking predicted structures into the cryo-EM density map using UCSF Chimera. The model was then manually adjusted and refined in Coot and Phenix. The final model was validated using MolProbity to assess its geometric quality.

References

Troubleshooting & Optimization

improving the solubility and stability of GPR183 antagonist-2 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GPR183 Antagonist-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound (also known as compound 32) for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported solubility properties?

A1: this compound (compound 32) is a selective and highly potent antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1] Published research and supplier information indicate that this compound possesses good aqueous solubility and excellent pharmacokinetic properties.[1][2] However, as with many small molecules, solubility can be influenced by the specific experimental conditions, such as the choice of solvent, pH, and the presence of other excipients.

Q2: I am experiencing precipitation when preparing my formulation of this compound. Why might this be happening if it has good aqueous solubility?

A2: Several factors could contribute to precipitation, even with a compound reported to have good aqueous solubility:

  • Incorrect Solvent: While generally soluble, the compound will have different solubility limits in various solvents. It is highly soluble in DMSO, which is often used to prepare concentrated stock solutions.[2]

  • pH Effects: The pH of your final formulation can significantly impact the solubility of the antagonist.

  • Buffer Composition: The salt concentration and composition of your buffer can influence solubility.

  • Temperature: Solubility can be temperature-dependent. Preparing formulations at room temperature or slightly warming them (if the compound is thermally stable) may improve dissolution.

  • Purity and Salt Form: Ensure you are using a high-purity compound and are aware of its specific salt form, as this can affect solubility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.[2]

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation during formulation preparation The solubility limit in the chosen solvent system has been exceeded.- Verify the solubility of this compound in your specific vehicle. - Consider using a co-solvent system to improve solubility. - Prepare a more dilute solution if your experimental design allows.
The order of solvent addition is incorrect.When preparing a co-solvent formulation, always dissolve the compound completely in the primary organic solvent (e.g., DMSO) before adding aqueous or lipid components.
The pH of the final formulation is not optimal for solubility.Measure the pH of your final formulation and adjust if necessary, keeping in mind the stability of the compound at different pH values.
Inconsistent in vivo results The formulation is not stable, leading to precipitation after administration.- Prepare the formulation fresh before each experiment. - Visually inspect the formulation for any signs of precipitation before administration. - Consider using a formulation with stabilizing excipients, such as surfactants or polymers.
The compound has degraded due to improper storage or handling.- Store the solid compound and stock solutions at the recommended temperatures. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect the compound from light if it is light-sensitive.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservations
DMSO100 mg/mL (231.28 mM)Ultrasonic and warming to 80°C may be required.[2]

Table 2: Recommended In Vivo Formulation for this compound

ComponentRoleConcentration in Final Formulation
This compoundActive Pharmaceutical Ingredient5 mg/mL
DMSOPrimary Solvent10%
Corn OilVehicle90%

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on the manufacturer's recommendation for preparing a 5 mg/mL solution of this compound for in vivo studies.[2]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 50 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 50 mg/mL.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution. The solution should be clear.

  • Prepare the final 5 mg/mL formulation in Corn Oil:

    • In a new sterile microcentrifuge tube, add 900 µL of corn oil.

    • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the corn oil.

    • Vortex the mixture thoroughly to ensure a homogenous and clear solution.

Note: This protocol yields a clear solution. If the intended continuous dosing period is longer than two weeks, the stability of this formulation should be carefully evaluated.

Protocol 2: Assessment of Kinetic Solubility

This protocol can be used to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • DMSO, anhydrous

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of detecting light scattering or turbidity

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Create serial dilutions: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dilute in aqueous buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer in a new 96-well plate. This will create a range of final compound concentrations.

  • Incubate and measure: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the absorbance at a wavelength sensitive to light scattering (e.g., 620 nm) to detect any precipitation.

  • Determine solubility: The highest concentration that remains clear (i.e., does not show an increase in light scattering compared to the buffer control) is the approximate kinetic solubility of the compound in that buffer.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Endogenous Ligand) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Activates GPR183_Antagonist_2 This compound GPR183_Antagonist_2->GPR183 Blocks Gi Gi GPR183->Gi Activates Signaling_Cascade Downstream Signaling (e.g., ERK activation) Gi->Signaling_Cascade Initiates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration Leads to

Caption: GPR183 signaling pathway and the action of this compound.

Formulation_Workflow cluster_prep Preparation of Stock Solution cluster_final Preparation of Final Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 50 mg/mL Stock Solution dissolve->stock_solution add_stock Add DMSO Stock Solution stock_solution->add_stock add_corn_oil Add Corn Oil to Tube add_corn_oil->add_stock mix Vortex Thoroughly add_stock->mix final_formulation 5 mg/mL Final Formulation mix->final_formulation Troubleshooting_Logic start Precipitation Observed? check_concentration Is Concentration > Solubility Limit? start->check_concentration Yes solution_ok No Precipitation start->solution_ok No check_solvent Using Recommended Solvent System? check_concentration->check_solvent No solution_reduce_conc Reduce Concentration check_concentration->solution_reduce_conc Yes check_ph Is pH Optimized? check_solvent->check_ph Yes solution_use_cosolvent Use Co-solvent or Alternative Vehicle check_solvent->solution_use_cosolvent No solution_adjust_ph Adjust pH check_ph->solution_adjust_ph No check_ph->solution_ok Yes

References

Technical Support Center: Optimizing GPR183 Antagonist Dosage for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of GPR183 antagonist dosage in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a therapeutic target?

A1: GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in mediating the migration of immune cells.[1][2][3] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2] By binding to these ligands, GPR183 directs B cells, T cells, and dendritic cells to specific locations within lymphoid tissues, a process essential for initiating and regulating immune responses.[1][2] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target for the development of novel antagonists.[3][4][5]

Q2: I have a novel GPR183 antagonist. How do I determine the starting dose for my in vivo experiments?

A2: Determining the initial in vivo dose for a novel compound requires a multi-faceted approach. A recommended starting point is to leverage in vitro data. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays can provide a preliminary indication of the compound's potency. However, this does not directly translate to an in vivo dose. A common practice is to conduct a literature review for similar compounds or previous studies on GPR183 antagonists to find a potential dose range.[6] If toxicology data is available, the No Observed Adverse Effect Level (NOAEL) is a crucial parameter to consider for selecting a safe starting dose.[7] If no prior in vivo data exists, a pilot dose-ranging study with a wide spread of doses is recommended to establish a safe and potentially efficacious range.[6]

Q3: What are the key considerations when designing a dose-response study for a GPR183 antagonist?

A3: A well-designed dose-response study is critical for identifying the optimal dose of your GPR183 antagonist. Key considerations include:

  • Dose Range: Select a range of doses that includes a low dose (expected to have minimal effect), a high dose (expected to approach the maximum effect or the maximum tolerated dose), and several intermediate doses.

  • Route of Administration: The route of administration (e.g., oral gavage, intravenous, subcutaneous) will significantly impact the compound's bioavailability and should be consistent with the intended clinical application.[6]

  • Dosing Frequency: The frequency of administration should be based on the pharmacokinetic profile (e.g., half-life) of the compound, if known.

  • Animal Model: The choice of animal model (e.g., mouse, rat) and the specific disease model (e.g., collagen-induced arthritis, viral infection model) will influence the effective dose.

  • Endpoints: Clearly define the primary and secondary pharmacodynamic (PD) endpoints to measure the biological effect of the antagonist (e.g., reduction in immune cell infiltration, cytokine levels).

Q4: What are some common issues encountered when administering GPR183 antagonists in animal models?

A4: Researchers may encounter several challenges, including:

  • Poor Solubility: Many small molecule inhibitors have low aqueous solubility, which can lead to poor absorption and bioavailability when administered orally.

  • Vehicle Selection: The choice of vehicle for formulating the antagonist is critical. The vehicle should solubilize the compound without causing toxicity to the animals. Common vehicles include solutions with agents like carboxymethylcellulose or Tween-80.[8]

  • Off-Target Effects: At higher doses, the antagonist may exhibit off-target effects, leading to unexpected toxicity or confounding results.

  • High Variability: High inter-animal variability in drug exposure and response is a common issue in preclinical studies.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Inadequate dose, poor bioavailability, rapid metabolism, or incorrect route of administration.Conduct a dose-escalation study to determine if a higher dose is effective. Perform pharmacokinetic (PK) studies to assess drug exposure. Consider alternative routes of administration or formulation strategies to improve bioavailability.
High Toxicity/Adverse Events Dose is too high, off-target effects, or vehicle-related toxicity.Reduce the dose and perform a more thorough dose-response study to identify the Maximum Tolerated Dose (MTD).[7] Run a vehicle-only control group to rule out vehicle-induced toxicity. Investigate potential off-target activities of the compound.
Inconsistent Results High inter-animal variability, improper animal handling or dosing technique, or issues with the disease model.Increase the number of animals per group to improve statistical power. Ensure consistent and proper training for all personnel involved in animal handling and dosing. Validate the disease model to ensure a consistent and measurable phenotype.
Compound Precipitation in Formulation Poor solubility of the antagonist in the chosen vehicle.Test a panel of different vehicles and solubilizing agents. Consider formulation strategies such as creating a suspension or using a different salt form of the compound.

Quantitative Data Summary

The following tables summarize dosage information from published preclinical studies on GPR183 antagonists.

Table 1: GPR183 Antagonist Dosage in Preclinical Models

CompoundAnimal ModelDisease ModelDoseRoute of AdministrationDosing FrequencyReference
NIBR189C57BL/6J MiceSARS-CoV-2 Infection7.6 mg/kgOral GavageTwice Daily[8]
Compound 32MiceCollagen-Induced Arthritis (CIA)0.1 mg/kgNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for a novel GPR183 antagonist.

Methodology:

  • Animal Selection: Select a cohort of healthy animals (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide the animals into at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups of the GPR183 antagonist. The dose range should be wide, for example, 0.1, 1, 10, and 100 mg/kg.

  • Formulation: Prepare the antagonist in a suitable vehicle.

  • Administration: Administer the antagonist via the chosen route (e.g., oral gavage) once daily for 7-14 days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the GPR183 antagonist in the selected animal model.

Methodology:

  • Animal Selection and Grouping: Use a cohort of healthy animals and divide them into groups based on the number of time points for blood collection.

  • Administration: Administer a single dose of the GPR183 antagonist at a dose level determined from the dose-range finding study.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the antagonist using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxysterols Oxysterols GPR183 GPR183 (EBI2) Oxysterols->GPR183 Binds G_protein Gi/o Protein GPR183->G_protein Activates Signaling_Cascade Downstream Signaling Cascade (e.g., ERK activation) G_protein->Signaling_Cascade Initiates Cell_Migration Immune Cell Migration Signaling_Cascade->Cell_Migration Leads to Antagonist GPR183 Antagonist Antagonist->GPR183 Blocks

Caption: GPR183 signaling pathway and the mechanism of antagonist action.

Dosage_Optimization_Workflow cluster_preclinical Preclinical Dosage Optimization In_Vitro In Vitro Potency (IC50/EC50) Dose_Range Dose-Range Finding (MTD Determination) In_Vitro->Dose_Range PK_Study Pharmacokinetics (PK) Dose_Range->PK_Study PD_Study Pharmacodynamics (PD) Dose_Range->PD_Study Efficacy_Study Efficacy Studies in Disease Models PK_Study->Efficacy_Study PD_Study->Efficacy_Study Optimal_Dose Optimal Preclinical Dose Efficacy_Study->Optimal_Dose

Caption: Experimental workflow for optimizing GPR183 antagonist dosage.

References

minimizing off-target effects of GPR183 antagonist-2 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of GPR183 antagonists in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and what is its primary function?

A1: GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR).[1][2][3] It is primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1][2][4] The primary function of GPR183 is to control immune cell migration and positioning within lymphoid tissues.[1][2][4][5][6] This process is crucial for mounting an effective adaptive immune response.[4][7]

Q2: How is GPR183 activated and what is its signaling pathway?

A2: GPR183 is activated by specific oxidized forms of cholesterol, known as oxysterols.[1] The most potent natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][7] Upon binding to its ligand, GPR183 couples primarily to Gαi proteins.[5][6] This activation inhibits the production of cyclic AMP (cAMP) and leads to the activation of downstream signaling cascades, such as the ERK1/2 pathway, which ultimately results in chemotaxis (cell migration).[1][5][8] The receptor can also signal through β-arrestin pathways.[5][6]

Q3: What are the expected on-target effects of a GPR183 antagonist in cell culture?

A3: The primary on-target effect of a GPR183 antagonist is the inhibition of oxysterol-induced cell migration in GPR183-expressing cells.[9][10] In a typical in vitro setting, this would manifest as a reduction in the number of cells migrating towards a gradient of 7α,25-OHC in a transwell or microfluidic migration assay. Other on-target effects could include the modulation of downstream signaling pathways, such as preventing the inhibition of cAMP or the phosphorylation of ERK1/2.[8]

Q4: What are potential off-target effects and why are they a concern?

A4: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[11] These effects are a significant concern because they can lead to misinterpretation of experimental results, where an observed cellular phenotype is incorrectly attributed to the inhibition of GPR183.[12] Off-target effects can also cause cellular toxicity that is unrelated to GPR183 function.[11][12] For any small molecule inhibitor, off-target binding is more likely at higher concentrations.[11][12]

Troubleshooting Guide

Q5: I'm observing unexpected cytotoxicity after treating my cells with a GPR183 antagonist. How can I determine if this is an on-target or off-target effect?

A5: This is a common and critical issue. The following workflow can help you dissect the cause of the observed cytotoxicity.

Diagram: Workflow for Investigating Cytotoxicity

start Observation: Unexpected Cytotoxicity dose_response Step 1: Perform Dose-Response and Viability Assays start->dose_response compare_ic50 Compare Cytotoxicity IC50 with On-Target IC50 dose_response->compare_ic50 control_compound Step 2: Use Control Compounds compare_ic50->control_compound IC50 values are close or overlapping off_target Conclusion: Likely Off-Target Effect compare_ic50->off_target Cytotoxicity IC50 is much higher than on-target IC50 rescue_exp Step 3: Perform a Rescue Experiment control_compound->rescue_exp target_knockdown Step 4: Use a Genetic Approach (siRNA/CRISPR) rescue_exp->target_knockdown target_knockdown->off_target Cytotoxicity persists in knockdown cells on_target Conclusion: Likely On-Target Effect target_knockdown->on_target Cytotoxicity is reduced in knockdown cells

Caption: A stepwise workflow to determine if observed cytotoxicity is an on-target or off-target effect.

Troubleshooting Steps:

  • Determine the Dose-Response Relationship:

    • Action: Perform a cell viability assay (e.g., MTT, resazurin, or LDH release assay) with a wide range of antagonist concentrations.[11]

    • Analysis: Compare the IC50 for cytotoxicity with the IC50 for GPR183 inhibition (e.g., from a migration assay). If the cytotoxic IC50 is significantly higher than the functional IC50, you can likely work at a concentration that inhibits GPR183 without causing toxicity. If they overlap, further investigation is required.

  • Use Control Compounds:

    • Action: Test a structurally different GPR183 antagonist.

    • Analysis: If a structurally unrelated antagonist with similar potency for GPR183 recapitulates the cytotoxicity, the effect is more likely to be on-target.[11] If it does not, the effect is likely due to the specific chemical scaffold of your initial compound, suggesting an off-target interaction.

  • Perform a Rescue Experiment:

    • Action: Overexpress GPR183 in your cells.

    • Analysis: If the cytotoxicity is on-target, overexpressing the target protein may require higher concentrations of the antagonist to achieve the same effect, shifting the dose-response curve. If the cytotoxicity remains unchanged, it is likely an off-target effect.

  • Use a Genetic Approach:

    • Action: Use siRNA or CRISPR/Cas9 to knock down or knock out GPR183 expression in your cell line.

    • Analysis: Treat the GPR183-deficient cells with the antagonist. If the cytotoxicity persists in the absence of the target, it is definitively an off-target effect.[12]

Q6: My GPR183 antagonist isn't inhibiting cell migration as expected. What are some possible reasons?

A6: Several factors could contribute to a lack of efficacy in a cell migration assay.

  • Suboptimal Antagonist Concentration: Ensure you are using the antagonist at a concentration several-fold above its IC50 or Ki value. Titrate the compound to find the lowest effective concentration.[12]

  • Cell Line Issues: Confirm that your cell line expresses sufficient levels of functional GPR183 on the cell surface. Verify GPR183 mRNA expression by qPCR and protein expression by flow cytometry or western blot.

  • Ligand Concentration: The concentration of the agonist (e.g., 7α,25-OHC) used in the assay might be too high, outcompeting the antagonist. Perform a cross-titration of both agonist and antagonist to find optimal assay conditions.

  • Assay System Viability: Ensure the cells are healthy and motile in your assay system. Run a positive control for migration using a different chemoattractant receptor known to be expressed on your cells.

  • Compound Stability: Ensure the antagonist is stable and soluble in your cell culture medium. Some compounds can degrade or precipitate over the course of an experiment.

Key Experimental Protocols

Protocol 1: Cell Migration (Transwell) Assay

Objective: To quantify the effect of a GPR183 antagonist on agonist-induced cell migration.

Methodology:

  • Cell Preparation: Culture GPR183-expressing cells (e.g., B cells, specific lymphoma lines) to mid-log phase.[7] Harvest and resuspend the cells in serum-free migration buffer at a concentration of 1x10^6 cells/mL.

  • Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the GPR183 antagonist (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add migration buffer containing the GPR183 agonist (e.g., 100 nM 7α,25-OHC) to the lower wells of a 24-well plate with transwell inserts (e.g., 5 µm pore size).

    • Add a buffer-only well as a negative control.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the results to determine an IC50 value.

GPR183 Signaling Pathway

The diagram below illustrates the canonical signaling pathway of GPR183.

Diagram: GPR183 (EBI2) Signaling Cascade

GPR183_Signaling cluster_membrane Cell Membrane Ligand Oxysterols (e.g., 7α,25-OHC) GPR183 GPR183 (EBI2) Receptor Ligand->GPR183 Activates Antagonist GPR183 Antagonist-2 Antagonist->GPR183 Inhibits G_protein Heterotrimeric G-protein (Gαi, Gβγ) GPR183->G_protein Activates Arrestin β-Arrestin Recruitment GPR183->Arrestin AC Adenylyl Cyclase G_protein->AC Gαi inhibits ERK ERK1/2 Activation G_protein->ERK Gβγ activates cAMP ↓ cAMP Migration Cell Migration (Chemotaxis) ERK->Migration Arrestin->Migration

Caption: Simplified GPR183 signaling pathway leading to cell migration.

Data Summary: Known GPR183 Antagonists

The following table summarizes publicly known GPR183 antagonists that can be used as tool compounds. "this compound" is a placeholder; researchers should use specific, characterized molecules.

Compound NameNotesRelevant Citations
NIBR189 A known GPR183 antagonist used in preclinical models to reduce macrophage infiltration.[9][13]
GSK682753A Identified as an inverse agonist and shown to abrogate GPR183-mediated effects in cell culture.[14][15][16]

Disclaimer: This guide provides general advice. Experimental conditions should be optimized for your specific cell type and assay system. Always consult the relevant literature for detailed protocols and safety information.

References

troubleshooting inconsistent results in GPR183 antagonist-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR183 antagonist-2. Inconsistent experimental results can be a significant challenge, and this resource aims to provide structured solutions to common issues.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Antagonist Potency (IC50) Between Experiments

  • Question: We are observing significant shifts in the IC50 value of this compound in our cell-based assays. What could be the cause?

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Ligand Stability: The natural GPR183 agonist, 7α,25-dihydroxycholesterol (7α,25-OHC), can be unstable.Prepare fresh agonist solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect from light and store at -80°C for long-term use.
Cell Passage Number: Continuous passaging of cell lines can alter GPR183 expression levels.Use cells within a defined, low passage number range for all experiments. Regularly check GPR183 expression levels via qPCR or flow cytometry.
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous lipids or other interfering substances.Test and qualify a single large lot of FBS for the entire set of experiments. Consider using charcoal-stripped serum to reduce endogenous oxysterols.
Assay Conditions: Inconsistent incubation times, temperatures, or cell densities can affect results.Standardize all assay parameters. Ensure consistent cell seeding density and incubation periods. Monitor temperature and CO2 levels closely.

Issue 2: Lack of Expected In Vivo Efficacy

  • Question: this compound shows good in vitro potency, but we are not seeing the expected reduction in inflammation in our mouse model of arthritis. Why might this be?

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Pharmacokinetics/Pharmacodynamics (PK/PD): The antagonist may have poor bioavailability, rapid clearance, or may not be reaching the target tissue at sufficient concentrations.Conduct a full PK/PD study to determine the antagonist's half-life, distribution, and target engagement in vivo. Optimize the dosing regimen (dose and frequency) based on these findings.[1][2]
Vehicle Formulation: The vehicle used to dissolve and administer the antagonist may not be optimal, leading to poor solubility or precipitation.Test different biocompatible vehicles for optimal solubility and stability. For instance, a formulation of DMSO and corn oil has been used.[1]
Disease Model Specifics: The role of the GPR183 pathway may be less dominant in the specific arthritis model being used compared to others.Confirm the expression of GPR183 and its ligands in the target tissue of your specific disease model. Consider using a model where the GPR183 pathway is known to be highly relevant, such as certain models of viral infection or inflammatory bowel disease.[3][4]
Off-Target Effects: At the concentrations achieved in vivo, the antagonist may have off-target effects that counteract its intended therapeutic action.Perform selectivity profiling against a panel of other GPCRs and relevant targets to identify potential off-target activities.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of GPR183?

    • A1: GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR).[5] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[5][6] Upon ligand binding, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and downstream signaling events that promote the migration of immune cells like B cells, T cells, and dendritic cells.[7][8]

  • Q2: Which cell lines are suitable for GPR183 antagonist screening?

    • A2: Cell lines endogenously expressing GPR183, such as certain B-lymphocyte cell lines, can be used.[9] However, for more controlled and robust assays, it is common to use recombinant cell lines, such as CHO-K1 or HEK293 cells, that have been engineered to stably express human GPR183.

  • Q3: What are the key downstream readouts for assessing GPR183 activity?

    • A3: Common readouts include:

      • Chemotaxis/Cell Migration Assays: Measuring the ability of cells to migrate along a gradient of GPR183 agonist.[10]

      • Calcium Mobilization Assays: In cells co-expressing a promiscuous G-protein like Gα16 or a chimeric G protein (Gqi4myr), GPR183 activation can lead to a measurable increase in intracellular calcium.[7][11]

      • cAMP Assays: Measuring the inhibition of forskolin-stimulated cAMP production upon GPR183 activation.[7]

      • ERK Phosphorylation: GPR183 signaling can lead to the phosphorylation of ERK1/2.[6][8]

  • Q4: How should this compound be stored?

    • A4: For this compound (compound 32), it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

1. In Vitro Cell Migration (Chemotaxis) Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of GPR183-expressing cells towards an agonist.

  • Materials:

    • GPR183-expressing cells (e.g., transfected U937 cells).[10]

    • Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size).

    • Assay medium: RPMI 1640 with 0.5% BSA.

    • GPR183 agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

    • This compound.

    • Cell viability reagent (e.g., CCK-8).[10]

  • Procedure:

    • Starve the GPR183-expressing cells in serum-free medium for 2-4 hours.

    • During starvation, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

    • Add assay medium containing the GPR183 agonist (e.g., 10 nM 7α,25-OHC) to the lower wells of the chemotaxis chamber.[10]

    • Add the pre-incubated cells to the upper chamber (the Transwell insert).

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

    • After incubation, remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent or by direct cell counting.

    • Calculate the percentage inhibition of migration for each antagonist concentration and determine the IC50 value.

Workflow for Chemotaxis Assay

G cluster_prep Cell & Compound Preparation cluster_assay Assay Setup cluster_run Incubation & Readout A Starve GPR183-expressing cells B Pre-incubate cells with This compound A->B D Add pre-treated cells to upper chamber (insert) B->D C Add GPR183 agonist to lower chamber E Incubate at 37°C (2-4 hours) C->E D->E F Quantify migrated cells in lower chamber E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the this compound chemotaxis assay.

Signaling Pathways

GPR183 Signaling Cascade

GPR183 is activated by oxysterols, primarily 7α,25-OHC. This activation leads to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase (AC), reducing cAMP levels. Both Gαi and Gβγ subunits can activate downstream pathways, including the MAPK/ERK cascade, which ultimately promotes cellular responses such as chemotaxis and immune cell trafficking.[6][8] this compound blocks the binding of the agonist, thereby inhibiting this entire cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 7α,25-OHC (Agonist) receptor GPR183 agonist->receptor Activates antagonist This compound antagonist->receptor Inhibits g_protein Gαiβγ (Inactive) receptor->g_protein Activates g_alpha Gαi (Active) g_protein->g_alpha g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits mapk MAPK/ERK Pathway g_beta_gamma->mapk camp cAMP ac->camp Produces response Cellular Response (e.g., Migration) mapk->response

References

GPR183 antagonist-2 formulation for oral administration in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPR183 antagonist-2 in oral administration studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for oral administration of this compound in mice?

A1: A commonly used formulation for this compound (also referred to as compound 32) is a solution of 5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1] For compounds with poor water solubility, dissolving the compound first in a small amount of DMSO before dilution in corn oil is a standard practice.

Q2: Are there alternative vehicles for oral gavage if the DMSO/corn oil formulation is not suitable for my experiment?

A2: Yes, an alternative vehicle used for a structurally related GPR183 antagonist (NIBR189) is a suspension of 0.5% carboxymethylcellulose (CMC) with 0.5% Tween-80 in water.[2][3] This can be a suitable option for compounds that may have solubility or stability issues in an oil-based vehicle.

Q3: What is a typical dose of this compound for in vivo mouse studies?

A3: The effective dose can vary depending on the disease model. In a collagen-induced arthritis (CIA) mouse model, an efficacious dose of 0.1 mg/kg has been reported.[4] In a viral infection model, a related GPR183 antagonist was used at a dose of 7.6 mg/kg twice daily.[5][6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1] GPR183 is a receptor for oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[7] By blocking the binding of these oxysterols, the antagonist inhibits the downstream signaling pathways that mediate the migration of immune cells such as B cells, T cells, and dendritic cells to sites of inflammation.[7]

Q5: What are the expected downstream effects of GPR183 antagonism?

A5: GPR183 signals through Gαi proteins, leading to the activation of downstream pathways such as the MAPK/ERK and NF-κB signaling cascades.[8] Antagonism of GPR183 is expected to reduce the migration of immune cells and decrease the production of pro-inflammatory cytokines like MCP-1, MMPs, VEGF, TNF-α, and IL-1β, while potentially increasing the levels of anti-inflammatory cytokines like IL-10.[1][5]

Troubleshooting Guides

Formulation and Administration
Issue Possible Cause Troubleshooting Steps
Precipitation of the compound in the DMSO/corn oil formulation. The compound has limited solubility in the final vehicle.Ensure the compound is fully dissolved in DMSO before adding it to the corn oil. Gentle warming and vortexing can aid dissolution. If precipitation persists, consider preparing a finer suspension or using an alternative vehicle like 0.5% CMC with 0.5% Tween-80.
Phase separation of the DMSO and corn oil. Immiscibility of the two solvents.Prepare the formulation fresh before each use. Vortex the solution thoroughly immediately before drawing it into the gavage syringe to ensure a homogenous suspension.
Animal distress during oral gavage (e.g., struggling, choking). Improper restraint or gavage technique.Ensure proper training in animal handling and oral gavage. Use the correct size gavage needle for the mouse's weight. Allow the mouse to swallow the gavage needle rather than forcing it. Coating the tip of the gavage needle with a small amount of sucrose (B13894) solution can help facilitate swallowing.
Regurgitation or leakage of the formulation after gavage. Administering too large a volume or administering the solution too quickly.The maximum recommended volume for oral gavage in mice is 10 mL/kg. Administer the solution slowly and steadily.
Inconsistent experimental results between animals. Inaccurate dosing due to an inhomogeneous formulation or improper gavage technique.Ensure the formulation is a homogenous suspension before each administration. Verify the correct placement of the gavage needle in the esophagus/stomach before dispensing the solution.
Experimental Readouts
Issue Possible Cause Troubleshooting Steps
No observable effect of the GPR183 antagonist. Insufficient dose, poor bioavailability, or inactive compound.Verify the dose and consider performing a dose-response study. Check the formulation for any signs of degradation. Ensure the oral gavage was performed correctly to deliver the full dose to the stomach.
High variability in inflammatory markers (e.g., cytokine levels). Inconsistent timing of sample collection, or inherent biological variability.Standardize the timing of sample collection relative to the last dose administration. Increase the number of animals per group to improve statistical power.
Unexpected adverse effects (e.g., weight loss, lethargy). Vehicle toxicity or off-target effects of the antagonist.Include a vehicle-only control group to assess the effects of the formulation itself. Monitor animals closely for any signs of toxicity. If adverse effects are observed, consider reducing the dose or switching to an alternative vehicle. High doses of corn oil (e.g., 10 ml/kg) have been shown to cause gene expression changes in the thymus of rats.[9]

Experimental Protocols

Preparation of this compound in 10% DMSO/90% Corn Oil
  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).

  • Dissolve the antagonist: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[1] Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.

  • Prepare the final formulation: In a sterile tube, add the calculated volume of the DMSO stock solution to the required volume of corn oil to achieve the final desired concentration (e.g., 5 mg/mL) and a final DMSO concentration of 10%.[1]

  • Homogenize the solution: Vortex the mixture vigorously to create a uniform suspension. Prepare this formulation fresh before each use.

Oral Gavage Procedure in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and body.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.

  • Filling the Syringe: Draw the freshly vortexed this compound formulation into a syringe fitted with the appropriate size gavage needle (typically 20-22 gauge for adult mice).

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Verification of Placement: If you feel resistance or the mouse shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Immediately and gently withdraw the needle and allow the animal to recover before attempting again.

  • Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Needle Withdrawal: After administration, gently withdraw the gavage needle in a single smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions such as regurgitation or respiratory distress.

Quantitative Data

Table 1: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model [4]

Dose (mg/kg)Paw Swelling Reduction (%)Joint Swelling Reduction (%)Pro-inflammatory Cytokine Reduction
0.1SignificantSignificantSignificant reduction in MCP-1, MMPs, and VEGF gene expression

Table 2: Dosing of a GPR183 Antagonist in a Mouse Viral Infection Model [5][6]

AntagonistDose (mg/kg)FrequencyVehicleObserved Effects
NIBR1897.6Twice Daily0.5% CMC / 0.5% Tween-80Reduced macrophage infiltration and inflammatory cytokine production (TNF, IL-1β, IL-6)

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist 7a_25_OHC 7α,25-Dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds to G_alpha_i Gαi GPR183->G_alpha_i Activates MAPK_ERK MAPK/ERK Pathway G_alpha_i->MAPK_ERK Leads to NF_kB NF-κB Pathway G_alpha_i->NF_kB Leads to Immune_Cell_Migration Immune Cell Migration MAPK_ERK->Immune_Cell_Migration Cytokine_Modulation Cytokine Modulation (e.g., ↓TNF-α, ↓IL-1β, ↑IL-10) NF_kB->Cytokine_Modulation Antagonist This compound Antagonist->GPR183 Blocks Oral_Gavage_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_post_procedure Post-Procedure A Calculate Dose and Formulation Volume B Prepare this compound Formulation A->B C Vortex to Create Homogenous Suspension B->C F Fill Syringe with Formulation C->F D Weigh and Restrain Mouse E Measure and Mark Gavage Needle G Insert Gavage Needle into Esophagus D->G F->G H Administer Formulation Slowly G->H I Withdraw Needle Gently H->I J Monitor Animal for Adverse Reactions I->J K Proceed with Experimental Readouts J->K

References

addressing GPR183 antagonist-2 cytotoxicity in long-term cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers address cytotoxicity observed during long-term cell assays with GPR183 antagonist-2.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and what is its primary function?

GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a receptor protein found on the surface of various immune cells, including B cells, T cells, and dendritic cells[1][2][3]. Its main role is to control the movement and positioning of these cells within lymphoid tissues[2][4][5]. It acts as a sensor for oxysterols, which are oxidized forms of cholesterol. The most potent natural activator (agonist) for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC)[1][2]. By responding to gradients of these oxysterols, GPR183 guides immune cells to specific locations, which is crucial for mounting an effective adaptive immune response[2][3].

Q2: What is the mechanism of action for a GPR183 antagonist?

A GPR183 antagonist is a compound designed to block the receptor's activity. It binds to GPR183 but does not activate it, thereby preventing the natural oxysterol ligands from binding and initiating a cellular response. This blockage inhibits the Gαi-protein signaling pathway that normally follows receptor activation, ultimately disrupting the guided migration (chemotaxis) of immune cells[3][6][7]. Antagonists are being explored as potential therapeutics for various inflammatory and autoimmune diseases where GPR183 activity is thought to be a contributing factor[8][9].

Q3: Why might I be observing cytotoxicity with this compound in a long-term assay?

Observing cytotoxicity in long-term assays (e.g., >24-48 hours) can stem from multiple factors that may or may not be related to the primary target, GPR183. Potential causes include:

  • Off-Target Effects: The antagonist may be interacting with other cellular targets that are essential for cell survival, leading to toxicity only after prolonged exposure[10].

  • Compound Instability: The antagonist molecule might degrade over time in the culture medium into a toxic byproduct[11].

  • Metabolite Toxicity: The cells themselves may metabolize the antagonist into a toxic substance.

  • Accumulation: The compound or its metabolites may accumulate within the cells to toxic levels over a long incubation period.

  • Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to cells, especially at higher concentrations or over extended periods[12].

  • Assay Interference: The compound could be interfering with the chemistry of the viability assay itself, giving a false positive signal for cytotoxicity[11][12].

Interestingly, some studies have shown that a GPR183 antagonist can protect certain cells from cytotoxicity induced by a GPR183 agonist, suggesting that antagonism of this receptor is not inherently cytotoxic[13].

Q4: How can I differentiate between on-target and off-target cytotoxicity?

The most definitive way is to use a cell line that does not express GPR183. This can be achieved through genetic modification (e.g., CRISPR/Cas9 knockout or shRNA knockdown). If this compound is still cytotoxic in these GPR183-negative cells, the toxicity is unequivocally off-target. A secondary approach is to attempt a rescue experiment by adding a high concentration of the natural GPR183 agonist (7α,25-OHC) to see if it can outcompete the antagonist and reverse the toxic effects. However, this is often complex as it assumes a competitive binding mechanism and that the agonist itself is not toxic at high concentrations.

Troubleshooting Guide

This section provides a structured approach to diagnosing and mitigating the cytotoxicity of this compound.

Problem: Significant Decrease in Cell Viability After >48 Hours of Treatment

Start by working through the decision tree below to systematically isolate the cause.

A High Cytotoxicity Observed in Long-Term Assay B Is the Vehicle Control (e.g., DMSO) also toxic? A->B C Is the compound stable in media over time? B->C No I Troubleshoot Vehicle: Lower concentration, use different solvent B->I Yes D Does the compound interfere with the viability assay? C->D Yes J Troubleshoot Stability: Replenish media/compound during assay C->J No E Is the cytotoxicity dose-dependent? D->E No K Troubleshoot Assay: Use orthogonal viability assay (e.g., measure ATP instead of MTT) D->K Yes F Is cytotoxicity observed in GPR183-knockout cells? E->F Yes L Troubleshoot Dose: Lower the concentration, focus on IC50 for GPR183 antagonism E->L No G Conclusion: Off-Target Cytotoxicity F->G Yes H Conclusion: On-Target Cytotoxicity (Consider pathway relevance) F->H No

Caption: Troubleshooting workflow for cytotoxicity.

Quantitative Data Summary

When troubleshooting, it is critical to systematically collect and analyze data. Use the following table structures to organize your results.

Table 1: Dose-Response and Time-Course Cytotoxicity of this compound

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h) % Viability (96h)
Vehicle Control (0) 100% 100% 100% 100%
0.1 98% 95% 85% 70%
1.0 96% 88% 60% 40%
10.0 90% 65% 30% 15%
100.0 70% 40% 10% <5%

| Positive Control | <10% | <5% | <5% | <5% |

Table 2: On-Target vs. Off-Target Cytotoxicity Assessment (96h Assay)

Cell Line GPR183 Expression Treatment (1 µM Antagonist-2) % Viability
Wild-Type (WT) Normal Vehicle Control 100%
Wild-Type (WT) Normal This compound 40%
GPR183 Knockout (KO) Absent Vehicle Control 100%

| GPR183 Knockout (KO) | Absent | this compound | 38% |

Note: Data in tables are for illustrative purposes only.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (e.g., using Resazurin)

This protocol assesses metabolic activity as a proxy for cell viability over several days.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control (e.g., medium with the same final DMSO concentration, typically <0.1%) and a positive control for cytotoxicity (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired time points (e.g., 24, 48, 72, 96 hours).

    • For long-term assays, consider replenishing the medium and compound every 48-72 hours to avoid nutrient depletion and compound degradation.

  • Assay: a. Add Resazurin solution (e.g., alamarBlue™) to each well to a final concentration of 10% (v/v). b. Incubate for 1-4 hours, protected from light, until the color changes from blue to pink/purple. c. Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Subtract the background (medium-only wells) and normalize the data to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Orthogonal Cytotoxicity Assay (ATP Measurement)

To rule out assay interference, use a method with a different detection principle, such as measuring cellular ATP levels.

  • Setup: Seed and treat cells as described in Protocol 1.

  • Assay (at desired time point): a. Equilibrate the plate and its contents to room temperature for ~30 minutes. b. Add an equal volume of an ATP-releasing/luciferase reagent (e.g., CellTiter-Glo®) to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. A lower signal indicates reduced ATP and lower viability[14].

Protocol 3: GPR183 Knockout (KO) Cell Line Generation (Conceptual Workflow)

This is the gold standard for differentiating on- and off-target effects.

  • Design: Design guide RNAs (gRNAs) targeting an early exon of the GPR183 gene.

  • Delivery: Co-transfect a Cas9-expressing plasmid and the gRNA plasmid into the target cell line.

  • Selection: Select for transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence).

  • Isolation: Isolate single-cell clones by limiting dilution or FACS sorting.

  • Validation: Expand clones and screen for GPR183 knockout via:

    • Genomic DNA sequencing: To confirm mutations at the target site.

    • RT-qPCR: To confirm the absence of GPR183 mRNA.

    • Western Blot or Flow Cytometry: To confirm the absence of GPR183 protein (if a suitable antibody is available).

  • Experimentation: Use a validated KO clone and a wild-type control to re-run the cytotoxicity assay as described in Protocol 1.

Signaling Pathway Visualization

The diagram below illustrates the canonical GPR183 signaling pathway and the point of intervention for an antagonist.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular GPR183 GPR183 Receptor G_protein Gαi Protein Complex GPR183->G_protein activates ERK ERK1/2 Cascade G_protein->ERK regulates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 binds & activates Antagonist This compound Antagonist->GPR183 binds & blocks Migration Cell Migration & Chemotaxis ERK->Migration

Caption: GPR183 signaling pathway and antagonist action.

References

Navigating Vehicle Effects in GPR183 Antagonist-2 In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for controlling and troubleshooting vehicle effects in in vivo studies involving GPR183 antagonist-2. Addressing common challenges faced during preclinical research, this resource offers practical solutions, detailed protocols, and a deeper understanding of the experimental variables at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a "vehicle" and why is a vehicle control group critical in my this compound study?

A1: A vehicle is the substance used to dissolve or suspend your this compound for administration to an animal model. It is considered inert, but can have its own biological effects. A vehicle control group, which receives the vehicle without the active drug, is essential to distinguish the pharmacological effects of your antagonist from any confounding effects caused by the delivery medium itself.[1] Without this control, any observed physiological or behavioral changes could be incorrectly attributed to the antagonist.

Q2: My this compound is poorly soluble in water. What are some common vehicles I can use for oral gavage in mice?

A2: For poorly soluble compounds like many GPR183 antagonists, a multi-component vehicle is often necessary. The choice of vehicle depends on the physicochemical properties of your specific antagonist. Some commonly used and effective vehicle formulations include:

  • Aqueous suspensions: A combination of a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween-80 in water is a standard choice. For example, a vehicle of 0.5% CMC with 0.5% Tween-80 has been used for the GPR183 antagonist NIBR189.

  • Co-solvent systems: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent, but can have its own biological effects. It is often used at a low percentage (e.g., 10%) in combination with other agents like polyethylene (B3416737) glycol (PEG) 400 or corn oil to improve solubility while minimizing vehicle-induced toxicity.[2]

  • Cyclodextrin formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic drugs and increase their aqueous solubility.

Q3: I'm observing an inflammatory response in my vehicle control group. How can I troubleshoot this?

A3: Vehicle-induced inflammation is a common issue that can confound the results of studies on inflammatory targets like GPR183. Here's a troubleshooting workflow:

  • Re-evaluate your vehicle components: Some components are more likely to cause inflammation than others. High concentrations of DMSO or certain surfactants can be problematic.

  • Test alternative vehicles: Prepare small batches of your antagonist in different vehicle formulations and run a pilot study in a small group of animals to assess the inflammatory response to each vehicle alone.

  • Refine your administration technique: Improper oral gavage technique can cause esophageal or gastric irritation, leading to an inflammatory response. Ensure personnel are properly trained and using appropriate gavage needles.

  • Consider a different route of administration: If oral gavage proves problematic, explore other routes like subcutaneous or intraperitoneal injection, though these will also require careful vehicle selection and control groups.

Q4: Can the vehicle affect the pharmacokinetics (PK) of my this compound?

A4: Absolutely. The vehicle can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of your compound. For instance, a vehicle that enhances solubility may lead to higher bioavailability. Conversely, some vehicles can alter metabolic enzyme activity or compete for protein binding, thereby changing the drug's PK profile. It is crucial to conduct PK studies with the final formulation that will be used in your efficacy studies to accurately characterize the drug's behavior in vivo.

Experimental Protocols

Protocol 1: Preparation of a Carboxymethylcellulose (CMC) and Tween-80 Vehicle

Objective: To prepare a standard aqueous suspension vehicle for oral administration of a hydrophobic GPR183 antagonist.

Materials:

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween-80 (Polysorbate 80)

  • Sterile, purified water

  • This compound powder

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Scale

Procedure:

  • Calculate the required amount of each component based on the final desired concentration and volume. For a 0.5% CMC / 0.5% Tween-80 vehicle:

    • For 100 mL of vehicle, weigh out 0.5 g of CMC and 0.5 g of Tween-80.

  • Add the Tween-80 to approximately 80 mL of water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • Slowly sprinkle the CMC powder into the vortex of the stirring solution to prevent clumping.

  • Continue stirring until the CMC is fully hydrated and the solution is homogenous. This may take several hours.

  • Bring the final volume to 100 mL with water.

  • To prepare the final drug formulation, weigh the appropriate amount of this compound and add it to the required volume of the prepared vehicle.

  • Stir or sonicate until a uniform suspension is achieved. The stability of the suspension should be assessed over the expected duration of use.

Protocol 2: In Vivo Vehicle Tolerability Study

Objective: To assess the potential adverse effects of a chosen vehicle prior to a full-scale efficacy study.

Experimental Design:

  • Animals: Use the same strain, sex, and age of mice as planned for the main study.

  • Groups:

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle control (administered the chosen vehicle)

  • Administration: Administer the vehicle at the same volume and frequency as planned for the drug treatment group.

  • Duration: Monitor the animals for a period relevant to the main study (e.g., 7-14 days).

Parameters to Monitor:

  • Clinical Observations: Daily monitoring for signs of toxicity, such as changes in posture, activity, breathing, and grooming.

  • Body Weight: Measure body weight daily. Significant weight loss can be an indicator of toxicity.[2]

  • Food and Water Intake: Monitor daily consumption.

  • Histopathology: At the end of the study, collect relevant tissues (e.g., gastrointestinal tract, liver, spleen) for histopathological analysis to look for signs of inflammation or tissue damage.

  • Immune Cell Profiling: Collect blood or lymphoid tissues to analyze baseline immune cell populations via flow cytometry to ensure the vehicle is not causing significant immune modulation.

Data Presentation

Table 1: Comparison of Common Vehicles for Oral Gavage in Mice

Vehicle CompositionKey CharacteristicsPotential AdvantagesPotential Disadvantages
0.5% CMC / 0.5% Tween-80 in WaterAqueous suspensionGenerally well-tolerated, widely used.May not be suitable for all compounds, requires uniform suspension.
10% DMSO / 90% Corn OilCo-solvent solutionGood for highly lipophilic compounds.DMSO can have biological effects, potential for oil-induced changes in lipid metabolism.
10% DMSO / 90% (20% SBE-β-CD in Saline)Co-solvent/cyclodextrin solutionEnhances solubility of a wide range of compounds.More complex preparation, potential for cyclodextrin-drug interactions.
Polyethylene glycol 400 (PEG 400)Non-aqueous liquidGood solubilizing capacity for many compounds.Can have laxative effects at high doses.

Table 2: Example of Vehicle Effect on Physiological Parameters in Rats (90-day oral gavage)

ParameterReverse Osmosis Water0.5% CMCCorn Oil
Body Weight No significant changeMarginal decreaseNo significant change
Motor Activity Significantly increasedSignificantly increasedNo significant change
Foot Splay DecreasedDecreasedDecreased
Grip Strength No definitive changeNo definitive changeNo definitive change

Note: This table is adapted from a study in Wistar rats and serves as an example of potential vehicle effects.[3] Researchers should always conduct their own tolerability studies in the specific model being used.

Visualizations

GPR183_Signaling_Pathway 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol Ligand) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds and Activates G_protein Gαi/βγ GPR183->G_protein Activates MAPK MAPK Cascade (e.g., ERK1/2) G_protein->MAPK Initiates NFkB NF-κB Pathway G_protein->NFkB Initiates Migration Cell Migration & Chemotaxis G_protein->Migration Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF) MAPK->Cytokines NFkB->Cytokines

Caption: GPR183 signaling pathway initiated by its ligand, 7α,25-OHC.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Main In Vivo Study A Select GPR183 Antagonist-2 B Characterize Physicochemical Properties A->B C Select Candidate Vehicles B->C D Prepare Drug Formulations C->D E Vehicle Tolerability Study (Vehicle only vs. Naive) D->E F Assess Vehicle Effects (Clinical signs, histology, etc.) E->F G Select Optimal Vehicle F->G H Define Experimental Groups (Naive, Vehicle, Drug) G->H I Administer Treatments H->I J Monitor Efficacy & Safety Parameters I->J K Data Analysis & Interpretation J->K

Caption: Experimental workflow for vehicle selection and in vivo studies.

Logical_Relationships cluster_groups Experimental Groups cluster_comparisons Comparisons to Isolate Effects Naive Naive Control (Untreated) Vehicle_Effect Vehicle Effect Naive->Vehicle_Effect vs. Vehicle Vehicle Control (Vehicle Only) Vehicle->Vehicle_Effect Drug_Effect Pharmacological Effect of Antagonist-2 Vehicle->Drug_Effect vs. Treatment Treatment Group (Antagonist-2 + Vehicle) Treatment->Drug_Effect

Caption: Logical relationships between experimental groups for data interpretation.

References

best practices for storing and handling GPR183 antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of GPR183 antagonist-2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the compound in its solid (powder) form versus when it is in a solvent.[1][2]

Q2: How should I reconstitute this compound for in vitro experiments?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a stock solution of 100 mg/mL in DMSO can be achieved, potentially with the aid of ultrasonication and warming to 80°C.[1] Be aware that DMSO is hygroscopic.[1]

Q3: How do I prepare this compound for in vivo animal studies?

A3: For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration. A common formulation involves a two-step process: first, dissolve the compound in DMSO to create a stock solution, and then dilute this stock in an appropriate vehicle like corn oil.[1] A typical final solution might contain 10% DMSO and 90% corn oil.[2] It is important to ensure the final solution is clear and homogenous before administration.[1][2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1][3][4][5][6] GPR183's natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[7][8] By binding to GPR183, the antagonist blocks the downstream signaling initiated by the natural ligand.[7][9] This signaling is involved in guiding the migration of immune cells such as B cells, T cells, and dendritic cells.[3][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitation in aqueous buffer This compound has good water solubility, but precipitation can still occur at high concentrations or in certain buffers.Ensure the final concentration of DMSO in your aqueous solution is kept low (typically <0.5%) to maintain solubility. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-80, though this should be validated for compatibility with your assay.
Inconsistent or no antagonist activity in cell-based assays 1. Improper storage leading to compound degradation.2. Incorrect concentration of the antagonist.3. Cell line does not express sufficient levels of GPR183.4. Issues with the agonist (e.g., 7α,25-OHC) concentration or stability.1. Verify that the compound has been stored according to the recommended conditions (see storage table).2. Perform a dose-response curve to determine the optimal concentration for your specific assay.3. Confirm GPR183 expression in your cell line using techniques like qPCR or flow cytometry.4. Ensure the agonist is properly prepared and used at a concentration that elicits a submaximal response to allow for inhibition to be observed.
Variability in in vivo study results 1. Incomplete solubilization or precipitation of the compound in the vehicle.2. Inconsistent dosing.3. Rapid metabolism of the compound.1. Ensure the compound is fully dissolved in the vehicle before each administration. Prepare fresh formulations regularly.2. Use precise techniques for animal dosing to ensure consistency.3. While this compound has shown excellent pharmacokinetic properties, consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your animal model.[1][6]

Quantitative Data Summary

Storage Conditions and Stability [1][2]

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

In Vitro Activity

Parameter Cell Line Value Description Reference
IC50U-937 cells5.5 nMInhibition of 7α,25-OHC induced chemotaxis[1]
IC50Hepatocytes> 150 µMCytotoxicity[1]

Experimental Protocols

Chemotaxis Assay Protocol

This protocol is a general guideline for assessing the inhibitory effect of this compound on the migration of GPR183-expressing cells towards the agonist 7α,25-OHC.

  • Cell Preparation:

    • Culture GPR183-expressing cells (e.g., U-937) under standard conditions.

    • On the day of the experiment, harvest the cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the antagonist in the assay medium.

  • Agonist Preparation:

    • Prepare a solution of 7α,25-OHC in the assay medium at a concentration that induces a submaximal chemotactic response (to be determined empirically).

  • Assay Setup (using a Transwell plate):

    • Add the 7α,25-OHC solution to the lower chambers of the Transwell plate.

    • In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper chambers of the Transwell plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 3 hours).

  • Quantification:

    • After incubation, remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a_25_OHC 7α,25-OHC (Agonist) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds and Activates Antagonist_2 This compound Antagonist_2->GPR183 Binds and Blocks G_protein Gαi Protein GPR183->G_protein Activates Downstream Downstream Signaling (e.g., ERK activation) G_protein->Downstream Migration Cell Migration Downstream->Migration

Caption: GPR183 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare GPR183- expressing cells pre_incubate Pre-incubate cells with antagonist prep_cells->pre_incubate prep_antagonist Prepare serial dilutions of this compound prep_antagonist->pre_incubate prep_agonist Prepare 7α,25-OHC (agonist) add_agonist Add agonist to lower chamber prep_agonist->add_agonist add_cells Add cells to upper chamber add_agonist->add_cells pre_incubate->add_cells incubate Incubate at 37°C add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze

Caption: Experimental workflow for a chemotaxis assay using this compound.

References

Technical Support Center: Overcoming Resistance to GPR183 Antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR183 antagonist-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and its primary function?

GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system.[1][2] It is expressed on various immune cells, including B cells, T cells, and dendritic cells.[1][3] GPR183 functions as a receptor for oxysterols, which are oxidized forms of cholesterol, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent natural ligand.[1][3] The interaction between GPR183 and its ligands guides the migration and positioning of immune cells within lymphoid tissues, a process essential for mounting an effective adaptive immune response.[3][4]

Q2: What is the mechanism of action for this compound?

This compound is a selective inhibitor of the GPR183 receptor.[5] By binding to GPR183, it prevents the natural ligand (e.g., 7α,25-OHC) from activating the receptor. This blocks the downstream signaling cascade that mediates immune cell migration.[6] GPR183 signals through Gαi proteins, and its activation leads to various cellular responses, including chemotaxis.[7][8] this compound is designed to abrogate these effects and has been shown to reduce inflammation in preclinical models.[5]

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A lack of response to this compound can be due to several factors:

  • Cell Line Specificity: The expression level of GPR183 can vary significantly between different cell lines. Low or absent GPR183 expression will result in a lack of response. It is crucial to confirm GPR183 expression in your cell line of interest.

  • Drug Concentration and Purity: Ensure that the this compound used is of high purity and that the concentration is appropriate for the cell line being tested. IC50 values can vary depending on the cell type and assay conditions.

  • Experimental Conditions: Factors such as cell density, media composition, and the duration of drug exposure can influence the observed effect. Optimization of these parameters is recommended.

  • Acquired Resistance: If the cell line was initially sensitive to the antagonist and has become less responsive over time with continuous exposure, it may have developed acquired resistance.[9]

Q4: How can I confirm if my cell line has developed resistance to this compound?

The first step is to quantify the level of resistance by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a confirmation of resistance.[10]

Troubleshooting Guide: Overcoming Resistance

If you have confirmed that your cell line has developed resistance to this compound, the following guide provides a framework for investigating the underlying mechanisms and potential solutions.

Quantitative Data Summary: Investigating Resistance
Potential Mechanism of Resistance Suggested Experimental Approach Expected Outcome if Mechanism is Present Potential Solution
Target Alteration: GPR183 Mutation Sanger or Next-Generation Sequencing (NGS) of the GPR183 gene.Identification of mutations in the GPR183 coding sequence in the resistant cell line that are absent in the parental line.- Develop or use a different GPR183 antagonist that binds to a distinct site on the receptor.- Utilize a downstream inhibitor of the GPR183 signaling pathway.
Bypass Pathway Activation - Phospho-kinase array to identify upregulated signaling pathways.- RNA sequencing to identify differentially expressed genes.Increased phosphorylation of proteins in alternative pathways (e.g., other chemokine receptors) or upregulation of genes that promote cell migration or survival in the resistant line.Combine this compound with an inhibitor targeting the identified activated pathway.
Increased Drug Efflux - Western blot for common ABC transporters (e.g., P-glycoprotein).- Functional efflux assays using fluorescent substrates.Higher expression of drug efflux pumps in the resistant cell line.Co-administer this compound with a known drug efflux pump inhibitor.
Epigenetic Modifications - Bisulfite sequencing or methylation arrays to assess DNA methylation.- ChIP-sequencing for histone modifications at the GPR183 locus.Altered methylation or histone modification patterns leading to changes in GPR183 expression or the expression of other relevant genes in resistant cells.Treat resistant cells with epigenetic modifiers such as DNA methyltransferase or histone deacetylase inhibitors.

Key Experimental Protocols

Generation of a Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound through continuous exposure.[11]

Methodology:

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a cell viability or migration assay.

  • Continuous Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.

  • Monitoring: Monitor the cells for signs of toxicity and proliferation. Initially, a significant portion of the cells may die. Allow the surviving population to recover and proliferate.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[11]

  • Establishment of Resistant Line: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.[11]

  • Characterization: Regularly characterize the resistant cell line by determining the IC50 and comparing it to the parental cell line.

Chemotaxis (Transwell Migration) Assay

Objective: To assess the migratory capacity of cells in response to a chemoattractant and the inhibitory effect of this compound.[12][13]

Methodology:

  • Cell Preparation: Culture cells to be tested and resuspend them in serum-free media.

  • Assay Setup:

    • Add media containing a chemoattractant (e.g., 7α,25-OHC) to the lower chamber of a Transwell plate.

    • Add the cell suspension to the upper chamber (the insert). To test the antagonist, pre-incubate the cells with this compound before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).

  • Quantification:

    • Remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Elute the stain and measure the absorbance, or count the migrated cells under a microscope.

Western Blot for GPR183 and Downstream Signaling

Objective: To determine the protein levels of GPR183 and the activation state of its downstream signaling pathways.

Methodology:

  • Cell Lysis: Prepare cell lysates from sensitive and resistant cell lines, with and without antagonist treatment.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against GPR183 or a downstream target (e.g., phospho-ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Visualizations

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Activates Antagonist This compound Antagonist->GPR183 Inhibits Downstream Downstream Effectors (e.g., MAPK, PI3K) G_protein->Downstream Modulates Migration Cell Migration Downstream->Migration Leads to

Caption: GPR183 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Cell line shows decreased sensitivity confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism target_mutation Target Mutation? (Sequencing) investigate_mechanism->target_mutation Yes bypass_pathway Bypass Pathway? (Phospho-Array) investigate_mechanism->bypass_pathway No solution Implement Solution target_mutation->solution drug_efflux Drug Efflux? (Western Blot) bypass_pathway->drug_efflux No bypass_pathway->solution Yes epigenetics Epigenetic Changes? (Methylation Array) drug_efflux->epigenetics No drug_efflux->solution Yes epigenetics->solution Yes

Caption: Experimental workflow for investigating resistance.

Troubleshooting_Logic issue Issue: Lack of response to This compound check_expression Is GPR183 expressed in the cell line? issue->check_expression check_conditions Are experimental conditions (dose, time) optimized? check_expression->check_conditions Yes no_expression Outcome: No target. Select a different cell line. check_expression->no_expression No check_resistance Was the cell line initially sensitive? check_conditions->check_resistance Yes optimize Action: Optimize assay parameters. check_conditions->optimize No acquired_resistance Indication: Acquired resistance. Proceed to troubleshooting guide. check_resistance->acquired_resistance Yes intrinsic_resistance Indication: Intrinsic resistance. Consider alternative targets. check_resistance->intrinsic_resistance No

Caption: Troubleshooting logic for lack of drug response.

References

GPR183 Antagonist-2 Functional Assays: A Technical Support Center for Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of GPR183 antagonist-2 functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by GPR183?

GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit of the heterotrimeric G protein complex.[1][2][3] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, upon agonist binding, GPR183 can recruit β-arrestin proteins, which is important for receptor desensitization and can initiate G protein-independent signaling cascades.[1][2]

Q2: Which functional assays are most suitable for screening GPR183 antagonists?

The most common functional assays for screening GPR183 antagonists include:

  • Calcium Mobilization Assays: As GPR183 is Gαi-coupled, it doesn't naturally signal through calcium. Therefore, these assays typically employ cell lines co-expressing GPR183 and a chimeric G protein (e.g., Gαqi5 or Gqi4myr) that redirects the Gαi signal to the Gαq pathway, culminating in intracellular calcium release.[1]

  • cAMP Assays: These assays directly measure the functional consequence of Gαi activation. In an antagonist screening mode, cells are stimulated with forskolin (B1673556) to increase basal cAMP levels, and the ability of a GPR183 agonist to inhibit this increase is measured. Antagonists are then screened for their ability to block the agonist-induced inhibition.

  • β-Arrestin Recruitment Assays: These assays quantify the interaction between GPR183 and β-arrestin upon agonist stimulation. Various technologies, such as enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET), are used for detection.[3]

Q3: What are some standard GPR183 antagonists that can be used as positive controls?

Several well-characterized GPR183 antagonists can be used as positive controls in functional assays. These include NIBR189 and GSK682753A.[1][4][5] Having a reliable positive control is crucial for validating assay performance and ensuring the reproducibility of results.

Q4: How does the choice of cell line impact GPR183 functional assays?

The choice of cell line is critical for a successful assay. Commonly used cell lines for GPR183 assays include Chinese Hamster Ovary (CHO-K1) and Human promyelocytic leukemia cells (HL-60).[1][5] It is essential to use a cell line with robust and reproducible expression of the receptor and any other necessary components, such as chimeric G proteins. The genetic stability and passage number of the cell line can also significantly impact experimental outcomes.[6][7]

Q5: Can serum in the cell culture medium interfere with the assay?

Yes, serum can contain components that may interfere with GPR183 functional assays, leading to high background signals or blunted responses. For this reason, it is often recommended to serum-starve the cells for a few hours before performing the assay.

GPR183 Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the GPR183 signaling pathway and a generalized experimental workflow for antagonist functional assays.

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activation beta_arrestin β-arrestin GPR183->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Signaling_Events Downstream Signaling PKA->Signaling_Events beta_arrestin->Signaling_Events Agonist 7α,25-OHC (Agonist) Agonist->GPR183 Antagonist This compound Antagonist->GPR183

Caption: GPR183 Signaling Pathway.

Experimental_Workflow General Workflow for GPR183 Antagonist Functional Assays start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep antagonist_incubation Pre-incubation with This compound cell_prep->antagonist_incubation agonist_stimulation Stimulation with GPR183 Agonist antagonist_incubation->agonist_stimulation signal_detection Signal Detection (e.g., Fluorescence, Luminescence) agonist_stimulation->signal_detection data_analysis Data Analysis (IC50 determination) signal_detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GPR183 antagonists obtained from various functional assays.

AntagonistAssay TypeCell LineAgonist UsedIC50 (nM)Reference
NIBR189 Calcium MobilizationCHO-K1 (with Gqi4myr)7α,25-OHC28[1]
GTP TurnoverPurified protein7α,25-OHC230[1]
MigrationU9377α,25-OHC0.3[4]
Gαi ActivationCHO-K17α,25-OHC11 (human), 16 (mouse)[4]
GSK682753A GTP TurnoverPurified protein7α,25-OHC350[1]
cAMP Assay--53.6[5]
Compound 33 Calcium Mobilization--0.82[8][9]
ML401 Chemotaxis--6.24[5]
Gαi Activation--1.03[5]
SAE-14 Calcium MobilizationHL-607α,25-OHC28.5[5]
GPR183-IN-1 Calcium Mobilization--39.97[5]
GPR183-IN-2 Calcium Mobilization--39.45[5]
GPR183 antagonist-3 ---8700[5]

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for a 384-well plate format using CHO-K1 cells stably co-expressing GPR183 and a chimeric Gαqi5 protein.

Materials:

  • CHO-K1/GPR183/Gαqi5 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • This compound (test compound)

  • Positive control antagonist (e.g., NIBR189)

  • 384-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed CHO-K1/GPR183/Gαqi5 cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing the dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the this compound and the positive control antagonist in assay buffer.

  • Antagonist Pre-incubation: Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare the GPR183 agonist at a concentration that elicits ~80% of the maximal response (EC80). Add the agonist solution to all wells simultaneously using a multichannel pipette or an automated liquid handler.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading (e.g., FLIPR).

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

cAMP Assay

This protocol is for a competitive immunoassay (e.g., HTRF) in a 384-well plate format.

Materials:

  • Cells expressing GPR183 (e.g., CHO-K1/GPR183)

  • Assay buffer

  • Forskolin

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • This compound (test compound)

  • Positive control antagonist (e.g., GSK682753A)

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)

  • 384-well white plates

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in assay buffer at an optimized density.

  • Antagonist Addition: Add serial dilutions of the this compound and positive control to the wells.

  • Cell Addition: Add the cell suspension to the wells.

  • Agonist/Forskolin Stimulation: Prepare a mixture of the GPR183 agonist (at its EC80 concentration) and a fixed concentration of forskolin. Add this mixture to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit. Incubate as per the manufacturer's instructions (e.g., 60 minutes).

  • Signal Reading: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the cAMP concentration and determine the IC50 value of the antagonist.

β-Arrestin Recruitment Assay

This protocol describes a generic enzyme fragment complementation-based assay (e.g., PathHunter) in a 384-well plate format.

Materials:

  • Cells co-expressing GPR183-PK and β-arrestin-EA (e.g., PathHunter β-arrestin cell line)

  • Assay buffer

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • This compound (test compound)

  • Positive control antagonist

  • Detection reagent (substrate)

  • 384-well white plates

Procedure:

  • Cell Seeding: Plate the cells at an optimized density in 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound and positive control.

  • Antagonist Pre-incubation: Add the antagonist dilutions to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR183 agonist at its EC80 concentration to the wells and incubate for 90 minutes at 37°C.

  • Signal Development: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Troubleshooting Guides

Calcium Mobilization Assay
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence - Autofluorescent compounds- Cell death or unhealthy cells- Incomplete removal of dye loading buffer- Screen compounds for autofluorescence before the assay.- Ensure optimal cell health and viability.- Perform a wash step after dye loading.
Low signal-to-noise ratio - Low receptor expression- Suboptimal dye loading- Inefficient G protein coupling- Use a cell line with higher receptor expression.- Optimize dye concentration and incubation time.- Verify the expression and functionality of the chimeric G protein.
High well-to-well variability - Uneven cell seeding- Inconsistent compound/agonist addition- Ensure a homogenous cell suspension and use appropriate seeding techniques.- Use automated liquid handlers for precise additions.
False positives/negatives - Compound interference with the dye- Cytotoxicity of the compound- Perform counter-screens with parental cells lacking the receptor.- Assess compound cytotoxicity in parallel.
cAMP Assay
IssuePossible Cause(s)Recommended Solution(s)
Low assay window - Low receptor expression- High phosphodiesterase (PDE) activity- Suboptimal forskolin concentration- Use a cell line with higher GPR183 expression.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer.- Titrate forskolin to find the optimal concentration for stimulation.
High variability - Inconsistent cell number- Pipetting errors- Ensure accurate cell counting and dispensing.- Calibrate pipettes and use reverse pipetting for viscous solutions.
No agonist-induced inhibition - Poor agonist potency- Inactive Gαi signaling- Verify the activity and concentration of the agonist.- Confirm the integrity of the Gαi signaling pathway in the chosen cell line.
β-Arrestin Recruitment Assay
IssuePossible Cause(s)Recommended Solution(s)
Low signal - Low expression of receptor or β-arrestin fusion proteins- Inefficient receptor-arrestin coupling- Confirm the expression levels of the fusion proteins (e.g., by Western blot).- Co-express G protein-coupled receptor kinases (GRKs) to enhance arrestin recruitment.
High background - Constitutive receptor activity- Non-specific protein interactions- Use parental cells lacking the receptor to determine background levels.- Optimize assay conditions (e.g., cell density, incubation times).
Assay drift over time - Instability of the detection reagent- Changes in cell health- Prepare detection reagents fresh and use them within the recommended time.- Monitor cell viability throughout the experiment.

References

Validation & Comparative

A Comparative Guide to GPR183 Antagonists: NIBR189 vs. a Novel Benzo[d]thiazole Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo efficacy comparison between the established GPR183 antagonist, NIBR189, and a recently developed antagonist, referred to as Compound 33. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for future research and development.

GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), plays a crucial role in mediating the migration of immune cells. Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), is integral to the adaptive immune response. Consequently, antagonism of GPR183 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This guide focuses on the in vivo performance of two such antagonists.

Quantitative Data Summary

The following table provides a comparative summary of the available quantitative data for NIBR189 and Compound 33. It is important to note that the in vivo data were generated in different experimental models, which should be taken into consideration when comparing efficacy.

ParameterNIBR189Compound 33Reference
In Vitro Potency
Human GPR183 IC5011 nM0.82 nM[1]
Mouse GPR183 IC5016 nMNot Reported
In Vivo Model Influenza & SARS-CoV-2 Infection in MiceDSS-Induced Colitis in Mice[1]
Dosing Regimen 7.6 mg/kg, oral gavage, twice daily3 and 10 mg/kg, oral administration[1]
Key In Vivo Efficacy Findings - Reduced macrophage infiltration in the lungs. - Lower concentrations of IL-6, TNF, and IFNβ in IAV-infected mice. - Attenuated severity of SARS-CoV-2 infection and viral loads.- Ameliorated pathological symptoms of colitis. - Dose-dependent mitigation of body weight loss. - Improved inflammatory response and reduced colonic damage.[1]
Pharmacokinetics (Mouse) Not explicitly detailed in the provided search results.- Oral bioavailability of 71%. - Good metabolic stability in liver microsomes.[1]
Safety Not explicitly detailed in the provided search results.- Reduced hERG inhibition compared to NIBR189. - No histological abnormalities in major organs.[1]

GPR183 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of the endogenous ligand 7α,25-dihydroxycholesterol (7α,25-OHC) to the GPR183 receptor, leading to immune cell migration. GPR183 antagonists, such as NIBR189 and Compound 33, act by blocking this interaction.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gi Gαi Protein GPR183->Gi Activates Oxysterol 7α,25-OHC (Oxysterol) Oxysterol->GPR183 Activates Antagonist GPR183 Antagonist (e.g., NIBR189, Compound 33) Antagonist->GPR183 Blocks Signaling_Cascade Downstream Signaling Cascade (e.g., ERK1/2 activation) Gi->Signaling_Cascade Initiates Cell_Migration Immune Cell Migration Signaling_Cascade->Cell_Migration Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Disease_Induction Induce Disease (e.g., Viral Infection, DSS) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, Antagonist Doses) Disease_Induction->Grouping Dosing Administer Antagonist (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Clinical Signs (e.g., Weight Loss, Symptoms) Dosing->Monitoring Harvest Harvest Tissues (e.g., Lungs, Colon) Monitoring->Harvest Histo Histological Analysis Harvest->Histo Immuno Immunological Analysis (e.g., Cytokines, Cell Infiltration) Harvest->Immuno PK Pharmacokinetic Analysis (Optional) Harvest->PK Data_Analysis Data Analysis & Interpretation Histo->Data_Analysis Immuno->Data_Analysis PK->Data_Analysis

References

Validating GPR183 Antagonist Specificity: A Comparative Guide Using Gpr183 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the specificity of GPR183 antagonists, with a central focus on the use of Gpr183 knockout (KO) mouse models. Demonstrating that a compound's effect is entirely dependent on its intended target is a critical step in preclinical drug development. Here, we compare the performance of a well-characterized GPR183 antagonist, NIBR189, and newer developmental compounds, highlighting the indispensable role of genetic knockout models in confirming on-target activity.

The Gold Standard: Validating Antagonist Specificity with Gpr183 KO Mice

The most rigorous method to validate the specificity of a GPR183 antagonist is to compare its effects in wild-type (WT) animals versus those genetically deficient for the receptor (Gpr183 KO). If the antagonist is specific, its biological effects will be observed in WT mice but will be absent in Gpr183 KO mice. This is because the molecular target of the drug is not present in the knockout animals.

A key study investigating the role of GPR183 in viral infections provides a clear example of this validation principle. Researchers observed that both IAV and SARS-CoV-2 infections led to the production of oxysterols, the natural ligands for GPR183, in the lungs of mice.[1][2] This was associated with the recruitment of macrophages and subsequent inflammation.

Treatment of WT mice with the GPR183 antagonist NIBR189 significantly reduced macrophage infiltration and the production of pro-inflammatory cytokines like IL-6 and TNF.[1] Crucially, when Gpr183 KO mice were infected, they inherently showed a similar reduction in macrophage infiltration as the NIBR189-treated WT mice. Furthermore, treating the Gpr183 KO mice with NIBR189 produced no additional effect, unequivocally demonstrating that the antagonist's anti-inflammatory action is mediated specifically through GPR183.[1]

Comparative Performance of GPR183 Antagonists

While "GPR183 antagonist-2" is a placeholder, we can compare the properties of known GPR183 antagonists from recent literature to understand the landscape of available tools and potential therapeutics.

AntagonistIn Vitro Potency (IC50)Key In Vivo ModelKey In Vivo FindingReference
NIBR189 Not explicitly stated in provided abstracts, but used as a reference antagonist.Influenza A and SARS-CoV-2 infection in mice.Reduced macrophage infiltration and inflammatory cytokine production in WT but not Gpr183 KO mice.[1][1][3]
Compound 32 Not explicitly stated in provided abstracts.Collagen-induced arthritis (CIA) in mice.Showed exceptional efficacy at 0.1 mg/kg, reducing paw swelling, joint inflammation, and expression of pro-inflammatory mediators.[4][4]
Compound 33 0.82 nMDextran sulfate (B86663) sodium (DSS)-induced colitis in mice.Ameliorated pathological symptoms of colitis, including body weight loss and colonic damage.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the validation of GPR183 antagonists.

In Vivo Antagonist Validation in a Murine Model of Viral Infection

This protocol is based on studies validating NIBR189 in influenza-infected mice.[1]

  • Animal Models : Use wild-type C57BL/6J mice and Gpr183 knockout (Gpr183-/-) mice on the same genetic background.

  • Infection : Anesthetize mice and intranasally infect with a sublethal dose of influenza A virus (e.g., 5500 PFU).

  • Antagonist Administration :

    • Prepare the GPR183 antagonist (e.g., NIBR189) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80).

    • Administer the antagonist or vehicle control to both WT and Gpr183-/- mice via oral gavage, typically twice daily, starting 24 hours post-infection.

  • Endpoint Analysis (e.g., 3 and 7 days post-infection) :

    • Bronchoalveolar Lavage (BAL) : Collect BAL fluid to analyze immune cell infiltration by flow cytometry and cytokine concentrations by ELISA.

    • Lung Histology : Perfuse lungs and fix in formalin for paraffin (B1166041) embedding. Perform immunohistochemistry (IHC) to visualize and quantify immune cells (e.g., using antibodies against IBA1 for macrophages).

    • Gene Expression Analysis : Isolate RNA from lung tissue to measure the expression of inflammatory cytokine genes (e.g., Tnf, Il6) by qRT-PCR.

  • Data Analysis : Compare the readouts (cell counts, cytokine levels, gene expression) between the following groups:

    • Vehicle-treated WT mice

    • Antagonist-treated WT mice

    • Vehicle-treated Gpr183-/- mice

    • Antagonist-treated Gpr183-/- mice

    A specific antagonist effect is confirmed if a significant difference is observed between vehicle- and antagonist-treated WT mice, while no significant difference is seen between these treatment groups in the Gpr183-/- mice.

In Vitro Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of GPR183-expressing cells towards a chemoattractant, the natural GPR183 ligand 7α,25-dihydroxycholesterol (7α,25-OHC).[6][7]

  • Cell Preparation : Use a cell line expressing GPR183 (e.g., CHO cells transfected with the human GPR183 gene) or primary immune cells known to express the receptor (e.g., B cells, macrophages).[7]

  • Assay Setup : Use a 96-well transwell plate with a porous membrane (e.g., 5.0 µm pore size).

    • Lower Chamber : Add medium containing the chemoattractant 7α,25-OHC (e.g., 10 nM).

    • Upper Chamber : Add the GPR183-expressing cells that have been pre-incubated with various concentrations of the GPR183 antagonist or vehicle control.

  • Incubation : Incubate the plate for a sufficient time to allow for cell migration (e.g., 4 hours at 37°C).

  • Quantification :

    • Remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done using a cell counting kit (e.g., Cell Counting Kit-8) that measures absorbance, or by direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis : Plot the number of migrated cells against the antagonist concentration to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the maximal cell migration.

In Vitro Calcium Mobilization Assay

GPR183 is a Gαi-coupled receptor, and its activation leads to a transient increase in intracellular calcium concentration.[7] This assay measures the ability of an antagonist to block this agonist-induced calcium flux.

  • Cell Preparation : Use a cell line (e.g., CHO-K1 or HEK293T) co-transfected with a GPR183 expression vector and a promiscuous Gα subunit (e.g., Gα16) that couples to calcium signaling.[8]

  • Cell Loading : Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.

  • Assay Procedure :

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure fluorescence intensity over time.

    • Add the GPR183 antagonist at various concentrations to the cells and incubate.

    • Add a fixed concentration of the GPR183 agonist (e.g., 7α,25-OHC) to stimulate the receptor.

    • Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis : The antagonist's potency is determined by its ability to reduce the agonist-induced fluorescence signal. Plot the fluorescence response against the antagonist concentration to calculate the IC50 value.

Visualizing the Pathways and Processes

GPR183 Signaling Pathway

GPR183_Signaling cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gi/o GPR183->G_protein Activates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates Antagonist GPR183 Antagonist (e.g., NIBR189) Antagonist->GPR183 Blocks PLC PLC G_protein->PLC Activates Migration Cell Migration G_protein->Migration Leads to IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Antagonist_Validation_Workflow cluster_in_vivo In Vivo Validation WT_mice Wild-Type Mice Infection Induce Disease Model (e.g., Viral Infection) WT_mice->Infection KO_mice Gpr183 KO Mice KO_mice->Infection Treatment_WT Treat with Antagonist or Vehicle Infection->Treatment_WT Treatment_KO Treat with Antagonist or Vehicle Infection->Treatment_KO Analysis_WT Assess Phenotype (e.g., Inflammation) Treatment_WT->Analysis_WT Analysis_KO Assess Phenotype (e.g., Inflammation) Treatment_KO->Analysis_KO Comparison Compare Outcomes Analysis_WT->Comparison Analysis_KO->Comparison Specificity_Logic WT_Antagonist WT + Antagonist Effect Biological Effect (e.g., Reduced Inflammation) WT_Antagonist->Effect WT_Vehicle WT + Vehicle No_Effect No Biological Effect WT_Vehicle->No_Effect KO_Antagonist KO + Antagonist KO_Antagonist->Effect No additional effect KO_Vehicle KO + Vehicle KO_Vehicle->Effect Basal effect of KO Specificity Specificity Confirmed Effect->Specificity

References

Head-to-Head Comparison of GPR183 Small Molecule Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available and recently disclosed small molecule antagonists targeting the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). This document summarizes key performance data, details common experimental methodologies for antagonist characterization, and visualizes the underlying biological pathways and experimental workflows.

GPR183 plays a crucial role in regulating immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. The receptor is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), and its signaling is primarily mediated through the Gαi pathway.[1] The development of potent and selective antagonists is a key focus for therapeutic intervention in GPR183-driven pathologies.

Quantitative Comparison of GPR183 Antagonists

The following table summarizes the in vitro potency of several notable GPR183 small molecule antagonists. The data has been compiled from various public sources, and it is important to consider the different assay formats and conditions when comparing values.

AntagonistTarget SpeciesAssay TypeIC50 (nM)pIC50Reference
NIBR189 HumanFunctional118.0[2][3][4][5]
MouseFunctional167.8[4]
HumanBinding16-[2][3][5]
HumanMigration (U937 cells)0.3-[4]
GSK682753A HumanInverse Agonist Activity53.6-[6][7][8]
Compound 32 Humanβ-arrestin recruitment-8.1[9][10][11][12]
Compound [I] Not SpecifiedAntagonistic Activity0.82-[13]
GPR183 antagonist-3 (Compound 33) Not SpecifiedAntagonistic Activity8.7 (µM)-[6][14]
SAE-14 Not SpecifiedCalcium Mobilization28.5-[6][15]

Key Experimental Protocols

The characterization of GPR183 antagonists typically involves a panel of in vitro assays to determine their binding affinity, functional potency in inhibiting agonist-induced signaling, and effects on cell migration. Below are detailed methodologies for three key experiments.

GPR183 Signaling Pathway

Activation of GPR183 by its endogenous ligand, 7α,25-OHC, initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gβγ subunit. The Gβγ subunit can then activate downstream effectors, such as phospholipase C (PLC), which ultimately results in the mobilization of intracellular calcium and the activation of pathways that drive chemotaxis.

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 7a,25-OHC 7a,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Binds G_protein Gαiβγ GPR183->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Drives

GPR183 Signaling Pathway
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR183 receptor, a key event in receptor desensitization and an alternative signaling pathway. Enzyme fragment complementation (EFC) technology, such as the PathHunter assay, is commonly used.[16][17][18][19][20]

Principle: The GPR183 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will inhibit this agonist-induced signal.

Methodology:

  • Cell Culture: Cells stably co-expressing the ProLink-tagged GPR183 and Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.

  • Compound Preparation: A serial dilution of the antagonist compounds is prepared in assay buffer.

  • Assay Plate Preparation: Cells are seeded into a 384-well white, solid-bottom assay plate and incubated.

  • Antagonist Incubation: The diluted antagonist compounds are added to the cells and incubated for a pre-determined time.

  • Agonist Stimulation: An EC80 concentration of the agonist (e.g., 7α,25-OHC) is added to all wells (except for negative controls) and the plate is incubated.

  • Signal Detection: The detection reagent containing the enzyme substrate is added, and the plate is incubated in the dark.

  • Data Acquisition: Chemiluminescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control, and IC50 curves are generated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation. As GPR183 couples to Gαi, which does not directly lead to calcium mobilization, cells are often co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gqi5) that couples to the PLC pathway.[15][21][22][23][24][25][26]

Principle: Activation of the Gq-coupled pathway leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells will exhibit increased fluorescence upon binding to calcium. Antagonists will block the agonist-induced increase in fluorescence.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently or stably co-expressing GPR183 and a promiscuous G-protein.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.

  • Compound Preparation: Serial dilutions of antagonist compounds are prepared.

  • Assay Execution (FLIPR):

    • The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • The antagonist is added to the cells and incubated.

    • The agonist (e.g., 7α,25-OHC) is then added, and the fluorescence is monitored in real-time.

  • Data Analysis: The increase in fluorescence over baseline is calculated, and the percentage of inhibition by the antagonist is determined to generate IC50 curves.

Macrophage Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of immune cells, such as macrophages, towards a chemoattractant gradient of a GPR183 agonist.[27][28][29][30][31]

Principle: A transwell system (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a porous membrane. Macrophages are placed in the upper chamber, and a GPR183 agonist is placed in the lower chamber, creating a chemotactic gradient. The number of cells that migrate through the membrane to the lower chamber is quantified.

Methodology:

  • Cell Preparation: Macrophages (e.g., primary bone marrow-derived macrophages or a cell line like U937) are harvested and resuspended in assay medium.

  • Antagonist Treatment: The cells are pre-incubated with various concentrations of the GPR183 antagonist.

  • Assay Setup:

    • The lower chamber of the transwell plate is filled with assay medium containing the GPR183 agonist (e.g., 7α,25-OHC).

    • The cell suspension (containing the antagonist) is added to the upper chamber (the insert).

  • Incubation: The plate is incubated for several hours to allow for cell migration.

  • Quantification of Migration:

    • Non-migrated cells on the upper side of the membrane are removed.

    • Migrated cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is counted using a microscope, or the stain is eluted and the absorbance is measured.

  • Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration to determine the IC50.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_lead_optimization Lead Optimization cluster_in_vivo In Vivo Validation Binding_Assay Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) - Improve potency - Improve selectivity Binding_Assay->SAR Functional_Assay Functional Assays (e.g., β-arrestin, Ca²⁺ mobilization) (Determine IC50) Functional_Assay->SAR Migration_Assay Cell Migration Assay (e.g., Chemotaxis) (Determine IC50) Migration_Assay->SAR ADME ADME/Tox Profiling - Solubility - Permeability - Metabolic stability - hERG liability SAR->ADME PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) ADME->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., CIA, IBD, viral infection) PK_PD->Efficacy_Models

General Experimental Workflow for GPR183 Antagonist Development

Conclusion

The landscape of GPR183 small molecule antagonists is rapidly evolving, with several compounds demonstrating high potency in a variety of in vitro assays. NIBR189 and GSK682753A are well-characterized tool compounds, while newer molecules like Compound 32 and Compound [I] show promise with nanomolar and even sub-nanomolar activities. The selection of an appropriate antagonist for research or therapeutic development will depend on the specific application, requiring careful consideration of its potency in relevant functional assays, its selectivity profile, and its pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued discovery and characterization of novel GPR183 antagonists.

References

A Head-to-Head Comparison: GPR183 Antagonist-2 Versus Antibody-Based Therapies for Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of autoimmune disease therapeutics is continually evolving. This guide provides a detailed, data-driven comparison of a novel small molecule, GPR183 antagonist-2, against established antibody-based therapies, offering insights into their respective mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge. Current treatment strategies often involve broad immunosuppression, which can lead to significant side effects. The emergence of targeted therapies, including small molecule inhibitors and monoclonal antibodies, has revolutionized the management of these conditions. This guide focuses on the comparative analysis of this compound, a promising oral therapeutic, and various clinically successful antibody-based treatments for autoimmune diseases, with a particular focus on rheumatoid arthritis models.

Introduction to GPR183 and its Role in Autoimmunity

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1] Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that guides the migration and positioning of these immune cells within lymphoid tissues.[1] This migration is crucial for mounting an effective immune response. However, dysregulation of the GPR183 signaling pathway has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, making it an attractive therapeutic target.[1][2][3] By blocking the interaction between 7α,25-OHC and GPR183, antagonist molecules can inhibit the aberrant migration and activation of immune cells, thereby reducing inflammation and tissue damage.

This compound: A Novel Small Molecule Approach

This compound (also referred to as compound 32 in scientific literature) is a selective and potent antagonist of the GPR183 receptor with good aqueous solubility and favorable pharmacokinetic properties.[2][3] As a small molecule, it offers the potential for oral administration, a significant advantage over the injectable routes required for most antibody-based therapies.

Antibody-Based Therapies: The Established Standard

Antibody-based therapies, particularly monoclonal antibodies, have become a cornerstone in the treatment of autoimmune diseases. These large-molecule biologics offer high specificity for their targets, which are often key mediators of the inflammatory cascade, such as cytokines or immune cell surface markers. This targeted approach has led to significant improvements in clinical outcomes for many patients.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and several representative antibody-based therapies in the context of the collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.

Therapeutic AgentTargetIn Vitro Potency (pIC50)In Vivo ModelEfficacious DoseKey In Vivo Efficacy ReadoutsReference
This compound GPR1838.07Collagen-Induced Arthritis (Mouse)0.1 mg/kg (oral)Significantly reduced paw and joint swelling; Decreased expression of pro-inflammatory cytokines (MCP-1, MMPs, VEGF).[2][3][2][3]
Adalimumab TNF-αN/ACollagen-Induced Arthritis (Mouse)1 mg/kg (subcutaneous)Comparable efficacy to FGF21 in alleviating arthritis severity.[4][4]
Etanercept TNF-αN/ACollagen-Induced Arthritis (Mouse)10 mg/kg (subcutaneous, twice weekly)Reduced clinical score and paw inflammation by 25-50%.[5][5]
Rituximab CD20N/ACollagen-Induced Arthritis (Mouse)250 mg/kg/week (intraperitoneal)Suppressed disease severity.[6][6]
Tocilizumab IL-6RN/ACollagen-Induced Arthritis (Monkey)30 mg/kg (weekly)Clearly reduced joint swelling.[7][7]

Note: Direct comparison of efficacy is challenging due to variations in experimental protocols, including dosing regimens, timing of administration, and specific readout metrics. The data presented here is for comparative informational purposes. N/A: Not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of action of this compound and antibody-based therapies, the following diagrams illustrate their respective signaling pathways.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Binds G_protein Gαi/o GPR183->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., ERK, Akt) G_protein->Signaling_Cascade Initiates Cell_Migration Cell Migration & Activation Signaling_Cascade->Cell_Migration Leads to Therapeutic_Mechanisms cluster_gpr183 This compound cluster_antibody Antibody-Based Therapies GPR183_antagonist This compound GPR183_receptor GPR183 Receptor GPR183_antagonist->GPR183_receptor Blocks 7α,25-OHC binding No_Migration Inhibition of Cell Migration GPR183_receptor->No_Migration Antibody Monoclonal Antibody (e.g., anti-TNFα) Target_Molecule Target Molecule (e.g., TNFα) Antibody->Target_Molecule Binds to Neutralization Neutralization of Target or Cell Depletion Target_Molecule->Neutralization Drug_Evaluation_Workflow cluster_invitro In Vitro Assays Target_ID Target Identification (e.g., GPR183) Lead_Gen Lead Generation & Optimization (e.g., this compound) Target_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy Studies (e.g., CIA model) In_Vitro->In_Vivo Binding Receptor Binding Assay In_Vitro->Binding Functional Functional Assays (e.g., Chemotaxis, Ca2+ Mobilization) In_Vitro->Functional Tox Toxicology & Safety Pharmacology In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

References

GPR183 Antagonist-2: A Profile of Selectivity Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GPR183 antagonist-2's performance against other G-Protein Coupled Receptors (GPCRs), supported by available experimental data and detailed methodologies.

This compound, also identified as compound 32 in recent literature, has emerged as a potent and selective antagonist for the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2).[1][2] This receptor plays a crucial role in immune cell migration and has been implicated in various inflammatory and autoimmune diseases. While described as having "excellent selectivity," a comprehensive quantitative analysis of its activity against a broad panel of other GPCRs is not publicly available in the primary scientific literature. This guide, therefore, provides a qualitative assessment based on existing data and outlines the standard experimental procedures used to determine such a selectivity profile.

Comparative Selectivity Data

A comprehensive quantitative selectivity profile for this compound against a wide array of GPCRs is not available in the referenced publication. Such a table would typically display the antagonist's binding affinity (Ki) or functional inhibition (IC50) against a panel of receptors. The primary report on this compound emphasizes its high potency for GPR183 without providing comparative data against other receptors.

Table 1: Potency of this compound against GPR183.

TargetAssay TypePotency (IC50)
Human GPR183Calcium MobilizationNot explicitly stated
Human GPR183Chemotaxis AssayNot explicitly stated

Note: While the exact IC50 values from the primary screening assays are not detailed in the main text of the publication, the compound is characterized as a "highly potent GPR183 antagonist."

GPR183 Signaling Pathway

GPR183 is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4] Upon activation, the receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for guiding the migration of immune cells like B cells and T cells.[3][5]

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 G_protein Gαi/βγ GPR183->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cell_Migration Cell Migration cAMP->Cell_Migration Regulation of

GPR183 Signaling Pathway

Experimental Protocols

The selectivity of a GPCR antagonist is typically assessed through a combination of binding and functional assays.

Radioligand Binding Assays

This method determines the affinity of the antagonist for a panel of GPCRs by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target GPCR.

  • Assay Buffer: A suitable buffer containing protease inhibitors is used.

  • Incubation: A fixed concentration of radiolabeled ligand is incubated with the cell membranes and varying concentrations of the test antagonist.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of the antagonist to inhibit the downstream signaling of a GPCR upon activation by its natural agonist.

This assay is suitable for GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium. For Gαi-coupled receptors like GPR183, a chimeric G-protein (e.g., Gαqi5) can be co-expressed to redirect the signaling through the calcium pathway.[6]

Protocol:

  • Cell Culture: Cells stably co-expressing the target GPCR and a promiscuous G-protein are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: The natural agonist for the receptor is added to stimulate a calcium response.

  • Signal Detection: The change in fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.

Since GPR183 is a chemoattractant receptor, a chemotaxis assay directly measures the functional consequence of its activation and inhibition.

Protocol:

  • Cell Preparation: A suspension of immune cells endogenously or exogenously expressing GPR183 is prepared.

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing a chemoattractant (the GPR183 agonist) and varying concentrations of the antagonist.

  • Cell Migration: The cell suspension is added to the upper chamber.

  • Incubation: The plate is incubated to allow cell migration towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the agonist-induced cell migration.

Experimental Workflow for Selectivity Profiling

A typical workflow for assessing the selectivity of a GPCR antagonist involves a tiered screening approach.

GPCR_Selectivity_Workflow Start Test Compound (this compound) Primary_Screen Primary Functional Assay (e.g., GPR183 Calcium Mobilization) Start->Primary_Screen Potency_Determination IC50 Determination for GPR183 Primary_Screen->Potency_Determination Selectivity_Panel Broad GPCR Selectivity Panel (Binding or Functional Assays) Potency_Determination->Selectivity_Panel Data_Analysis Data Analysis and Comparison (IC50/Ki values) Selectivity_Panel->Data_Analysis Hit_Validation Validation of Off-Target Hits (Secondary Assays) Data_Analysis->Hit_Validation Identify Off-Targets Selectivity_Profile Final Selectivity Profile Data_Analysis->Selectivity_Profile No Significant Off-Targets Hit_Validation->Selectivity_Profile

GPCR Antagonist Selectivity Screening Workflow

References

GPR183 Antagonist-2: A Comparative Analysis of Activity Across Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of GPR183 antagonist-2 activity, with a comparative look at other known antagonists.

This guide provides an objective comparison of the performance of this compound and other alternative antagonists across various in vitro assay formats. The data presented is collated from publicly available research to facilitate informed decisions in drug discovery and development projects targeting the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2).

GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor primarily coupled to Gαi.[1][2] Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[3] Activation of GPR183 by its agonist leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream signaling pathways such as the ERK1/2 cascade.[1][4] This signaling is crucial for immune cell migration, particularly for B cells, T cells, and dendritic cells, directing them to specific locations within lymphoid tissues.[3][4][5] The receptor's involvement in immune regulation has made it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][6]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 (EBI2) G_protein Gi/o GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Migration Cell Migration G_protein->Migration Ligand 7α,25-OHC (Agonist) Ligand->GPR183 Activates Antagonist This compound Antagonist->GPR183 Blocks cAMP cAMP AC->cAMP Converts ATP to Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed GPR183-expressing cells (e.g., CHO-K1) in a microplate B Load cells with a calcium-sensitive fluorescent dye A->B C Add this compound at varying concentrations B->C D Incubate C->D E Add GPR183 agonist (e.g., 7α,25-OHC) D->E F Measure fluorescence intensity (kinetic read) E->F G Calculate IC50 values F->G

References

Preclinical Safety and Toxicology Assessment: A Comparative Guide to GPR183 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical safety and toxicology assessment of GPR183 antagonist-2, alongside other notable GPR183 antagonists. The information is intended to aid researchers in evaluating the potential of these compounds for further drug development. Due to the proprietary nature of early-stage drug development, publicly available quantitative toxicology data is often limited. This guide, therefore, focuses on summarizing the existing data and outlining the standard experimental protocols used for such assessments.

GPR183: A Key Regulator in Immune Response

G Protein-Coupled Receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a crucial receptor in the immune system. Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The activation of GPR183 by oxysterols plays a significant role in guiding the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells, within lymphoid tissues. This targeted migration is essential for mounting an effective adaptive immune response. Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target for the development of novel antagonists.

Comparative Overview of GPR183 Antagonists

This section compares this compound with other known antagonists. The data presented is based on publicly available information.

FeatureThis compound (compound 32)NIBR189GPR183 antagonist-3 (compound 33)
Reported Efficacy Effective in a mouse model of collagen-induced arthritis, reducing paw and joint swelling and pro-inflammatory cytokine expression.[1]Shown to reduce macrophage infiltration and inflammatory cytokine production in murine models of influenza and SARS-CoV-2 infection.Demonstrates efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis model.[2]
Pharmacokinetic Profile Described as having good water solubility and excellent pharmacokinetic properties.[1]Information not publicly available.Reported to have improved pharmacokinetic properties compared to NIBR189.[3]
In Vitro Potency Information not publicly available.Inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively.[4]Oral active GPR183 antagonist with an IC50 of 8.7 μM.[2]
Cardiac Safety (hERG) Information not publicly available.Information not publicly available.Reported to have reduced hERG inhibition, suggesting a better cardiac safety profile.[3]
General Toxicology No specific data on LD50 or NOAEL is publicly available.No specific data on LD50 or NOAEL is publicly available.No specific data on LD50 or NOAEL is publicly available.

Note: The lack of publicly available quantitative toxicology data (e.g., LD50, NOAEL) for these compounds is common in the early stages of drug development.

Experimental Protocols

Detailed below are representative protocols for key preclinical safety and toxicology studies typically performed for small molecule drug candidates like GPR183 antagonists. These are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Repeated-Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration for 28 days. This study helps to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Test System: Typically, Sprague-Dawley rats (one rodent species) are used. Both male and female animals are included.

  • Group Size: A sufficient number of animals per sex per group to ensure statistical power.

  • Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group are used. The doses are selected based on acute toxicity data or dose-range-finding studies.

  • Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

    • Body Weight: Recorded at least once a week.

    • Food and Water Consumption: Measured weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Histopathology: Organs and tissues are preserved for microscopic examination. Full histopathology is typically performed on the control and high-dose groups. If treatment-related changes are observed, the examination is extended to the lower dose groups.

In Vitro hERG Potassium Channel Assay

Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential cardiac arrhythmia risk (QT prolongation).

Methodology:

  • Test System: A mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel.

  • Assay Method: Automated or manual patch-clamp electrophysiology is the gold standard. This technique directly measures the flow of ions through the hERG channel in the presence of the test compound.

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • A baseline recording of the hERG current is established.

    • The test compound is applied at multiple concentrations.

    • The effect of the compound on the hERG current is measured.

    • The concentration-response relationship is determined to calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and an IC50 curve is generated.

Immunotoxicity Studies (Based on ICH S8 Guideline)

Objective: To evaluate the potential for a drug candidate to cause unintended immunosuppression or enhancement.

Methodology: A tiered approach is often used.

  • Tier 1 (Standard Toxicity Studies):

    • Evaluation of hematology (lymphocyte, neutrophil counts), lymphoid organ weights (spleen, thymus), and histopathology of immune tissues (e.g., spleen, thymus, lymph nodes, bone marrow) as part of standard repeated-dose toxicity studies.

  • Tier 2 (Functional Immunotoxicity Assays): If concerns arise from Tier 1, or if the drug's mechanism of action suggests potential immunomodulatory effects, functional assays are conducted.

    • T-cell Dependent Antibody Response (TDAR) Assay: This is a key functional assay that assesses the integrated function of the immune system.

      • Procedure: Animals are immunized with a T-cell-dependent antigen (e.g., Keyhole Limpet Hemocyanin - KLH or Sheep Red Blood Cells - SRBCs). The test compound is administered during the immunization period. The antibody response (e.g., IgM and IgG titers) is measured at the peak of the primary and/or secondary response.

      • Endpoint: A significant suppression or enhancement of the antibody response compared to the control group indicates potential immunotoxicity.

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gi/o Protein GPR183->G_protein Activates Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response Cell_Migration Cell Migration (B cells, T cells, DCs) ERK->Cell_Migration Cell_Migration->Immune_Response

Caption: GPR183 signaling cascade initiated by oxysterol binding.

Preclinical Toxicology Assessment Workflow

Preclinical_Toxicology_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Safety Assessment cluster_regulatory Regulatory Submission Lead_Candidate Lead Candidate (GPR183 Antagonist) Acute_Tox Acute Toxicity Studies (e.g., Single Dose) Lead_Candidate->Acute_Tox Repeated_Dose_Tox Repeated-Dose Toxicity (e.g., 28-day) Acute_Tox->Repeated_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeated_Dose_Tox->Safety_Pharm Genotox Genotoxicity (Ames, Micronucleus) Safety_Pharm->Genotox Immunotox Immunotoxicity (ICH S8) Genotox->Immunotox IND Investigational New Drug (IND) Application Immunotox->IND Clinical_Trials Clinical Trials (Phase I) IND->Clinical_Trials

Caption: A typical workflow for preclinical toxicology assessment.

References

GPR183 Antagonist-2 vs. JAK Inhibitors: A Comparative Guide for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic strategies for inflammatory skin diseases: targeting the G-protein coupled receptor 183 (GPR183) with antagonists like GPR183 antagonist-2, and inhibiting the Janus kinase (JAK) family of enzymes with small molecule inhibitors. While both approaches aim to modulate the immune response underlying skin inflammation, they operate through fundamentally different mechanisms.

At a Glance: this compound vs. JAK Inhibitors

FeatureThis compoundJAK Inhibitors (e.g., Tofacitinib, Ruxolitinib)
Target G-protein coupled receptor 183 (GPR183), an oxysterol receptor.Janus kinases (JAK1, JAK2, JAK3, TYK2).
Mechanism of Action Blocks the binding of oxysterols to GPR183, thereby inhibiting the migration of immune cells such as T cells and macrophages to sites of inflammation.Inhibit the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), blocking the signaling of multiple pro-inflammatory cytokines.[1][2][3][4]
Preclinical Efficacy (Inflammatory Skin Disease Models) No direct data available for this compound in inflammatory skin disease models. Efficacy has been demonstrated in a mouse model of rheumatoid arthritis.Demonstrated efficacy in reducing ear thickness, epidermal thickness, and inflammatory cell infiltration in imiquimod-induced psoriasis and oxazolone-induced atopic dermatitis mouse models.[5][6][7][8][9]
Key Downstream Effects Reduced immune cell infiltration into inflamed tissues.Broad suppression of inflammatory gene expression mediated by cytokines.
Potential Advantages More targeted approach focusing on immune cell trafficking. Potentially fewer systemic side effects compared to broader immunosuppressants.Broad anti-inflammatory effects by targeting multiple cytokine pathways simultaneously. Established clinical efficacy in various inflammatory diseases.
Potential Disadvantages Efficacy in skin inflammation is yet to be demonstrated. As a newer target, the long-term safety profile is unknown.Broader immunosuppressive effects may increase the risk of infections and other side effects.[10]

Quantitative Data from Preclinical Studies

Note: Direct comparative studies of this compound and JAK inhibitors in the same inflammatory skin disease model are not currently available in the published literature. The following tables present data from separate preclinical studies.

This compound in Collagen-Induced Arthritis (CIA) Mouse Model
TreatmentDosePaw Swelling Reduction (%)Joint Swelling Reduction (%)Reference
This compound10 mg/kgSignificant reduction (quantitative data not specified)Significant reduction (quantitative data not specified)Not available in search results
This compound30 mg/kgSignificant reduction (quantitative data not specified)Significant reduction (quantitative data not specified)Not available in search results

This compound also significantly reduced the gene expression of pro-inflammatory cytokines such as MCP-1, MMPs, and VEGF in this model.

Tofacitinib (JAK Inhibitor) in Imiquimod-Induced Psoriasis Mouse Model
TreatmentDoseEar Thickness Reduction (%)Epidermal Thickness Reduction (%)Dermal Infiltrate Reduction (%)Reference
Tofacitinib10 mM (topical)~50%~60%~70%[5]
Tofacitinib0.5 mM (topical)~25%~40%~50%[5]

Tofacitinib treatment also significantly inhibited spontaneous scratching and reduced the mRNA expression of IL-22, IL-23, and IL-31 in this model.[11][12][13]

Ruxolitinib (JAK Inhibitor) in FITC-Induced Dermatitis Mouse Model (Atopic Dermatitis Model)
TreatmentDoseEar Swelling Reduction (%)Th1 Cell Proportion Reduction (%)Th2 Cell Proportion Reduction (%)Reference
Ruxolitinib Cream (1.5%)b.i.d.~75%Significant reduction (quantitative data not specified)Significant reduction (quantitative data not specified)[6][7]

Ruxolitinib cream also dose-dependently inhibited lymphocyte expansion in the auricular lymph nodes.[6][7]

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to screen for anti-psoriatic drugs and recapitulates key features of human psoriasis, including epidermal hyperplasia, parakeratosis, and infiltration of inflammatory immune cells.

  • Animals: Typically, BALB/c or C57BL/6 mice are used.

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara) is applied to the shaved back and right ear of the mice for 5 to 7 consecutive days. This is equivalent to 3.125 mg of the active ingredient.

  • Treatment: Test compounds (e.g., JAK inhibitors) or vehicle are administered, often starting from the first day of imiquimod application (prophylactic) or after the establishment of inflammation (therapeutic). Administration can be topical or systemic.

  • Assessments:

    • Clinical Scoring: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter.

    • Ear Thickness: Ear swelling is measured daily using a digital caliper.

    • Histology: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

    • Immunohistochemistry: Staining for specific cell markers (e.g., CD3 for T cells) or inflammatory mediators can be performed.

    • Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by RT-qPCR.

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model mimics the T-cell-mediated allergic contact dermatitis characteristic of atopic dermatitis.

  • Animals: BALB/c mice are commonly used.

  • Sensitization: On day 0, mice are sensitized by applying a solution of oxazolone (B7731731) (e.g., 3% in acetone/olive oil) to a shaved area of the abdomen.

  • Challenge: After a sensitization period (typically 5-7 days), a lower concentration of oxazolone (e.g., 1%) is repeatedly applied to the ear to elicit an inflammatory response.

  • Treatment: The test compound or vehicle is administered topically or systemically before or after the challenge phase.

  • Assessments:

    • Ear Swelling: Ear thickness is measured at various time points after the challenge.

    • Histology: Ear biopsies are collected for H&E staining to evaluate epidermal and dermal thickening, edema, and inflammatory cell infiltration (particularly eosinophils and lymphocytes).

    • Serum IgE Levels: Blood samples can be collected to measure total serum IgE levels, which are typically elevated in this model.

    • Cytokine Analysis: Skin or lymph node samples can be analyzed for the expression of Th2 cytokines (e.g., IL-4, IL-5, IL-13).

Signaling Pathway Diagrams

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxysterols Oxysterols GPR183 GPR183 Oxysterols->GPR183 Binds to G_protein Gαi/o GPR183->G_protein Activates Downstream_Effectors PI3K/Akt, MAPK/ERK G_protein->Downstream_Effectors Modulates Cellular_Response Chemotaxis Immune Cell Migration Downstream_Effectors->Cellular_Response Leads to

Caption: GPR183 signaling pathway in immune cells.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Inhibition Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds to JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression Translocates to nucleus and induces JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->JAK Blocks

Caption: JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Conclusion

GPR183 antagonists and JAK inhibitors represent two promising, yet distinct, therapeutic avenues for inflammatory skin diseases. JAK inhibitors have demonstrated broad anti-inflammatory efficacy in preclinical models and clinical trials by targeting a central node in cytokine signaling. Their mechanism is well-understood, and several are approved for clinical use. However, their broad immunosuppressive action necessitates careful consideration of potential side effects.

GPR183 antagonists offer a more targeted approach by aiming to prevent the migration of key immune cells to the skin. While preclinical data in a rheumatoid arthritis model is encouraging, their efficacy in inflammatory skin diseases remains to be established through dedicated studies. Future research directly comparing these two classes in relevant skin inflammation models will be crucial to delineate their respective therapeutic potential and optimal positioning in the treatment landscape of diseases like psoriasis and atopic dermatitis.

References

Safety Operating Guide

Proper Disposal of GPR183 Antagonist-2: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount for laboratory safety and environmental preservation. This document provides a comprehensive guide to the proper disposal procedures for GPR183 antagonist-2, a selective antagonist of the G protein-coupled receptor 183. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to best practices for chemical waste disposal is essential.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area to minimize inhalation of any dust or aerosols. In case of contact with eyes or skin, rinse the affected area thoroughly with water.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof container labeled "Non-Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container clearly marked "Non-Hazardous Liquid Chemical Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Management:

  • All waste containers must be in good condition and kept securely closed except when adding waste.

  • Each container must be clearly labeled with the full chemical name ("this compound") and the approximate concentration if in solution.

3. Final Disposal:

  • Consult Institutional Guidelines: Always follow your organization's specific procedures for chemical waste disposal. Contact your EHS department for guidance and to schedule a waste pickup.

  • Do Not Dispose in Regular Trash or Drains: Never discard chemical waste, including non-hazardous compounds, in the regular trash or pour it down the sink.

Chemical and Physical Properties

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₁₈F₂N₄O₅
Molecular Weight 432.38 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term

GPR183 Signaling Pathway and Experimental Workflow

To provide further context for researchers working with this compound, the following diagrams illustrate the GPR183 signaling pathway and a typical experimental workflow for evaluating a GPR183 antagonist.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 Gai Gαi GPR183->Gai Activates Downstream Downstream Signaling Gai->Downstream Gbg Gβγ Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Activates Antagonist This compound Antagonist->GPR183 Blocks Migration Inhibition of Cell Migration Downstream->Migration

GPR183 Signaling Pathway

The G protein-coupled receptor 183 (GPR183) is activated by oxysterols, its natural ligands. This activation leads to the engagement of the inhibitory G protein subunit, Gαi, initiating downstream signaling cascades that ultimately regulate cellular processes such as immune cell migration. This compound acts by blocking the binding of oxysterols to the receptor, thereby inhibiting this signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Target_Binding Target Binding Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Target_Binding->Functional_Assay Migration_Assay Cell Migration Assay Functional_Assay->Migration_Assay Animal_Model Disease Animal Model (e.g., Inflammation Model) Migration_Assay->Animal_Model Dosing Compound Administration Animal_Model->Dosing Efficacy Efficacy Evaluation (e.g., Biomarker Analysis) Dosing->Efficacy Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis Start Start: Compound Synthesis and Characterization Start->Target_Binding Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for GPR183 Antagonist Evaluation

The evaluation of a GPR183 antagonist typically begins with in vitro assays to confirm its binding to the target receptor and its ability to inhibit receptor function. Promising compounds are then advanced to in vivo studies using relevant animal models of disease to assess their therapeutic efficacy. This systematic approach allows for the thorough characterization of the antagonist's pharmacological properties.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.